molecular formula C15H11NO4S B1272944 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid CAS No. 40899-93-2

1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid

Cat. No.: B1272944
CAS No.: 40899-93-2
M. Wt: 301.3 g/mol
InChI Key: QIWDUGKJAHJRAE-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid (CAS 40899-93-2) is a high-value chemical building block in medicinal chemistry and drug discovery. This compound features an indole core protected at the N1 position by a phenylsulfonyl group and functionalized at the C2 position with a carboxylic acid, making it a versatile scaffold for the synthesis of diverse bioactive molecules. Its primary research value lies in its role as a critical precursor for novel glucokinase activators for Type 2 Diabetes management . Recent studies have utilized this compound to design novel indole derivatives with superior binding affinity to glucokinase receptors and enhanced pharmacokinetic profiles, positioning it as a key intermediate in developing improved therapeutics . Furthermore, the indole-2-carboxylic acid pharmacophore is a recognized scaffold in antiviral research. It serves as a metal-binding group capable of chelating with two Mg2+ ions in the active site of HIV-1 integrase, establishing its potential for developing novel integrase strand transfer inhibitors (INSTIs) to address drug-resistant HIV . Beyond these applications, the indole-2-carboxylate structure is a fundamental component in designing allosteric modulators for G-protein coupled receptors, such as the cannabinoid CB1 receptor . The compound is a yellow solid with a melting point of 170°C . It is supplied with high purity (97%) for reliable experimental results. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(benzenesulfonyl)indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4S/c17-15(18)14-10-11-6-4-5-9-13(11)16(14)21(19,20)12-7-2-1-3-8-12/h1-10H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWDUGKJAHJRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379898
Record name 1-(Benzenesulfonyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40899-93-2
Record name 1-(Benzenesulfonyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and detailed characterization of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. The strategic placement of the phenylsulfonyl group on the indole nitrogen offers a valuable scaffold for developing novel therapeutic agents. This document will delve into the practical aspects of its preparation and the analytical techniques required for its unequivocal identification, moving beyond a simple recitation of methods to explain the underlying scientific principles and rationale.

Strategic Importance of N-Sulfonylated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a sulfonyl group at the N-1 position, as in this compound, serves multiple strategic purposes in drug design. It can modulate the electronic properties of the indole ring, influence the molecule's conformation, and provide additional vectors for interaction with biological targets.[2] N-sulfonylated indoles have demonstrated a wide range of biological activities, including acting as inhibitors of enzymes such as HIV-1 integrase and as receptor antagonists.[3] The phenylsulfonyl group, in particular, can engage in favorable π-stacking and hydrophobic interactions within protein binding pockets, enhancing potency and selectivity.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is efficiently achieved through a two-step process commencing with the readily available methyl 1H-indole-2-carboxylate. This strategy involves the N-phenylsulfonylation of the indole ester followed by saponification of the ester to yield the desired carboxylic acid.

Step 1: Synthesis of Methyl 1-(Phenylsulfonyl)-1H-indole-2-carboxylate

The initial step focuses on the protection of the indole nitrogen with a phenylsulfonyl group. This is a crucial transformation that activates the indole ring for subsequent modifications and is a key feature of the target molecule.

Experimental Protocol:

A stirred suspension of methyl 1H-indole-2-carboxylate (1 equivalent), benzenesulfonyl chloride (1.2 equivalents), and potassium carbonate (2 equivalents) in dry acetone is heated under reflux for 24 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting residue is partitioned between dichloromethane and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification by column chromatography on silica gel affords pure methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the indole nitrogen, rendering it nucleophilic for the subsequent attack on the electrophilic sulfur atom of benzenesulfonyl chloride. Its insolubility in acetone facilitates its removal after the reaction.

  • Solvent: Dry acetone is an appropriate polar aprotic solvent that dissolves the starting materials and facilitates the reaction without participating in it. The use of a dry solvent is important to prevent the hydrolysis of benzenesulfonyl chloride.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Hydrolysis of Methyl 1-(Phenylsulfonyl)-1H-indole-2-carboxylate

The final step involves the saponification of the methyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis, but care must be taken to ensure complete conversion without affecting the N-sulfonyl group.

Experimental Protocol:

To a solution of methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate (1 equivalent) in a mixture of tetrahydrofuran, methanol, and water (e.g., 5:5:1 v/v/v), lithium hydroxide monohydrate (7 equivalents) is added.[5] The reaction mixture is heated to reflux for 5 hours.[5] After cooling to room temperature, the organic solvents are removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified to a pH of 2 with 1N HCl.[5] The precipitated solid is then extracted with ethyl acetate.[5] The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization from a mixture of dichloromethane and hexanes to afford this compound as a white solid.[5]

Causality Behind Experimental Experimental Choices:

  • Hydrolysis Agent: Lithium hydroxide is a strong base that effectively hydrolyzes the ester. The use of a significant excess ensures the reaction goes to completion.

  • Solvent System: The mixture of THF, methanol, and water provides a homogenous medium for both the organic substrate and the aqueous base, facilitating the reaction.

  • Acidification: Acidification is necessary to protonate the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the desired carboxylic acid.

Visualizing the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Phenylsulfonylation cluster_step2 Step 2: Hydrolysis start1 Methyl 1H-indole-2-carboxylate reagents1 Benzenesulfonyl Chloride, K2CO3, Acetone, Reflux start1->reagents1 product1 Methyl 1-(Phenylsulfonyl)-1H-indole-2-carboxylate reagents1->product1 reagents2 LiOH·H2O, THF/MeOH/H2O, Reflux product1->reagents2 product2 This compound reagents2->product2 Characterization_Logic cluster_structure Molecular Structure of this compound cluster_techniques Analytical Techniques indole_ring Indole Ring System phenylsulfonyl_group Phenylsulfonyl Group carboxylic_acid Carboxylic Acid Group nmr NMR (¹H, ¹³C) nmr->indole_ring Proton & Carbon Environment nmr->phenylsulfonyl_group Aromatic Signals nmr->carboxylic_acid Acidic Proton & Carbonyl Carbon ftir FTIR ftir->phenylsulfonyl_group S=O Stretches ftir->carboxylic_acid O-H & C=O Stretches ms Mass Spectrometry ms->indole_ring Molecular Ion & Fragmentation mp Melting Point mp->indole_ring Purity & Identity

Caption: Interplay of analytical techniques for structural elucidation.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. The detailed experimental protocols, coupled with an explanation of the rationale behind the chosen conditions, provide a solid foundation for its successful synthesis. Furthermore, the comprehensive characterization plan, utilizing a suite of modern analytical techniques, ensures the unambiguous identification and purity assessment of the final product. This molecule, with its strategic N-phenylsulfonyl group, represents a valuable building block for the development of new chemical entities with potential therapeutic applications.

References

  • PrepChem. Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. PrepChem.com. Available at: [Link].

  • National Center for Biotechnology Information. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. PubChem. Available at: [Link].

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link].

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  • Royal Society of Chemistry. Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Information. Royal Society of Chemistry. Available at: [Link].

  • NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. Available at: [Link].

  • National Center for Biotechnology Information. Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. PubMed Central. Available at: [Link].

  • IUCr. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCr. Available at: [Link].

  • AWS. A Highly Efficient Procedure for 3-Sulfenylation of Indole-2- Carboxylates. AWS. Available at: [Link].

  • ResearchGate. Mechanism for I2-mediated C2-sulfonylation of indoles. ResearchGate. Available at: [Link].

  • J-STAGE. A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. J-STAGE. Available at: [Link].

  • ResearchGate. A brief review of the biological potential of indole derivatives. ResearchGate. Available at: [Link].

  • ResearchGate. Discovery of a new 1-(phenylsulfonyl)-1H-indole derivative targeting the EphA2 receptor with antiproliferative activity on U251 glioblastoma cell line. ResearchGate. Available at: [Link].

Sources

Crystal Structure Analysis of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic Acid Derivatives: From Synthesis to Supramolecular Insights

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(phenylsulfonyl)-1H-indole-2-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a template for a wide array of therapeutic agents, including potent HIV-1 integrase inhibitors and antibacterial compounds.[1][2][3] Understanding the precise three-dimensional arrangement of these molecules is paramount for deciphering structure-activity relationships (SAR), optimizing pharmacokinetic properties, and guiding rational drug design. This technical guide provides a comprehensive overview of the methodologies and interpretive frameworks for the crystal structure analysis of this important class of compounds. We will detail field-proven protocols for synthesis and single-crystal growth, demystify the workflow of Single-Crystal X-ray Diffraction (SC-XRD), and explore the interpretation of structural data, from molecular conformation to complex supramolecular assemblies. The causality behind experimental choices is emphasized throughout, offering researchers the foundational knowledge to not only replicate but also innovate within their own drug discovery programs.

Introduction: The Significance of the Indole Scaffold

The indole ring is a privileged heterocyclic system found in numerous natural products and clinically significant drugs.[4][5] The addition of a phenylsulfonyl group at the N1 position and a carboxylic acid at the C2 position creates the this compound core, a structure with significant therapeutic potential. Derivatives of this scaffold have been identified as promising agents against various diseases, largely due to their ability to engage with biological targets through specific and well-defined interactions.[6][7]

Crystal structure analysis provides the highest resolution view of a molecule's architecture. This empirical data is not merely confirmatory; it is foundational to:

  • Understanding Structure-Activity Relationships (SAR): Visualizing how subtle changes in substituents affect the overall conformation and, consequently, the binding affinity to a target protein.[1]

  • Guiding Rational Drug Design: Using a known crystal structure as a blueprint to design next-generation derivatives with enhanced potency, selectivity, and drug-like properties.[1][2]

  • Characterizing Solid-State Properties: Investigating polymorphism, where a single compound crystallizes in multiple forms with different physical properties (e.g., solubility, stability), which is critical for drug formulation and bioavailability.

Synthesis and Crystallization: The Foundation of Analysis

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of the Core Scaffold

The synthesis of this compound derivatives can be achieved through several established routes. A common and reliable method involves the protection of the indole nitrogen with a phenylsulfonyl group, followed by functionalization at the C2 position.

Experimental Protocol: General Synthesis

  • N-Sulfonylation: To a solution of the parent indole-2-carboxylic acid ester in a suitable solvent (e.g., tetrahydrofuran), add a base (e.g., sodium hydride) to deprotonate the indole nitrogen. Subsequently, add benzenesulfonyl chloride and stir the reaction mixture until completion. The phenylsulfonyl group acts as both a protecting group and an electron-withdrawing group that can influence the molecule's electronic properties and conformation.[4][5]

  • Ester Hydrolysis: The resulting methyl or ethyl ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by refluxing the ester with a base like lithium hydroxide in a mixture of solvents such as tetrahydrofuran, methanol, and water.[8]

  • Purification: After acidic workup to protonate the carboxylic acid, the crude product is purified. Recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) is often employed to yield the final product with high purity, which is essential for successful crystallization.[8]

Various derivatives can be prepared by starting with substituted indoles or by performing further chemical modifications on the core scaffold.[9][10]

Growing Single Crystals

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage molecules to slowly transition from a disordered state (in solution) to a highly ordered, repeating lattice.

Key Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial. The slow evaporation of the solvent gradually increases the concentration, leading to supersaturation and crystal formation. The choice of solvent is critical; it must be one in which the compound is moderately soluble.

  • Vapor Diffusion: This technique is highly effective for small quantities of material.

    • Liquid-Liquid: A concentrated solution of the compound is placed in a small vial, which is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Solid-Liquid: Similar to the above, but the compound is dissolved in a less volatile solvent.

  • Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

The selection of solvents can dramatically influence the crystal habit (the external shape) and can even lead to the formation of different polymorphs or solvates.[11][12][13] A systematic screening of various solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate) and solvent mixtures is highly recommended.[12]

Single-Crystal X-ray Diffraction (SC-XRD): The Core Methodology

SC-XRD is the definitive technique for determining the atomic arrangement within a crystal. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

experimental_workflow cluster_synthesis Sample Preparation cluster_xrd X-ray Diffraction Analysis Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization High-Purity Compound Mounting Crystal Selection & Mounting Crystallization->Mounting Diffraction-Quality Crystal DataCollection Data Collection (Diffractometer) Mounting->DataCollection Mounted Crystal Processing Data Processing (Integration, Scaling) DataCollection->Processing Diffraction Images Solution Structure Solution (Phase Problem) Processing->Solution Reflection File (hkl) Refinement Structure Refinement Solution->Refinement Initial Model Validation Validation & CIF Refinement->Validation Final Model

Caption: Overall workflow from synthesis to final structural validation.

Experimental Protocol: SC-XRD Analysis

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is selected under a microscope. It is mounted on a goniometer head, often using cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

    • Causality: Cryo-cooling is crucial as it minimizes atomic thermal vibrations, resulting in a cleaner diffraction pattern and higher precision in the determined atomic positions.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The instrument rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are captured by a detector.

  • Data Processing: The raw diffraction images are processed to determine the position and intensity of each diffraction spot. This data is integrated, scaled, and corrected for experimental factors (e.g., absorption). The output is a reflection file containing the Miller indices (h,k,l) and intensity for each spot.

  • Structure Solution and Refinement:

    • Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map and a preliminary atomic model.

    • Refinement: This initial model is refined against the experimental data using a least-squares minimization process. Atomic positions, displacement parameters, and other variables are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the final model is assessed by the R-factor, which should be as low as possible (typically < 0.05 for a good structure).

Interpreting the Crystal Structure: From Data to Insights

The final output of a crystal structure analysis is a Crystallographic Information File (CIF), which contains a wealth of information.

Molecular Geometry and Conformation

The primary result is the precise 3D arrangement of the atoms. For this compound derivatives, a key conformational feature is the relative orientation of the indole ring system and the phenylsulfonyl group. This is quantified by the dihedral angle between the mean plane of the indole ring and the phenyl ring of the sulfonyl group. This angle is frequently observed to be nearly orthogonal, often in the range of 70-90°.[4][14][15][16] This orientation minimizes steric hindrance and has significant implications for how the molecule presents itself to a biological target.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules do not exist in isolation. They pack together to form a stable crystal lattice through a network of non-covalent interactions. Understanding this packing is crucial for predicting physical properties.

  • Hydrogen Bonds: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. It frequently forms strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers.

  • π-π Stacking: The aromatic indole and phenyl rings can interact through π-π stacking. These interactions, while weaker than hydrogen bonds, play a significant role in stabilizing the crystal packing.[11][14]

  • Weak Hydrogen Bonds: Interactions such as C-H···O and C-H···π are ubiquitous and collectively contribute to the overall stability of the crystal lattice.[3][4][5][14]

  • Hirshfeld Surface Analysis: This is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. It maps the regions of close contact between neighboring molecules, providing a visual fingerprint of the packing forces.[3][14]

interactions Molecule Indole Derivative Crystal Structure Geometry Molecular Geometry (Bond Lengths, Angles) Molecule->Geometry Conformation Molecular Conformation (Dihedral Angles) Molecule->Conformation Packing Supramolecular Assembly (Crystal Packing) Molecule->Packing Hbond Hydrogen Bonding (O-H···O, C-H···O) Packing->Hbond PiPi π-π Stacking Packing->PiPi Other Other Interactions (C-H···π, Halogen Bonds) Packing->Other

Caption: Key structural insights derived from crystallographic analysis.

Data Presentation

Summarizing crystallographic data in a standardized table allows for easy comparison between different derivatives.

ParameterDerivative 1 (Example)[4]Derivative 2 (Example)[14]Derivative 3 (Example)[15]
FormulaC₁₅H₁₁NO₃SC₁₆H₁₄BrNO₂SC₂₄H₂₁NO₄S₂
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/cP2₁/cP2₁/n
a (Å)10.1210.5411.75
b (Å)8.5415.327.71
c (Å)15.9810.2126.77
β (°)98.45109.81116.02
V (ų)1363.51551.42179.6
Z444
R-factor0.0510.0280.045
Indole-Phenyl Dihedral (°)76.24~85-9085.77

Note: Data is representative and compiled from related structures to illustrate typical values.

Applications in Drug Development

The ultimate goal of structural analysis in this context is to accelerate the development of new medicines.

  • Informing SAR: If a series of derivatives shows that compounds with a smaller indole-phenyl dihedral angle have higher activity, it suggests a conformational preference for binding. The crystal structure provides the direct measurement of this angle, turning hypothesis into fact.

  • Target-Based Design: When the crystal structure of a derivative bound to its target protein is available, it provides an atomic-level map of the binding site. This allows for the rational design of new molecules that make more optimal interactions, for example, by adding a substituent that can form a new hydrogen bond with a specific residue in the protein, a strategy used in developing HIV-1 integrase inhibitors.[1][2]

  • Intellectual Property: A novel crystal form (polymorph) of a drug can be patented, providing a significant competitive advantage. Crystal structure analysis is the only way to definitively identify and characterize a new polymorph.

Conclusion

The crystal structure analysis of this compound derivatives is an indispensable tool in the arsenal of the medicinal chemist and drug development scientist. It provides unambiguous, high-resolution data on molecular conformation and intermolecular interactions, which are critical for understanding and optimizing the properties of these therapeutically important molecules. By integrating robust protocols for synthesis, crystallization, and X-ray diffraction with a deep understanding of structural interpretation, research teams can accelerate the journey from initial hit to clinical candidate.

References

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  • 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. (2022). PMC, NIH. [Link]

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  • X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethylated amines. ResearchGate. [Link]

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  • Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. Sci-Hub. [Link]

  • Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. (1987). ResearchGate. [Link]

  • The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. (2017). PubMed Central. [Link]

  • X‐ray crystal structure of 4 a. ResearchGate. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2021). ACS Publications. [Link]

  • Ethyl 2-[(phenylsulfanyl)methyl]-1-(phenylsulfonyl)-1H-indole-3-carboxylate. (2009). PMC, NIH. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2021). RSC Publishing. [Link]

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  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2022). MDPI. [Link]

  • Competitive and Cooperative Mechanisms in the Self-Assembly Evolution of Indole Carboxylic Acid–Bipyridine Cocrystals. (2023). ACS Publications. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2021). NIH. [Link]

  • 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. (2022). ResearchGate. [Link]

  • Crystal structure of 2-[2-phenyl-1-(phenylsulfonyl)ethyl]-1-phenylsulfonyl-1H-indole. (2015). Amrita Vishwa Vidyapeetham. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed. [Link]

  • Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][11][17]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. IUCr Journals. [Link]

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Sources

Physical and chemical properties of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(Phenylsulfonyl)-1H-indole-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 40899-93-2). As a key intermediate in organic synthesis and a valuable scaffold in medicinal chemistry, a thorough understanding of its characteristics is essential for researchers, scientists, and drug development professionals. This document details the compound's physicochemical parameters, provides an in-depth analysis of its spectroscopic signatures, outlines a reliable synthetic protocol, and discusses its chemical reactivity and applications. The information is presented to support and guide experimental design and application development.

Introduction: Significance and Molecular Architecture

This compound is a trifunctional organic molecule built upon a privileged heterocyclic scaffold, the indole ring system. The indole nucleus is a common motif in a vast array of natural products and pharmaceuticals, valued for its ability to participate in various biological interactions.[1]

The molecular architecture of this compound is distinguished by three key features:

  • The Indole Core: A bicyclic aromatic system that serves as the structural foundation.

  • The Carboxylic Acid Group: Positioned at the C2 position of the indole ring, this group provides a handle for a wide range of chemical transformations, such as amide bond formation, which is critical in drug development.[2]

  • The N-Phenylsulfonyl Group: This moiety serves a dual purpose. It acts as a robust protecting group for the indole nitrogen, preventing unwanted side reactions. Furthermore, as a potent electron-withdrawing group, it significantly modifies the electron density of the indole ring, influencing its reactivity and the acidity of the N-H proton in the parent indole.[3][4]

This combination of functional groups makes this compound a versatile building block, particularly in the synthesis of complex molecules targeting biological systems, including potential inhibitors for enzymes like HIV-1 integrase.[5]

Physicochemical Properties

The fundamental physical and chemical properties of the compound are summarized below. These parameters are critical for determining appropriate solvents, reaction conditions, and purification strategies.

PropertyValueSource(s)
CAS Number 40899-93-2[6][7][8]
Molecular Formula C₁₅H₁₁NO₄S[7][8]
Molecular Weight 301.32 g/mol [7][8]
Appearance White solid[6]
Melting Point 170 °C[7]
Boiling Point 570.7 ± 42.0 °C (Predicted)[7]
Density 1.40 ± 0.1 g/cm³ (Predicted)[7]
pKa 3.67 ± 0.30 (Predicted)[7]

The predicted pKa of ~3.67 suggests that the compound is a moderately strong organic acid, a property dominated by the carboxylic acid functional group.[7] This acidity is crucial for its reactivity in base-mediated reactions.

Spectroscopic and Structural Characterization

Precise identification of this compound relies on a combination of modern spectroscopic techniques. The expected spectral features are detailed below.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence for the key functional groups. Characteristic absorption bands are expected in the following regions:

  • O-H Stretch (Carboxylic Acid): A very broad and strong band from 2500-3300 cm⁻¹, often superimposed on C-H stretching frequencies. This broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.[9]

  • C=O Stretch (Carbonyl): An intense, sharp absorption between 1690-1760 cm⁻¹.[9]

  • S=O Stretch (Sulfonyl): Two strong bands are characteristic of the sulfonyl group, typically found near 1350 cm⁻¹ (asymmetric stretch) and 1160 cm⁻¹ (symmetric stretch).

  • C-O Stretch (Carboxylic Acid): A moderate band in the 1210-1320 cm⁻¹ region.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the indole and phenylsulfonyl rings. Protons on the indole ring are typically found between δ 7.0-8.5 ppm, while those on the phenylsulfonyl group appear in a similar region, often between δ 7.5-8.0 ppm. The carboxylic acid proton (–COOH) is expected to be a broad singlet at a significantly downfield chemical shift, typically >10 ppm, and its visibility can depend on the solvent used.

¹³C NMR: The carbon spectrum will feature a signal for the carbonyl carbon (C=O) of the carboxylic acid in the highly deshielded region of δ 160-180 ppm. Aromatic carbons from both the indole and phenyl rings will produce a cluster of signals between δ 110-140 ppm.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. For the molecular formula C₁₅H₁₁NO₄S, the expected monoisotopic mass is approximately 301.04 Da.[8] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

X-ray Crystallography Insights

Chemical Synthesis and Purification

The synthesis of this compound is commonly achieved via the hydrolysis of its corresponding ester precursor, such as the methyl or ethyl ester. The following protocol is adapted from established procedures.[6]

Reaction Scheme

G reactant Methyl 1-(phenylsulfonyl)- 1H-indole-2-carboxylate reagents 1. LiOH·H₂O, THF/MeOH/H₂O 2. Reflux 3. HCl (aq) reactant->reagents product 1-(Phenylsulfonyl)-1H- indole-2-carboxylic acid reagents->product

Caption: Synthetic pathway for the target compound via ester hydrolysis.

Step-by-Step Experimental Protocol
  • Dissolution: In a round-bottom flask, dissolve methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate (1.0 eq) in a solvent mixture of tetrahydrofuran (THF), methanol (MeOH), and water, typically in a 5:5:1 ratio.[6]

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, approx. 7.0 eq) to the solution. The use of a significant excess of base ensures the complete saponification of the ester.[6]

  • Reaction: Heat the reaction mixture to reflux and maintain for approximately 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Work-up (Quenching & Extraction):

    • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the organic solvents.[6]

    • Add water to the residue and carefully acidify the aqueous solution to a pH of ~2 using 1N HCl. This protonates the carboxylate salt, causing the carboxylic acid product to precipitate.[6]

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[6]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[6]

Purification

The crude product, obtained as a solid, can be effectively purified by recrystallization. A common and effective solvent system for this is a mixture of dichloromethane and hexanes.[6] This process yields the final product as a white solid with high purity.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve Ester in THF/MeOH/H₂O B Add LiOH·H₂O A->B C Reflux for 5h B->C D Concentrate Solvents C->D E Acidify with HCl to pH 2 D->E F Extract with Ethyl Acetate E->F G Dry & Concentrate Extract F->G H Recrystallize from DCM/Hexanes G->H I Isolate Pure White Solid H->I

Caption: Experimental workflow from synthesis to purification.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its three principal components. Understanding this interplay is key to its strategic use in synthesis.

  • Carboxylic Acid: This is typically the most reactive site. It readily undergoes reactions such as:

    • Amide Formation: Coupling with amines using standard reagents (e.g., HATU, EDC) to form indole-2-carboxamides. This is a cornerstone of medicinal chemistry for creating diverse compound libraries.[11]

    • Esterification: Reaction with alcohols under acidic conditions to form esters.

    • Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

  • Indole Ring: The phenylsulfonyl group is strongly electron-withdrawing, which deactivates the indole ring towards classical electrophilic aromatic substitution (e.g., nitration, halogenation). However, the C3 position can still be susceptible to attack by strong nucleophiles or participate in directed metalation reactions.[3]

  • Phenylsulfonyl Group: This group is generally stable under many reaction conditions but can be cleaved (deprotected) under specific, often harsh, basic or reductive conditions to reveal the free N-H indole.

Its primary application is as a versatile intermediate in the synthesis of pharmaceutical agents and biologically active molecules. The indole-2-carboxylic acid scaffold has been identified as a promising starting point for developing inhibitors of various biological targets.[5][12]

Conclusion

This compound is a well-characterized compound with a unique combination of physical and chemical properties. Its stable, solid nature, coupled with the predictable reactivity of its carboxylic acid and protected indole functionalities, establishes it as a valuable and reliable building block in modern organic synthesis and drug discovery. The data and protocols presented in this guide offer a solid foundation for its effective utilization in a research and development setting.

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A Comprehensive Technical Guide on the Biological Activities of Novel Indole-2-Carboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole nucleus represents a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic compounds. Among its derivatives, indole-2-carboxylic acid and its analogues have emerged as a particularly versatile and fruitful area of research. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by novel analogues of indole-2-carboxylic acid. We will dissect the synthetic strategies that enable the chemical diversity of these compounds, delve into their mechanisms of action across various therapeutic areas—including antiviral, anticancer, and anti-inflammatory applications—and synthesize key structure-activity relationship (SAR) insights that guide future drug design. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a high-level overview and detailed experimental protocols to facilitate further investigation into this promising class of molecules.

The Indole-2-Carboxylic Acid Scaffold: A Foundation for Therapeutic Innovation

The Enduring Significance of the Indole Moiety

The indole ring system, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is a fundamental component of numerous endogenous molecules, including the amino acid tryptophan and the neurotransmitter serotonin. This inherent biocompatibility has made it an attractive starting point for drug discovery. The indole-2-carboxylic acid scaffold specifically orients a reactive carboxylic acid group at the 2-position, providing a crucial handle for chemical modification and interaction with biological targets.

Synthetic Versatility and Physicochemical Properties

The chemical tractability of the indole-2-carboxylic acid core is central to its success. The indole nitrogen (N1), the carboxylic acid group (C2), and various positions on the bicyclic ring (C3, C4, C5, C6, C7) can be readily functionalized. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The scaffold's relatively small size and tunable lipophilicity further enhance its potential for developing drug-like candidates capable of crossing biological barriers, such as the blood-brain barrier[1].

Synthetic Strategies for Analogue Diversification

The generation of diverse libraries of indole-2-carboxylic acid analogues is paramount for identifying lead compounds. While numerous synthetic routes exist, a prevalent and highly effective strategy involves the modification of the carboxylic acid group, most commonly through amide bond formation.

Core Synthetic Approach: Amide Coupling

A robust and widely adopted method for synthesizing indole-2-carboxamide derivatives involves a one-step amide coupling reaction. This approach offers high yields and accommodates a wide range of commercially available amines, enabling extensive SAR studies.

Causality of Experimental Choice: The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as hydroxybenzotriazole (HOBt) is a cornerstone of modern peptide and amide synthesis. EDC activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. HOBt intercepts this intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and reacts efficiently with the primary or secondary amine to form the desired stable amide bond. The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloride salt of EDC and the proton released during the reaction, driving the equilibrium towards product formation[1][2][3].

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction Process I2CA Indole-2-Carboxylic Acid Activation Carboxylic Acid Activation (Formation of O-acylisourea intermediate) I2CA->Activation Amine Primary/Secondary Amine (R-NH2) Coupling Nucleophilic Attack & Amide Bond Formation Amine->Coupling EDC EDC·HCl EDC->Activation HOBt HOBt HOBt->Activation DIPEA DIPEA DIPEA->Activation Solvent Anhydrous Solvent (DCM/DMF) Solvent->Activation Activation->Coupling Final_Product Indole-2-Carboxamide Analogue Coupling->Final_Product Purification Workup & Purification (e.g., Chromatography) Final_Product->Purification

Caption: General workflow for the synthesis of indole-2-carboxamide analogues.

Detailed Protocol: Synthesis of a Representative Indole-2-Carboxamide

This protocol is a generalized procedure based on methodologies reported for synthesizing various biologically active indole-2-carboxamides[2][3].

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the selected indole-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Reagent Addition: To the stirred solution, add EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (2.0 eq). Stir the mixture at room temperature for 10-15 minutes to ensure complete activation of the carboxylic acid.

  • Amine Coupling: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with a mild acid (e.g., 1N HCl) to remove excess base, a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acid and HOBt, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or recrystallization to yield the pure indole-2-carboxamide analogue.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

A Spectrum of Biological Activities and Therapeutic Targets

Novel indole-2-carboxylic acid analogues have demonstrated significant potential across a remarkable range of therapeutic areas.

Antiviral Activity: Potent HIV-1 Integrase Inhibition

A significant breakthrough has been the discovery of indole-2-carboxylic acid derivatives as potent HIV-1 integrase strand transfer inhibitors (INSTIs)[4][5]. HIV-1 integrase is a critical enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, an essential step in the viral life cycle[4][6][7].

Mechanism of Action: The efficacy of these inhibitors stems from a specific molecular interaction within the enzyme's active site. The indole core and the C2 carboxyl group form a key chelating motif with two essential magnesium ions (Mg²⁺) that are cofactors for the enzyme's catalytic activity[4][5][7]. This chelation disrupts the enzyme's function, effectively blocking the strand transfer process and halting viral replication[8]. Structure-activity relationship studies have shown that further modifications, such as adding a halogenated benzene ring at the C6 position, can enhance binding through π-π stacking interactions with the viral DNA[5][6].

cluster_enzyme HIV-1 Integrase Active Site cluster_inhibitor Indole-2-Carboxylic Acid Analogue Mg1 Mg²⁺ Mg2 Mg²⁺ DNA Viral DNA IndoleCore Indole Core IndoleCore->Mg2 Chelation Carboxyl C2-Carboxyl Group Carboxyl->Mg1 Chelation C6_Sub C6-Halogenated Phenyl C6_Sub->DNA π-π Stacking

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid analogues.

Compound IDModificationTargetIC₅₀ (µM)Reference
Derivative 20a Long branch on C3HIV-1 Integrase0.13[4][7]
Derivative 17a C6 halogenated benzeneHIV-1 Integrase3.11[5][6]
Compound 3 Parent ScaffoldHIV-1 Integrase>10[4]
Anticancer Activity: Targeting Multiple Pathways

Indole-2-carboxamides have emerged as promising anticancer agents, demonstrating efficacy against various cancer types, including pediatric brain tumors and liver cancer, through diverse mechanisms[2][9].

  • Kinase Inhibition: Certain thiazolyl-indole-2-carboxamide derivatives have been identified as multi-target kinase inhibitors, showing exceptional cytotoxicity against cancer cell lines like MCF-7[10]. They have been shown to inhibit key protein kinases such as EGFR, HER2, and VEGFR-2, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis[10][11].

  • Targeting Protein-Protein Interactions: Novel derivatives have been designed to target the 14-3-3η protein, a crucial regulator in cell signaling, showing potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant ones[9].

  • Cytotoxicity in Pediatric Cancers: Hybrid molecules combining indole and benzimidazole scaffolds have shown remarkable cytotoxic and antiproliferative activities against pediatric brain tumor cells[2].

Compound IDCancer Cell LineActivityIC₅₀ (µM)Reference
BZ-IND Hybrid 12c DAOY (Medulloblastoma)Cytotoxicity1.02[2]
BZ-IND Hybrid 12c DAOY (Medulloblastoma)Anti-proliferative2.31[2]
Thiazolyl-indole 6i MCF-7 (Breast)Cytotoxicity6.10[10]
Compound C11 Bel-7402/5-Fu (Resistant Liver)Anti-proliferativeN/A[9]
Anti-inflammatory Potential in Sepsis

Sepsis is a life-threatening condition characterized by a dysregulated systemic inflammatory response. Indole-2-carboxamide derivatives have been synthesized and screened for their ability to mitigate this response[12][13].

Mechanism of Action: These compounds effectively inhibit the lipopolysaccharide (LPS)-induced expression of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophage cell lines[12][13]. In vivo studies have confirmed their potential, with administration leading to significant improvements in lung histopathology in mouse models of sepsis without notable organ toxicity[13].

Antimicrobial and Antitubercular Activity

The scaffold has also proven effective against bacterial pathogens, most notably Mycobacterium tuberculosis, the causative agent of tuberculosis (TB)[1][3].

Mechanism of Action: The antitubercular activity of indole-2-carboxamides is believed to stem from the inhibition of MmpL3, an essential transporter protein responsible for translocating mycolic acids, a critical component of the mycobacterial cell wall[1][14]. This targeted action provides high selectivity for mycobacteria over mammalian cells, suggesting a favorable safety profile[1]. Compound 8g , a rationally designed analogue, displayed a minimum inhibitory concentration (MIC) of 0.32 µM against the drug-sensitive H37Rv strain of M. tuberculosis with a high selectivity index (SI = 128)[1].

Structure-Activity Relationship (SAR) Insights

Systematic modification of the indole-2-carboxylic acid scaffold has yielded critical insights into the structural features required for potent biological activity.

  • N1 Position: Alkylation or substitution on the indole nitrogen can significantly impact lipophilicity and binding. For TRPV1 agonists, N-methylation was found to be superior to the unsubstituted (-NH) analogues, likely by enhancing the ability to cross the cell membrane[15].

  • C3 Position: This position is crucial for extending into hydrophobic pockets of target enzymes. For HIV-1 integrase inhibitors, introducing a long branch at C3 markedly improved inhibitory effects[4][7]. For CB1 receptor modulators, short alkyl groups were preferred, indicating limited space in the binding pocket[16].

  • C5/C6 Positions: Substitutions on the benzene ring are key for tuning electronic properties and forming specific interactions. A chloro or fluoro group at C5 enhanced potency for CB1 receptor modulators[16]. For anti-TB agents, substitutions at the C4 and/or C6 positions were found to be optimal for activity[3]. For HIV INSTIs, a C6-halogenated benzene ring was shown to improve binding via π-π stacking[5].

  • C2-Carboxamide: The nature of the amine coupled to the carboxylic acid is a primary determinant of activity. For anti-TB compounds, bulky, lipophilic groups like adamantane or rimantadine are highly effective[1][3].

cluster_0 Structure-Activity Relationship Hotspots N1 N1 Position: - N-alkylation can improve  lipophilicity & cell entry Base_Image C3 C3 Position: - Bulky groups can access  hydrophobic pockets - Limited space in some targets C5_C6 C5/C6 Positions: - Halogens improve potency  (CB1, HIV) - Optimal for anti-TB activity C2 C2-Carboxamide: - Primary determinant of target specificity - Bulky lipophilic groups favor  anti-TB activity

Caption: Key structural positions on the indole-2-carboxamide scaffold for SAR modification.

Key Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential.

In Vitro Protocol: HIV-1 Integrase Strand Transfer Assay

This assay quantifies the ability of a compound to inhibit the strand transfer step of viral DNA integration.

  • Reagents: Recombinant HIV-1 integrase enzyme, donor DNA substrate (oligonucleotide), target DNA substrate, assay buffer, and test compounds.

  • Plate Preparation: Add test compounds at various concentrations (serially diluted) to a 96-well plate. Include a positive control (known INSTI) and a negative control (DMSO vehicle).

  • Enzyme-DNA Incubation: Add the integrase enzyme and the donor DNA substrate to each well. Incubate to allow the formation of the enzyme-DNA complex.

  • Initiate Reaction: Add the target DNA substrate to initiate the strand transfer reaction. Incubate at 37°C.

  • Detection: The strand transfer product is typically detected using a method like ELISA, where a specific antibody recognizes the integrated product.

  • Data Analysis: Measure the signal (e.g., absorbance or fluorescence) in each well. Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve. Self-Validation: The inclusion of both positive and negative controls is critical. The positive control validates that the assay system is responsive to inhibition, while the negative control establishes the baseline for 100% enzyme activity.

In Vitro Protocol: Anticancer Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, DAOY) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the indole-2-carboxylic acid analogues for a specified period (e.g., 48 or 72 hours). Include vehicle-only wells as a negative control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Quantification: Read the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Perspectives

The indole-2-carboxylic acid scaffold has unequivocally established itself as a source of potent and diverse biological activities. The synthetic accessibility of this core allows for rapid generation and optimization of analogues targeting a wide array of diseases. Key findings in antiviral (HIV), anticancer, and anti-inflammatory research highlight its therapeutic promise.

Future research should focus on leveraging the established SAR to design next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel therapeutic targets for this scaffold remains a promising avenue. As our understanding of the molecular interactions between these compounds and their biological targets deepens, the rational design of highly specific and effective drugs based on the indole-2-carboxylic acid framework will continue to accelerate.

References

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  • Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Advances URL
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  • Title: Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents Source: ACS Omega URL
  • Title: Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis.
  • Title: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: Molecules URL
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  • Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: ResearchGate URL
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The Multifaceted Mechanisms of Phenylsulfonyl Indole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Phenylsulfonyl Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] The introduction of a phenylsulfonyl group to this versatile heterocycle gives rise to a class of compounds with significant therapeutic potential: the phenylsulfonyl indole derivatives.[3] These molecules have garnered considerable attention from researchers in drug discovery and development due to their diverse mechanisms of action, which span anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of phenylsulfonyl indole derivatives, with a focus on their molecular targets and the signaling pathways they modulate. We will delve into the causality behind experimental choices, provide detailed protocols for key validation assays, and present a consolidated view of the structure-activity relationships that govern the potency and selectivity of these promising compounds.

Anti-inflammatory Mechanism of Action: Selective Inhibition of Cyclooxygenase-2 (COX-2)

A primary and well-established mechanism of action for a subset of phenylsulfonyl indole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[4][6] The COX enzymes (COX-1 and COX-2) are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators.[7] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[7] Therefore, the selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Phenylsulfonyl indole derivatives have been designed as indomethacin analogs to achieve this selectivity.[6] The presence of the phenyl methyl sulfonyl (SO2Me) moiety is a key pharmacophore that contributes to their COX-2 inhibitory activity.[6] Molecular docking studies have revealed that the sulfonamide group of these derivatives can insert deep into the selective pocket of the COX-2 active site, forming hydrogen bond interactions with key residues such as His90, Arg513, and Phe518.

Signaling Pathway: Inhibition of Prostaglandin Synthesis

The inhibition of COX-2 by phenylsulfonyl indole derivatives directly impacts the prostaglandin synthesis pathway. By blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all other prostaglandins, these compounds effectively reduce the production of pro-inflammatory prostaglandins like PGE2 at the site of inflammation. This leads to a reduction in the cardinal signs of inflammation: pain, swelling, redness, and heat.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Phenylsulfonyl_Indole Phenylsulfonyl Indole Derivatives Phenylsulfonyl_Indole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by phenylsulfonyl indole derivatives.

Quantitative Data: In Vitro COX-1/COX-2 Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives against COX-1 and COX-2.[6]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
4a 11.80.1865.56
4b 11.80.11107.27
4c 8.10.2040.5
4d 9.70.1757.06
4e 8.70.2831.07
4f 9.20.1561.33
Indomethacin 0.0390.490.08

Data sourced from Shaker et al., 2018.[6]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds (phenylsulfonyl indole derivatives) dissolved in DMSO

  • Reference inhibitor (e.g., celecoxib, indomethacin)

  • Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2)

Procedure:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, heme, and the diluted enzyme.

  • Add the test compounds at various concentrations (typically in a serial dilution) to the wells. Include a vehicle control (DMSO) and a positive control (reference inhibitor).

  • Pre-incubate the plate at 37°C for 10 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits enzyme activity by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Anticancer Mechanisms of Action: A Multi-pronged Attack

The anticancer activity of phenylsulfonyl indole derivatives is more complex and appears to involve multiple mechanisms of action, targeting different cellular pathways to inhibit tumor growth and induce cancer cell death.[8][9]

Inhibition of Tubulin Polymerization

A significant body of research points to the ability of indole derivatives to inhibit tubulin polymerization.[10][11] Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and cell shape maintenance.[10] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.[10]

Many indole-based compounds act as colchicine-binding site inhibitors, preventing the polymerization of tubulin into microtubules.[12] This disruption of the microtubule network leads to a mitotic block, arresting cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis.[10] While direct studies on phenylsulfonyl indole derivatives as tubulin inhibitors are emerging, the established activity of the broader indole class strongly suggests this as a key mechanism.

Tubulin_Inhibition_Pathway Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Mitotic Arrest leads to Phenylsulfonyl_Indole Phenylsulfonyl Indole Derivatives Phenylsulfonyl_Indole->Tubulin_Dimers Inhibition of Polymerization

Caption: Phenylsulfonyl indole derivatives inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

The following table presents the tubulin polymerization inhibitory activity of representative indole derivatives.

CompoundTubulin Polymerization IC50 (µM)
Arylthioindole derivative 1 1.6
Arylthioindole derivative 2 0.67
Bis-indole derivative 7.5

Data for representative indole derivatives sourced from Hassan et al., 2022.[12]

Materials:

  • Purified tubulin protein

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP)

  • Fluorescent reporter for microtubule polymerization (e.g., DAPI)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., colchicine) and negative control (e.g., paclitaxel)

  • 96-well, black, clear-bottom microplate

  • Fluorometric plate reader with temperature control

Procedure:

  • Reaction Setup: In a pre-warmed 96-well plate, add the polymerization buffer and the fluorescent reporter.

  • Add the test compounds at various concentrations. Include vehicle control, positive control, and negative control wells.

  • Add the purified tubulin protein to each well.

  • Initiate Polymerization: Start the polymerization reaction by adding GTP to all wells.

  • Monitor Polymerization: Immediately place the plate in a fluorometric plate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the rate of polymerization for each condition. Determine the IC50 value of the test compounds by plotting the percentage of inhibition of polymerization against the compound concentration.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is largely quiescent in adult tissues.[13] However, aberrant activation of this pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[5] A novel benzylsulfonyl indole derivative has been identified as a potent inhibitor of the Hh pathway.[5]

This derivative acts as a Smoothened (SMO) antagonist.[5] In the canonical Hh pathway, the binding of a Hedgehog ligand to its receptor, Patched (PTCH), relieves the inhibition of SMO, a G protein-coupled receptor-like protein. Activated SMO then initiates a downstream signaling cascade that culminates in the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation.[13] By binding to and inhibiting SMO, the benzylsulfonyl indole derivative prevents the activation of GLI transcription factors, thereby blocking the pro-tumorigenic effects of the Hh pathway.[5]

Hedgehog_Inhibition_Pathway Hedgehog_Ligand Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Receptor Hedgehog_Ligand->PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Activation GLI_Active Active GLI Transcription Factors SUFU_GLI->GLI_Active Gene_Expression Target Gene Expression (Cell Proliferation, Survival) GLI_Active->Gene_Expression Nuclear Translocation Phenylsulfonyl_Indole Phenylsulfonyl Indole Derivatives Phenylsulfonyl_Indole->SMO Inhibition

Caption: Phenylsulfonyl indole derivatives can inhibit the Hedgehog signaling pathway by antagonizing Smoothened (SMO).

The following table shows the inhibitory activity of representative indole derivatives on Hedgehog signaling.

CompoundHedgehog Signaling Inhibition IC50 (nM)
Indole 33 19
Indole 44 72
Indole 81 38

Data for representative 2-phenylindole derivatives sourced from La Regina et al., 2015.[14]

Materials:

  • NIH/3T3 cells stably transfected with a Gli-responsive luciferase reporter construct (Shh-LIGHT2 cells)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Hedgehog pathway agonist (e.g., SAG or Shh-N conditioned medium)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the Shh-LIGHT2 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the test compounds at various concentrations for a specified period (e.g., 24-48 hours).

  • Pathway Activation: Add the Hedgehog pathway agonist to the wells to stimulate the pathway.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed Renilla luciferase or a cell viability assay). Calculate the percentage of inhibition of Hedgehog signaling for each compound concentration relative to the agonist-treated control. Determine the IC50 value.

Inhibition of the p53-MDM2 Interaction

The tumor suppressor protein p53 plays a critical role in preventing cancer by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[3] Murine double minute 2 (MDM2) is a key negative regulator of p53.[3] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation and also directly inhibits its transcriptional activity.[3] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the functional inactivation of p53.[3]

Indolone and spirooxindole derivatives, which are structurally related to indoles, have been developed as inhibitors of the p53-MDM2 protein-protein interaction.[3][15] These compounds bind to the p53-binding pocket of MDM2, preventing it from interacting with and degrading p53.[3] This leads to the stabilization and accumulation of p53, which can then activate its downstream target genes to induce apoptosis and cell cycle arrest in cancer cells.

p53_MDM2_Inhibition_Pathway p53 p53 Proteasomal_Degradation Proteasomal Degradation p53->Proteasomal_Degradation Targeted for Apoptosis_Arrest Apoptosis & Cell Cycle Arrest p53->Apoptosis_Arrest Activates MDM2 MDM2 MDM2->p53 Ubiquitination & Inhibition Phenylsulfonyl_Indole Indolone/Spirooxindole Derivatives Phenylsulfonyl_Indole->MDM2 Inhibition

Caption: Indole-related derivatives inhibit the p53-MDM2 interaction, leading to p53 stabilization and activation of downstream tumor-suppressive pathways.

The following table presents the inhibitory activity of representative indolone derivatives against the p53-MDM2 interaction and their antiproliferative effects.

CompoundMDM2 Ki (µM)HCT116 IC50 (µM)MCF7 IC50 (µM)A549 IC50 (µM)
A13 0.0316.1711.2112.49

Data for a representative indolone derivative sourced from Li et al., 2019.[3]

Materials:

  • Recombinant human MDM2 protein

  • A fluorescently labeled p53-derived peptide (e.g., FITC-labeled PMDM6-F)

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Nutlin-3a)

  • 384-well, black, low-volume microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Setup: In the microplate, add the assay buffer, fluorescently labeled p53 peptide, and the recombinant MDM2 protein.

  • Add the test compounds at various concentrations. Include a vehicle control and a positive control.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: The binding of the fluorescent peptide to the larger MDM2 protein results in a high polarization value. An inhibitor that disrupts this interaction will cause a decrease in polarization. Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

Phenylsulfonyl indole derivatives represent a versatile and promising class of compounds with multiple, clinically relevant mechanisms of action. Their ability to selectively inhibit COX-2 provides a clear path for the development of novel anti-inflammatory agents with improved safety profiles. Furthermore, their multifaceted anticancer activities, including the inhibition of tubulin polymerization, the Hedgehog signaling pathway, and the p53-MDM2 interaction, highlight their potential as next-generation oncology therapeutics.

The structure-activity relationship studies conducted to date have provided valuable insights into the key chemical features required for potent and selective activity. The presence and position of the phenylsulfonyl group, as well as substitutions on the indole ring and the phenyl ring, all play a crucial role in determining the biological activity and target selectivity.

Future research in this area should focus on:

  • Optimizing selectivity: Further structural modifications to enhance the selectivity of these compounds for their respective targets, thereby minimizing off-target effects.

  • Elucidating novel mechanisms: Investigating other potential molecular targets and signaling pathways that may be modulated by phenylsulfonyl indole derivatives.

  • In vivo efficacy and safety: Conducting comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds.

  • Combination therapies: Exploring the potential of using phenylsulfonyl indole derivatives in combination with other therapeutic agents to achieve synergistic effects and overcome drug resistance.

The continued exploration of the rich chemical space of phenylsulfonyl indole derivatives holds great promise for the discovery and development of novel and effective therapies for a range of human diseases.

References

  • Shaker, A. M., Abdelall, E. K., Abdellatif, K. R., & AbdelRahman, H. M. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 001-008. [Link]

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  • A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed. (2024, July 4). [Link]

  • La Regina, G., Bai, R., Coluccia, A., Famiglini, V., Pelliccia, S., Passacantilli, S., ... & Silvestri, R. (2015). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of medicinal chemistry, 58(15), 5989–6007. [Link]

  • Li, Y., Li, S., Liu, J., Zhang, Y., Wen, X., Wang, Z., ... & Zhang, H. (2019). Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX. Molecules (Basel, Switzerland), 24(21), 3869. [Link]

  • Biomedical Importance of Indoles - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - Brieflands. (n.d.). Retrieved January 22, 2026, from [Link]

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  • IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.). Retrieved January 22, 2026, from [Link]

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  • Hassan, W. M., El-Messery, S. M., & Al-Omary, F. A. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules (Basel, Switzerland), 27(19), 6296. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

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Sources

The Versatile Scaffold: A Technical Guide to the Discovery and Optimization of 1H-Indole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-indole-2-carboxamide core is a privileged scaffold in modern medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of a wide array of biological targets. This guide provides an in-depth exploration of the discovery, synthesis, and optimization of this remarkable class of compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Enduring Appeal of the 1H-Indole-2-Carboxamide Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a common motif in a plethora of natural products and pharmacologically active compounds. The 1H-indole-2-carboxamide, in particular, offers a unique combination of structural rigidity and synthetic tractability. The indole core provides a rich electronic environment and opportunities for diverse substitutions at multiple positions, while the carboxamide linker allows for the exploration of a vast chemical space through the introduction of various amine-containing fragments. This inherent modularity is a key reason for its prevalence in drug discovery campaigns targeting a diverse range of protein families.

Crafting the Core: Synthetic Strategies for 1H-Indole-2-Carboxamides

The construction of the 1H-indole-2-carboxamide scaffold is typically achieved through a convergent synthetic approach, culminating in an amide bond formation. A common and effective strategy involves the initial synthesis of a substituted 1H-indole-2-carboxylic acid, followed by coupling with a desired amine.

Representative Synthetic Protocol: Synthesis of Substituted 1H-Indole-2-Carboxamides

This protocol outlines a general and widely applicable method for the synthesis of 1H-indole-2-carboxamides, drawing upon established chemical transformations.[1]

Step 1: Fischer Indole Synthesis of Indole-2-carboxylates

  • A substituted phenylhydrazine hydrochloride (1.0 eq) and a 2-oxopropanoic acid derivative (1.1 eq) are dissolved in a suitable solvent, such as ethanol or acetic acid.

  • A catalytic amount of an acid catalyst, for instance, p-toluenesulfonic acid (PTSA), is added to the mixture.

  • The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the corresponding ethyl or methyl 3-substituted-1H-indole-2-carboxylate.[1]

Step 2: Saponification to the Carboxylic Acid

  • The synthesized indole-2-carboxylate (1.0 eq) is suspended in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide.

  • The mixture is stirred at room temperature or heated until the ester is completely hydrolyzed, as monitored by TLC.

  • The reaction is then acidified with a suitable acid (e.g., HCl) to precipitate the 1H-indole-2-carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried to afford the desired carboxylic acid.[1]

Step 3: Amide Coupling

  • The 1H-indole-2-carboxylic acid (1.0 eq) is dissolved in an anhydrous aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).

  • A coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt), is added to the solution.

  • A base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), is added, followed by the desired amine (1.1 eq).

  • The reaction is stirred at room temperature until completion.

  • The reaction mixture is then worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the final 1H-indole-2-carboxamide.[1][2]

The Art of Optimization: Structure-Activity Relationship (SAR) Studies

The optimization of 1H-indole-2-carboxamides into potent and selective drug candidates is a meticulous process guided by structure-activity relationship (SAR) studies. These studies systematically explore how modifications to different parts of the molecule impact its biological activity.

A generalized workflow for the discovery and optimization of 1H-indole-2-carboxamides is depicted below:

SAR_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase cluster_Preclinical Preclinical Phase HTS High-Throughput Screening or Fragment Screening Hit_Ident Hit Identification (1H-Indole-2-carboxamide) HTS->Hit_Ident Identifies initial hits SAR_Design SAR-guided Design (Analog Synthesis) Hit_Ident->SAR_Design Initiates optimization Bio_Assay Biological Assays (Potency, Selectivity) SAR_Design->Bio_Assay Generates analogs for testing Bio_Assay->SAR_Design Provides feedback for new designs ADME_Tox ADME/Tox Profiling (PK, Safety) Bio_Assay->ADME_Tox Identifies potent compounds ADME_Tox->SAR_Design Informs on drug-like properties Lead_Opt Lead Optimization ADME_Tox->Lead_Opt Identifies lead candidates In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo

Caption: A generalized workflow for the discovery and optimization of 1H-indole-2-carboxamides.

Key Structural Modifications and Their Impact

Systematic modifications at three key positions of the 1H-indole-2-carboxamide scaffold have been extensively explored to fine-tune the pharmacological profile of these compounds.

  • The Indole Core (Positions 3, 5, and N1): Substitutions on the indole ring are crucial for modulating potency, selectivity, and pharmacokinetic properties. For instance, in the context of cannabinoid receptor 1 (CB1) allosteric modulators, the presence of a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position on the indole ring enhanced the modulatory potency.[3] In the development of inhibitors for neurotropic alphavirus replication, modifications to the indole template were explored to reduce molecular weight and lipophilicity, thereby improving aqueous solubility.[2]

  • The Carboxamide Linker: The amide bond itself is a critical pharmacophoric element. Reversing the amide or replacing it with a non-classical isostere like a sulfonamide can lead to a complete loss of potency, highlighting its importance for target engagement.[4] The length of the linker between the amide and a terminal phenyl ring has also been shown to be a key determinant of activity for CB1 allosteric modulators.[5]

  • The Terminal Amine Substituent: This portion of the molecule often dictates the compound's interaction with the solvent-exposed regions of the binding pocket and significantly influences properties like solubility and cell permeability. For CB1 allosteric modulators, a diethylamino or piperidinyl group at the 4-position of a terminal phenyl ring was found to be preferred for activity.[3]

The following table summarizes the impact of various substitutions on the activity of 1H-indole-2-carboxamides against different targets, as reported in the literature.

TargetScaffold ModificationPositionSubstitutionEffect on ActivityReference
CB1 Receptor Indole RingC5Chloro or FluoroEnhanced Potency[3]
Indole RingC3Short Alkyl GroupsEnhanced Potency[3]
Terminal Phenyl RingC4Diethylamino or PiperidinylPreferred for Activity[3]
Alphavirus Replication Indole TemplateGeneralReduced MW/LipophilicityImproved Aqueous Solubility[2]
Trypanosoma cruzi Indole RingC5Small, EDGs (Me, Et, OMe)Moderate to Good Potency[4]
Indole RingC5EWGs (Halogens, CF3)Inactive[4]
EGFR/CDK2 Terminal Phenethyl MoietyC42-methylpyrrolidin-1-ylPotent Inhibition[1]

A Diverse Pharmacological Landscape: Biological Targets of 1H-Indole-2-Carboxamides

The versatility of the 1H-indole-2-carboxamide scaffold is underscored by its ability to be tailored to interact with a wide range of biological targets, leading to a broad spectrum of potential therapeutic applications.

G-Protein Coupled Receptors (GPCRs): Allosteric Modulation of the Cannabinoid Receptor 1 (CB1)

The discovery of 1H-indole-2-carboxamides as allosteric modulators of the CB1 receptor has opened new avenues for treating various neurological and psychiatric disorders.[6][7] Unlike orthosteric ligands that directly compete with the endogenous ligand, allosteric modulators bind to a distinct site on the receptor, offering a more nuanced and potentially safer pharmacological profile. The compound ORG27569 is a well-studied example of this class of molecules.[6][7] Extensive SAR studies have been conducted to optimize the allosteric parameters of these compounds, leading to the identification of potent modulators with high binding cooperativity.[5][6][7]

Kinase Inhibition: A Promising Avenue for Cancer Therapy

The 1H-indole-2-carboxamide scaffold has emerged as a valuable template for the development of kinase inhibitors for the treatment of cancer.[8][9] These compounds have been shown to target a variety of kinases involved in cancer cell proliferation, survival, and angiogenesis.

  • EGFR and CDK2 Dual Inhibitors: Certain 1H-indole-2-carboxamides have demonstrated potent dual inhibitory activity against both the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), two key targets in cancer therapy.[1] This multi-targeted approach can potentially overcome drug resistance and lead to enhanced anti-proliferative effects.

  • Multi-Targeted Kinase Inhibitors: Further research has identified 1H-indole-2-carboxamides that can inhibit a broader range of kinases, including VEGFR-2 and BRAFV600E, in addition to EGFR.[9] This polypharmacology can be advantageous in treating complex diseases like cancer where multiple signaling pathways are dysregulated.

The signaling pathways targeted by these kinase inhibitors are illustrated below:

Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CDK2 CDK2 CDK2->Proliferation

Caption: Key signaling pathways in cancer targeted by 1H-indole-2-carboxamide kinase inhibitors.

Antiviral and Antiparasitic Applications

The therapeutic potential of 1H-indole-2-carboxamides extends beyond GPCRs and kinases. These compounds have shown promise as antiviral and antiparasitic agents.

  • Inhibitors of Neurotropic Alphavirus Replication: A series of 1H-indole-2-carboxamides has been identified as potent inhibitors of the replication of neurotropic alphaviruses, such as the Western Equine Encephalitis Virus (WEEV).[2][10] Optimization efforts have focused on improving antiviral potency and metabolic stability, as well as reducing recognition by efflux transporters at the blood-brain barrier.[2][10]

  • Anti-Trypanosoma cruzi Activity: The 1H-indole-2-carboxamide scaffold has been explored for the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi.[4][11][12] Medicinal chemistry campaigns have aimed to improve the metabolic stability and solubility of these compounds to enhance their in vivo efficacy.[4][12]

Other Notable Targets

The versatility of the 1H-indole-2-carboxamide scaffold is further demonstrated by its activity against other important drug targets:

  • Androgen Receptor (AR) Inhibitors: A library of 1H-indole-2-carboxamides was discovered to be inhibitors of the androgen receptor binding function 3 (BF3), offering a potential new therapeutic strategy for castration-resistant prostate cancer.[13][14]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibitors: The endocannabinoid system can also be modulated by inhibiting the enzymes responsible for the degradation of endocannabinoids. While not as extensively studied for the 1H-indole-2-carboxamide scaffold specifically, related indole-containing structures have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that breaks down anandamide.[15] This suggests a potential avenue for future exploration with 1H-indole-2-carboxamides.

Conclusion and Future Perspectives

The 1H-indole-2-carboxamide scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its synthetic accessibility and the rich SAR data available for a multitude of targets make it an attractive platform for further drug development efforts. Future directions in this field will likely focus on the development of compounds with improved selectivity profiles, enhanced pharmacokinetic properties, and novel mechanisms of action. The continued exploration of this versatile scaffold holds great promise for addressing unmet medical needs across a wide range of diseases.

References

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  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5265. [Link]

  • de Souza, M. C., et al. (2021). Discovery and Early Optimization of 1 H-Indole-2-carboxamides with Anti- Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(15), 11486-11504. [Link]

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  • El-Gamal, M. I., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5707. [Link]

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An In-depth Technical Guide to the Synthetic Utility of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid, a versatile building block in modern organic synthesis. We will explore its synthesis, key reactions, and applications, particularly in the realm of medicinal chemistry, offering insights grounded in established scientific principles and practical laboratory experience.

Introduction: The Strategic Importance of N-Sulfonylindoles

The indole nucleus is a privileged scaffold in a vast array of natural products and pharmaceuticals.[1] However, the reactivity of the indole NH proton can complicate synthetic transformations. The introduction of an N-protecting group is therefore a crucial strategy. The phenylsulfonyl group, in particular, serves as an effective electron-withdrawing group, which modulates the reactivity of the indole ring and facilitates specific chemical transformations. Its stability under various conditions, coupled with established methods for its removal, makes it a valuable tool for synthetic chemists.

Synthesis and Characterization of this compound

The target compound, this compound, is typically synthesized from its corresponding methyl ester. The process involves the hydrolysis of methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate.

Experimental Protocol: Synthesis of this compound[2]
  • Step 1: Reaction Setup. To a solution of methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate (1.0 equivalent) in a mixed solvent system of tetrahydrofuran (THF), methanol (MeOH), and water (5:5:1 ratio), add lithium hydroxide monohydrate (7.0 equivalents).

  • Step 2: Saponification. The reaction mixture is heated to reflux for 5 hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).

  • Step 3: Work-up. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the organic solvents. Water is then added to the residue.

  • Step 4: Acidification and Extraction. The pH of the aqueous solution is adjusted to approximately 2 with 1N HCl. This protonates the carboxylate to form the desired carboxylic acid, which will precipitate or can be extracted. The product is then extracted with ethyl acetate (3 x volumes).

  • Step 5: Purification. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization from a mixture of dichloromethane and hexanes to yield this compound as a white solid.[2]

Causality Behind Experimental Choices:

  • Mixed Solvent System: The THF/MeOH/water system is chosen to ensure the solubility of both the ester starting material and the lithium hydroxide.

  • Lithium Hydroxide: A strong base is required for the saponification of the ester. Lithium hydroxide is a common choice for this transformation. An excess is used to drive the reaction to completion.

  • Acidification: Lowering the pH is crucial to protonate the carboxylate salt formed during the reaction, rendering the carboxylic acid product less soluble in water and extractable into an organic solvent.

Physicochemical Properties
PropertyValue
CAS Number 40899-93-2
Molecular Formula C15H11NO4S
Molecular Weight 301.32 g/mol

Data sourced from ChemicalBook.[2]

Spectroscopic Characterization

Synthetic Utility and Key Transformations

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly those with biological activity. The carboxylic acid moiety serves as a handle for a variety of transformations, including amide bond formation and esterification.

Amide Coupling Reactions

The carboxylic acid can be readily converted to amides using standard coupling reagents. This is a cornerstone of medicinal chemistry for building libraries of compounds for structure-activity relationship (SAR) studies.[4][5][6]

Experimental Workflow: Amide Coupling

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation Start 1-(Phenylsulfonyl)-1H-indole- 2-carboxylic acid Coupling_Agent Coupling Agent (e.g., HATU, HOBt/EDC) Start->Coupling_Agent Reacts with Base Base (e.g., DIEA) Active_Ester Formation of Active Ester Intermediate Coupling_Agent->Active_Ester Amine Primary or Secondary Amine (R-NH2) Active_Ester->Amine Nucleophilic Attack Amide_Product Desired Amide Product Amine->Amide_Product

Caption: General workflow for amide coupling reactions.

This methodology has been successfully employed in the synthesis of 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity.[4][5][6]

Transformations at the Indole Core

The phenylsulfonyl group acts as an activating group, facilitating electrophilic substitution at the C3 position of the indole ring.

Deprotection of the Phenylsulfonyl Group

The removal of the N-phenylsulfonyl group is a critical step to unveil the final indole-containing target molecule. Several methods have been developed for this transformation, each with its own advantages and substrate scope.

Common Deprotection Strategies:

  • Basic Hydrolysis: Treatment with strong bases like potassium hydroxide in refluxing methanol can cleave the N-S bond.[7]

  • Reductive Cleavage: Reagents such as magnesium in methanol under sonication or lithium with a catalytic amount of di-tert-butyl biphenyl have been shown to be effective.[8]

  • Electrochemical Methods: Electrochemical reduction offers a mild alternative for the deprotection of N-phenylsulfonyl amines.[7][9]

Deprotection Workflow Example

G Start N-Phenylsulfonyl Indole Derivative Method Deprotection Method (e.g., Mg/MeOH, Li/DTBB, KOH/MeOH) Start->Method Application of Reagents/Conditions Product Deprotected Indole Method->Product Cleavage of N-S Bond

Caption: Deprotection of the N-phenylsulfonyl group.

The choice of deprotection method depends on the other functional groups present in the molecule to ensure chemoselectivity.

Applications in Drug Discovery and Medicinal Chemistry

Indole-2-carboxylic acid derivatives are of significant interest in drug discovery due to their diverse biological activities. The ability to readily modify the this compound scaffold makes it a valuable starting point for the development of novel therapeutic agents.

Examples of Biologically Active Molecules Derived from Indole-2-Carboxylic Acids:

  • Anti-Trypanosoma cruzi Agents: As previously mentioned, 1H-indole-2-carboxamides have shown promise in the treatment of Chagas disease.[4][5][6]

  • HIV-1 Integrase Inhibitors: Indole-2-carboxylic acid has been identified as a scaffold for the development of potent HIV-1 integrase strand transfer inhibitors.[10]

  • TRPV1 Agonists: Certain indole-2-carboxamides have been designed and synthesized as effective TRPV1 agonists.[11]

  • FLT3 Receptor Tyrosine Kinase Inhibitors: Bis(1H-indol-2-yl)methanones, which can be synthesized from related indole precursors, are potent inhibitors of FLT3 receptor tyrosine kinase.[1]

The synthetic versatility of this compound allows for the systematic exploration of the chemical space around the indole core, which is essential for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates.

Conclusion

This compound is a strategically important and highly versatile building block in organic synthesis. Its well-defined synthesis, coupled with the predictable reactivity of both the carboxylic acid moiety and the N-protected indole core, provides chemists with a powerful tool for the construction of complex molecular architectures. The successful application of this compound and its derivatives in the discovery of novel therapeutic agents underscores its significance in the field of medicinal chemistry. Further exploration of its synthetic potential is likely to lead to the development of new and improved pharmaceuticals.

References

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  • Grognec, E., & Quintard, J.-P. (2008). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. European Journal of Organic Chemistry.
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Foreword: The Strategic Imperative of N-Protection in Indole Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Strategic N-Protection in Indole Synthesis for Drug Discovery and Development

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and natural products, from the anti-migraine drug Sumatriptan to anti-cancer alkaloids like Vinblastine.[1][2][3] Its unique electronic properties, however, present a significant challenge in multi-step synthesis. The nitrogen atom's lone pair contributes to the aromaticity of the 10-π electron system, rendering the N-H proton acidic and the nitrogen atom itself weakly nucleophilic.[1] This duality means the indole nitrogen can interfere with a wide range of synthetic transformations, including lithiation, transition-metal-catalyzed coupling, and reactions involving strong bases or electrophiles.

Therefore, the temporary "masking" or protection of the indole nitrogen is not merely a procedural step but a critical strategic decision that dictates the feasibility and outcome of a synthetic route.[4][5] An ideal protecting group must be introduced efficiently, remain inert during subsequent transformations (orthogonality), and be removed under conditions that leave the final, often complex, molecule intact.[6][7]

This guide provides a comprehensive review of the core methods for N-protection of indoles, moving beyond a simple catalog of reagents to explain the causality behind experimental choices. We will explore the mechanisms, field-proven protocols, and strategic considerations for the most vital protecting groups, empowering researchers to make informed decisions in their synthetic campaigns.

Chapter 1: The Decision Framework for Selecting an N-Protecting Group

The choice of a protecting group is dictated by the overall synthetic plan. Key factors include the stability of the group to upcoming reaction conditions and the sensitivity of the substrate to the conditions required for its eventual removal.

Core Strategic Considerations:
  • Chemical Stability: Will the protecting group withstand acidic, basic, oxidative, or reductive conditions in subsequent steps? For example, a Boc group is labile to acid, while a Tosyl group is robust but requires harsher conditions for removal.[8][9]

  • Ease of Introduction & Removal: The protection and deprotection steps should be high-yielding to maximize the overall efficiency of the synthesis.[6]

  • Electronic & Steric Influence: The protecting group can significantly alter the indole's reactivity. Electron-withdrawing groups like sulfonyls decrease the nucleophilicity of the indole ring and facilitate deprotonation at the C2 position. Bulky groups like Pivaloyl can sterically hinder both the N-1 and C-2 positions.[4][10]

  • Orthogonality: In complex syntheses with multiple protected functional groups, it is crucial that one group can be removed selectively without affecting others.[6] For instance, a Cbz group (removed by hydrogenolysis) is orthogonal to a Boc group (removed by acid).[6][11]

The following logical workflow illustrates the central role of protection/deprotection in a synthetic sequence.

G cluster_0 Synthetic Strategy Start Indole Starting Material Protect N-Protection Start->Protect Introduce PG React Key Synthetic Transformation(s) (e.g., Lithiation, Coupling) Protect->React PG is inert Deprotect Deprotection React->Deprotect Selectively remove PG End Final Product Deprotect->End G cluster_0 Boc Protection Mechanism Indole Indole-N-H Intermediate [Acylpyridinium Intermediate]⁺ Indole->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate + DMAP DMAP DMAP (catalyst) Product N-Boc-Indole Intermediate->Product SideProduct t-BuOH + CO₂ + DMAP

Caption: Catalytic cycle for DMAP-mediated Boc protection.

Experimental Protocol: N-Boc Protection of Indole [9][12]

  • Reagents & Setup: To a solution of indole (1.0 eq) in a suitable solvent (e.g., acetonitrile or THF) in a round-bottom flask, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

  • Catalysis: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a nonpolar solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove DMAP, followed by saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting N-Boc indole is often pure enough for subsequent steps, or can be further purified by flash chromatography.

Deprotection: The Boc group is typically removed with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane. The mechanism involves protonation of the carbonyl oxygen followed by cleavage to form the stable tert-butyl cation, CO₂, and the free indole.

The Benzyloxycarbonyl (Cbz) Group

The Cbz group is a classic amine protecting group, valued for its stability in both acidic and basic media and its unique removal by catalytic hydrogenolysis.

Mechanism of Protection: Similar to Boc protection, the indole nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate (CbzCl). A non-nucleophilic base, such as sodium hydride (NaH) or triethylamine (TEA), is required to deprotonate the indole and activate it for the reaction.

Experimental Protocol: Synthesis of N-Cbz-Indoles via Modified Fischer Indolization [13] This protocol highlights a modern approach where the Cbz group is tolerated during the indole ring formation itself.

  • Reagents & Setup: In a round-bottom flask, combine the Cbz-protected aryl hydrazide (1.0 eq) and a ketone or aldehyde (1.1 eq) in methanol.

  • Acid Catalysis: Add concentrated sulfuric acid (e.g., 3 eq) dropwise while cooling the flask in an ice bath.

  • Reaction: Heat the mixture to reflux and monitor by TLC until the reaction is complete.

  • Workup: Cool the mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the N-Cbz-indole. [13] Deprotection: The Cbz group is classically removed by catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst, Pd/C). [11]This process is clean, yielding toluene and CO₂ as byproducts, but is incompatible with functional groups that are also susceptible to reduction, such as alkenes or alkynes.

Chapter 3: Sulfonyl Protecting Groups: Robust and Activating

Sulfonyl groups, such as p-toluenesulfonyl (Tosyl, Ts) and phenylsulfonyl (PhSO₂), are electron-withdrawing and highly robust, making them suitable for reactions involving strong organometallic reagents or harsh conditions. [8]

The p-Toluenesulfonyl (Tosyl) Group

The N-tosyl group significantly increases the acidity of the C2-proton of the indole ring, facilitating regioselective deprotonation and functionalization at that position.

Mechanism of Protection: Indole is first deprotonated with a strong base like sodium hydride (NaH) to form the sodium indolide salt. This highly nucleophilic anion then readily attacks p-toluenesulfonyl chloride (TsCl) to form the N-tosylated product.

G cluster_0 Tosyl Protection Workflow Indole Indole Anion Indolide Anion Indole->Anion + Base Base Strong Base (e.g., NaH) Base->Anion Product N-Tosyl-Indole Anion->Product + TsCl TsCl Tosyl Chloride (TsCl) TsCl->Product

Caption: Deprotonation-alkylation sequence for N-tosylation.

Experimental Protocol: N-Tosylation of Indole

  • Reagents & Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF or THF.

  • Deprotonation: Cool the suspension to 0 °C and add a solution of indole (1.0 eq) in the same anhydrous solvent dropwise. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Sulfonylation: Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in the same solvent. Allow the reaction to warm to room temperature and stir until complete (monitored by TLC).

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by recrystallization or flash chromatography.

Deprotection: Removal of the robust tosyl group requires harsh conditions, such as refluxing with strong base (e.g., KOH in THF/water with a phase-transfer catalyst) or using reducing agents like magnesium in methanol. [14]

Chapter 4: Advanced & Catalytic Methods

Modern synthetic chemistry seeks to improve efficiency and mildness. Catalytic methods for indole synthesis that incorporate the protecting group in a single, streamlined process are highly valuable.

Cooperative Gold and Zinc Catalysis for N-Protected Indoles

A novel method developed by Zhang and coworkers utilizes a cooperative Au(I)/Zn(II) catalytic system to synthesize N-protected indoles from N-arylhydroxamic acids and alkynes. [15]This method avoids the harsh acidic conditions of the traditional Fischer indole synthesis.

Mechanism Overview:

  • Zinc Chelation: Zn(II) coordinates to the N-arylhydroxamic acid, enhancing the O-nucleophilicity.

  • Gold Activation: Au(I) activates the alkyne for nucleophilic attack.

  • Key Steps: The zinc chelate attacks the gold-activated alkyne, which is followed by a-[4][4]sigmatropic rearrangement and subsequent cyclodehydration to furnish the N-protected indole. [15] This strategy is particularly powerful because it tolerates sensitive functional groups, including the Boc protecting group, which would not survive traditional Fischer indole conditions. [15]

G cluster_0 Cooperative Au/Zn Catalysis Hydroxamic N-Arylhydroxamic Acid (N-PG) Chelate Zn-Chelate (Enhanced Nucleophile) Hydroxamic->Chelate + Zn(II) Alkyne Alkyne AuAlkyne Au-Activated Alkyne Alkyne->AuAlkyne + Au(I) Zn Zn(OTf)₂ Zn->Chelate Au Au(I) Catalyst Au->AuAlkyne Attack Nucleophilic Attack Chelate->Attack AuAlkyne->Attack Rearrange [3,3]-Sigmatropic Rearrangement Attack->Rearrange Product N-Protected Indole Rearrange->Product Cyclodehydration

Caption: Logical flow of the cooperative Au/Zn catalytic cycle. [15]

Conclusion

The strategic selection and application of N-protecting groups are fundamental to the successful synthesis of complex indole-containing molecules. While classic groups like Boc, Cbz, and Tosyl remain indispensable tools, each with distinct advantages in robustness and orthogonality, the field is continually advancing. Modern catalytic methods that integrate protection with core indole synthesis offer milder conditions and greater functional group tolerance, paving the way for more efficient and innovative routes to novel therapeutics. The principles and protocols outlined in this guide provide a robust foundation for researchers to navigate these choices and unlock the full synthetic potential of the privileged indole scaffold.

References

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  • Sánchez, J. D., Avendaño, C., & Menéndez, J. C. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. ECSOC-8. Retrieved from [Link]

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  • What's the best way to protect the NH group in Heterocyclic Compounds? (2012). ResearchGate. Retrieved from [Link]

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  • Park, I.-K., et al. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles. Organic Letters, 11(23), 5454–5456. Retrieved from [Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (n.d.). ACS Publications. Retrieved from [Link]

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  • The First Method for Protection−Deprotection of the Indole 2,3-π Bond. (2002). ResearchGate. Retrieved from [Link]

  • An Efficient Procedure for the Deprotection of N-Pivaloylindoles, Carbazoles and β-Carbolines with LDA. (2005). Synlett. Retrieved from [Link]

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  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

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  • Indole N‐Boc deprotection method development. (n.d.). ResearchGate. Retrieved from [Link]

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Methodological & Application

A Detailed, Step-by-Step Protocol for the Preparation of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic Acid

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and organic synthesis. The methodology begins with the N-sulfonylation of a commercially available starting material, ethyl 1H-indole-2-carboxylate, to form the protected intermediate, ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate. This is followed by a robust saponification protocol to yield the final product. This guide is designed for researchers, scientists, and drug development professionals, offering detailed procedural steps, explanations of the underlying chemical principles, and expert insights to ensure a successful and reproducible synthesis.

Introduction

The indole scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds.[1] Modification of the indole core, particularly at the N1 and C2 positions, allows for the systematic exploration of structure-activity relationships in drug discovery programs. The introduction of a phenylsulfonyl group at the N1 position serves not only as a protecting group but can also influence the molecule's electronic properties and biological activity. This compound is a key intermediate used in the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents.

The synthetic strategy detailed herein follows a logical and efficient pathway: (1) protection of the indole nitrogen via sulfonylation and (2) hydrolysis of the C2-ester to the desired carboxylic acid. This approach is reliable, scalable, and utilizes readily available reagents.

Overall Reaction Scheme

Synthesis Workflow Diagram

The overall process from starting materials to the final purified product is outlined below.

SynthesisWorkflow cluster_0 Part A: N-Sulfonylation cluster_1 Part B: Saponification Start_A Ethyl 1H-indole-2-carboxylate Benzenesulfonyl Chloride Sodium Hydride (NaH) Reaction_A Reaction in Anhydrous THF (0°C to RT) Start_A->Reaction_A Reagents Workup_A Quench with Water & Aqueous Workup Reaction_A->Workup_A Completion Purification_A Recrystallization or Column Chromatography Workup_A->Purification_A Crude Product Intermediate Ethyl 1-(phenylsulfonyl)- 1H-indole-2-carboxylate Purification_A->Intermediate Purified Reaction_B Reaction in THF/MeOH/H2O (Reflux) Intermediate->Reaction_B Starting Material Start_B Intermediate Product Lithium Hydroxide (LiOH) Workup_B Acidification (HCl) & Extraction (EtOAc) Reaction_B->Workup_B Completion Purification_B Recrystallization Workup_B->Purification_B Crude Product FinalProduct 1-(Phenylsulfonyl)-1H- indole-2-carboxylic acid Purification_B->FinalProduct Final Product

Caption: Synthetic workflow for this compound.

Materials and Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)Equivalents
Part A: N-Sulfonylation
Ethyl 1H-indole-2-carboxylate189.215.00 g26.41.0
Sodium Hydride (60% in mineral oil)24.00 (as NaH)1.27 g31.71.2
Benzenesulfonyl Chloride176.625.12 g (3.7 mL)29.01.1
Anhydrous Tetrahydrofuran (THF)-150 mL--
Part B: Saponification
Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate329.375.00 g15.21.0
Lithium Hydroxide Monohydrate41.964.46 g106.37.0
Tetrahydrofuran (THF)-50 mL--
Methanol (MeOH)-50 mL--
Water (H₂O)-10 mL--
1N Hydrochloric Acid (HCl)-As needed--
Ethyl Acetate (EtOAc)-~150 mL--

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate

Rationale: This step involves the deprotonation of the indole nitrogen using a strong base, sodium hydride (NaH), to form a nucleophilic indole anion. This anion then attacks the electrophilic sulfur atom of benzenesulfonyl chloride in a nucleophilic substitution reaction to form the N-S bond.[2] Anhydrous conditions are critical as NaH reacts violently with water.

  • Preparation: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.27 g, 31.7 mmol, 1.2 equiv) under a stream of nitrogen.

  • Solvent Addition: Carefully add 75 mL of anhydrous THF to the flask.

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve ethyl 1H-indole-2-carboxylate (5.00 g, 26.4 mmol) in 50 mL of anhydrous THF and add it dropwise to the NaH suspension over 20 minutes via the dropping funnel.

    • Expert Insight: The evolution of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete to ensure full deprotonation.

  • Reagent Addition: Dissolve benzenesulfonyl chloride (5.12 g, 29.0 mmol, 1.1 equiv) in 25 mL of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 20:80 v/v).

  • Workup: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 20 mL of cold water to destroy any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and 50 mL of water. Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a mixture of dichloromethane and hexanes or an appropriate solvent system to afford the title compound as a solid.

Part B: Synthesis of this compound

Rationale: This step is a saponification, a classic base-catalyzed hydrolysis of an ester.[3] The hydroxide ion from LiOH acts as a nucleophile, attacking the ester carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. A final acidification step is required to protonate the resulting carboxylate salt to yield the neutral carboxylic acid, which is typically less soluble in aqueous media and will precipitate.[4]

  • Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ethyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate (5.00 g, 15.2 mmol) obtained from Part A in a solvent mixture of THF (50 mL), methanol (50 mL), and water (10 mL).[4]

  • Base Addition: Add lithium hydroxide monohydrate (4.46 g, 106.3 mmol, 7.0 equiv) to the solution.[4]

  • Reaction: Heat the reaction mixture to reflux and maintain for 5 hours.[4]

    • Monitoring: The disappearance of the starting ester can be monitored by TLC.

  • Cooling and Concentration: After 5 hours, cool the mixture to room temperature. Concentrate the solution using a rotary evaporator to remove the bulk of the THF and methanol.

  • Acidification: To the remaining aqueous residue, add 50 mL of water. Cool the mixture in an ice bath and adjust the pH to ~2 by the slow, careful addition of 1N HCl.[4] A white solid should precipitate.

  • Extraction: Extract the product from the acidified aqueous mixture with ethyl acetate (3 x 50 mL).[4]

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes or ethyl acetate/hexanes) to yield this compound as a white solid.[4]

References

  • Pineda, L. W., Ferllini, N., & Cabezas, J. A. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 7(5). Available at: [Link]

  • Pineda, L. W., Ferllini, N., & Cabezas, J. A. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. ResearchGate. Available at: [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(10), x201205. Available at: [Link]

  • Inman, C. E., & Moody, F. A. (1958). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 38, 68. Available at: [Link]

  • Google Patents. (2012). CN102020600B - Synthetic method of indole-2-carboxylic acid.
  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Available at: [Link]

  • Google Patents. (2011). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Zhang, Z., et al. (2022). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, Y., et al. (2021). Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. Molecules, 26(21), 6688. Available at: [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. Available at: [Link]

  • Venkat Rao, S., et al. (2015). Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. International Journal of ChemTech Research. Available at: [Link]

  • Sridharan, V., et al. (2008). Ethyl 2-[(phenylsulfanyl)methyl]-1-(phenylsulfonyl)-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o538. Available at: [Link]

  • LibreTexts Chemistry. (2023). 20.5: Preparing Carboxylic Acids. Available at: [Link]

  • ResearchGate. (2012). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Available at: [Link]

  • Zeng, L., Lin, Y., & Cui, S. (2020). Indole-N-Carboxylic Acids and Indole-N-Carboxamides in Organic Synthesis. Chemistry – An Asian Journal, 15(7), 973-985. Available at: [Link]

Sources

Application Notes: 1-(Phenylsulfonyl)-1H-indole-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1] This application note focuses on a specific derivative, 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid , and the broader class of N-sulfonylated indole-2-carboxylic acids it represents. We will explore its synthetic strategy, delve into the well-established mechanism of action of the core scaffold against key therapeutic targets like HIV-1 integrase, and provide detailed protocols for its synthesis and biological evaluation. This guide is intended for researchers and drug development professionals seeking to leverage this versatile chemical entity in their discovery programs.

Introduction: A Scaffold of Therapeutic Significance

This compound (CAS: 40899-93-2) is a derivative of indole-2-carboxylic acid where the indole nitrogen is functionalized with a phenylsulfonyl group. This modification serves several critical roles in drug design:

  • Electronic Modulation: The strongly electron-withdrawing sulfonyl group significantly alters the electron density of the indole ring, influencing its binding properties and metabolic stability.

  • Conformational Constraint: The bulky phenylsulfonyl group can lock the molecule into a specific conformation, which may be more favorable for binding to a target protein.

  • Synthetic Handle: It serves as a stable protecting group during multi-step syntheses.

The core structure, indole-2-carboxylic acid, is particularly notable for its role as a metal-chelating pharmacophore. This property is central to its inhibitory activity against metalloenzymes, a mechanism we will explore in detail.

Compound Properties
IUPAC Name This compound
CAS Number 40899-93-2
Molecular Formula C₁₅H₁₁NO₄S
Molecular Weight 301.32 g/mol

Core Mechanism of Action: HIV-1 Integrase Inhibition

A primary and extensively studied application for the indole-2-carboxylic acid scaffold is the inhibition of HIV-1 integrase, a critical enzyme for viral replication.[2][3] HIV-1 integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern antiretroviral therapy.

The Catalytic Mechanism: The active site of HIV-1 integrase contains two essential Magnesium ions (Mg²⁺) that are crucial for the strand transfer reaction—the process of inserting viral DNA into the host genome.[4][5]

Inhibition by Indole-2-carboxylic Acids: The defining pharmacophore of this inhibitor class is the arrangement of the indole nitrogen and the carboxylic acid group. This geometry allows the molecule to form a tridentate chelation complex with the two Mg²⁺ ions in the enzyme's active site.[2][4] By binding these essential cofactors, the inhibitor effectively shuts down the enzyme's catalytic activity, halting the viral life cycle.[3][5] The N-phenylsulfonyl group and other substitutions on the indole core are then optimized to enhance interactions with surrounding amino acid residues and the viral DNA, thereby increasing potency and specificity.[3]

HIV_Integrase_Inhibition cluster_0 HIV-1 Integrase Active Site Mg1 Mg²⁺ Mg2 Mg²⁺ vDNA Viral DNA HostDNA Host DNA vDNA->HostDNA Strand Transfer (Blocked) Inhibitor 1-(Phenylsulfonyl)-1H- indole-2-carboxylic acid Inhibitor->Mg1 Chelation Inhibitor->Mg2 Assay_Workflow cluster_workflow HIV-1 Integrase Assay Workflow A 1. Compound Preparation (Serial Dilution in DMSO) C 3. Add Compound to Mixture (Incubate at 37°C) A->C B 2. Reaction Mixture Assembly - Recombinant HIV-1 Integrase - Donor DNA (Biotin-labeled) - Target DNA (Coated on plate) B->C D 4. Stop Reaction & Wash (Remove unbound components) C->D E 5. Detection Step (Add Streptavidin-HRP) D->E F 6. Substrate Addition (e.g., TMB) E->F G 7. Read Signal (Spectrophotometer at 450 nm) F->G H 8. Data Analysis (Calculate % Inhibition, Plot IC₅₀ Curve) G->H

Sources

Application Notes and Protocols: 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and agrochemicals, making the development of methodologies for its functionalization a perpetual area of interest in synthetic organic chemistry.[1] 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid has emerged as a particularly valuable and versatile building block for the synthesis of complex indole derivatives. The presence of the N-phenylsulfonyl group serves a dual purpose: it acts as a robust protecting group for the indole nitrogen and as a powerful electron-withdrawing group that activates the indole ring, influencing its reactivity and regioselectivity in various transformations.[2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, handling, and diverse applications of this compound, complete with detailed experimental protocols and mechanistic insights.

Synthesis of this compound

The most common and efficient route to this compound begins with the protection and subsequent C2-functionalization of indole, followed by oxidation or hydrolysis.

Workflow for the Synthesis of this compound

Indole Indole N_Protected_Indole 1-(Phenylsulfonyl)-1H-indole Indole->N_Protected_Indole Benzenesulfonyl chloride, Base Carbaldehyde 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde N_Protected_Indole->Carbaldehyde n-BuLi, DMF Carboxylic_Acid This compound Carbaldehyde->Carboxylic_Acid Oxidation (e.g., PCC)

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 1-(Phenylsulfonyl)-1H-indole

This initial step involves the protection of the indole nitrogen with a phenylsulfonyl group. This is a critical step as the sulfonyl group modulates the electronic properties of the indole ring, making the C2-proton more acidic and facilitating subsequent functionalization.[3]

Materials:

  • Indole

  • Benzenesulfonyl chloride

  • Sodium hydride (NaH) or other suitable base (e.g., pyridine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add benzenesulfonyl chloride (1.1 eq.) dropwise.

  • Let the reaction warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(phenylsulfonyl)-1H-indole as a white solid.

Protocol 2: Synthesis of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde

The N-phenylsulfonyl group significantly increases the acidity of the C2-proton, allowing for facile deprotonation with a strong base and subsequent formylation.[3][4]

Materials:

  • 1-(Phenylsulfonyl)-1H-indole

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-(phenylsulfonyl)-1H-indole (1.0 eq.) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

  • Add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature at -78 °C. The solution should turn a deep color, indicating the formation of the lithiated species.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 eq.) dropwise and continue stirring at -78 °C for another 2 hours.

  • Allow the reaction to warm to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to yield 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde.

Protocol 3: Oxidation to this compound

The final step is the oxidation of the aldehyde to the carboxylic acid. Various oxidizing agents can be employed, with pyridinium chlorochromate (PCC) being a common choice.[3] Alternatively, hydrolysis of the corresponding methyl ester, formed by esterification of indole-2-carboxylic acid followed by N-sulfonylation, provides a high-yielding route.[5]

Materials:

  • 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., KMnO₄, Jones reagent)

  • Dichloromethane (DCM)

  • Silica gel

  • Ethyl acetate

  • Hexane

Procedure (using PCC):

  • To a solution of 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde (1.0 eq.) in dichloromethane, add pyridinium chlorochromate (1.5 eq.) in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Applications in Organic Synthesis

This compound is a versatile precursor for a wide range of functionalized indoles. The carboxylic acid moiety can be readily transformed into amides, esters, and other derivatives, while the N-phenylsulfonyl group facilitates further modifications of the indole core.

Amide Bond Formation

The carboxylic acid functionality is an excellent handle for the introduction of diverse substituents via amide coupling, a cornerstone reaction in medicinal chemistry.[6][7]

Carboxylic_Acid This compound Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Coupling Agent (e.g., HATU, EDC) Amide Indole-2-carboxamide Derivative Activated_Ester->Amide Amine R-NH₂ Amine->Amide

Caption: General workflow for amide bond formation.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for forming amide bonds, particularly with challenging substrates.[6]

Materials:

  • This compound

  • Primary or secondary amine (R-NH₂)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add the amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.0 eq.).

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired indole-2-carboxamide.

Table 1: Representative Amide Coupling Conditions

Coupling ReagentBaseSolventTemperatureTypical Reaction Time
HATUDIPEADMFRoom Temp.2-12 h
EDC/HOBtDIPEADCM/DMFRoom Temp.12-24 h
DCC/DMAP-DCMRoom Temp.12-24 h
Esterification

The carboxylic acid can be readily converted to its corresponding ester, which can be a final target molecule or an intermediate for further transformations.

A classic method for esterification involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid.

Materials:

  • This compound

  • Alcohol (R-OH, used as solvent)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and stir for 4-24 hours, monitoring by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude ester by column chromatography or recrystallization.

C3-Functionalization

The N-phenylsulfonyl group activates the C3 position of the indole ring towards nucleophilic attack, enabling a range of C-C and C-heteroatom bond-forming reactions.[8]

This protocol describes the introduction of a sulfur substituent at the C3 position.

Materials:

  • Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate (ester derivative is often used for better solubility)

  • Thiol (R-SH)

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM)

Procedure: [9]

  • To a cooled solution (-78 °C) of N-chlorosuccinimide (1.2 eq.) in dichloromethane, add the appropriate thiol (1.2 eq.).

  • Warm the reaction to 0 °C over 15 minutes.

  • Add a solution of the methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate (1.0 eq.) in dichloromethane.

  • Stir the reaction at 0 °C for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Suspend the residue in water and stir for 1 hour.

  • Filter the solid and recrystallize from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the 3-sulfenylated product.

Cross-Coupling Reactions

To utilize this building block in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira, a leaving group (e.g., a halide) must be introduced onto either the indole nucleus or the phenylsulfonyl ring. Halogenation of the indole ring, followed by cross-coupling, is a common strategy.

Carboxylic_Acid This compound Halo_Indole Halo-substituted Indole Derivative Carboxylic_Acid->Halo_Indole Halogenation (e.g., NBS, NIS) Coupled_Product Cross-Coupled Product Halo_Indole->Coupled_Product Pd Catalyst, Base Coupling_Partner Boronic Acid (Suzuki) Alkyne (Sonogashira) Alkene (Heck) Coupling_Partner->Coupled_Product

Caption: General workflow for cross-coupling reactions.

This protocol outlines a plausible procedure for a Suzuki-Miyaura coupling with a bromo-substituted derivative. The first step would be the regioselective bromination of the indole core, for which conditions would need to be optimized.

Materials:

  • Bromo-1-(phenylsulfonyl)-1H-indole-2-carboxylic acid derivative

  • Aryl or vinyl boronic acid (R-B(OH)₂)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DME/water, Toluene/water, Dioxane/water)

Procedure:

  • In a reaction vessel, combine the bromo-indole derivative (1.0 eq.), the boronic acid (1.2-1.5 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).

  • Degas the solvent mixture (e.g., by bubbling with argon for 15-20 minutes) and add it to the reaction vessel.

  • Heat the reaction mixture under an inert atmosphere at 80-110 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Deprotection of the N-Phenylsulfonyl Group

For many applications, the removal of the N-phenylsulfonyl group is the final step to yield the free N-H indole.

Mild reductive conditions can be employed for the cleavage of the N-S bond.

Materials:

  • N-Phenylsulfonylated indole derivative

  • Magnesium turnings

  • Methanol

  • Ammonium chloride

Procedure:

  • To a solution of the N-phenylsulfonylated indole (1.0 eq.) in methanol, add magnesium turnings (5-10 eq.).

  • Stir the mixture at room temperature or with gentle heating. The reaction can be slow and may require several hours to days. Sonication can accelerate the reaction.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Filter the mixture to remove inorganic salts and concentrate the filtrate.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it, and concentrate to obtain the deprotected indole.

  • Purify as needed by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The phenylsulfonyl group not only serves as a reliable protecting group but also as a powerful activating group, enabling a wide array of synthetic transformations. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this reagent in the synthesis of complex and biologically relevant indole-containing molecules. The strategic application of this building block can significantly streamline synthetic routes and provide access to novel chemical matter for drug discovery and other applications.

References

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  • Gentry, E. C., & Knowles, R. R. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemistry, 11(4), 133-142.
  • Jasinski, J. M., et al. (2009). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta crystallographica.
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  • Pazur, E. J., Tasker, N. R., & Wipf, P. (2021). Direct C3-functionalization of indoles with α-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv.
  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron letters, 16(50), 4467-4470.
  • Williams, T. M., et al. (1993). 1-(Phenylsulfonyl)indoles as inhibitors of HIV-1 reverse transcriptase. Journal of medicinal chemistry, 36(10), 1291–1294.
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  • Zhang, Y., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein journal of organic chemistry, 14, 2548–2556.
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Protocol for the Saponification of Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate: A Detailed Guide to Synthesizing a Key Carboxylic Acid Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: The hydrolysis of methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate is a critical transformation in synthetic organic chemistry, yielding 1-(phenylsulfonyl)-1H-indole-2-carboxylic acid. This product serves as a valuable building block in the development of various therapeutic agents and complex organic molecules. The N-phenylsulfonyl group acts as a potent electron-withdrawing group, influencing the reactivity of the indole core, while also serving as a protecting group.[1][2] This guide provides a comprehensive, field-tested protocol for this base-catalyzed hydrolysis (saponification), delving into the mechanistic underpinnings, procedural details, and troubleshooting strategies to ensure a successful and reproducible synthesis.

Introduction: The Strategic Importance of N-Sulfonylated Indole Carboxylic Acids

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][3] The strategic functionalization of the indole ring is paramount for modulating pharmacological activity. The introduction of a phenylsulfonyl group at the N-1 position significantly alters the electronic properties of the indole system, making it more susceptible to certain nucleophilic reactions and serving as a stable protecting group that can be removed under specific conditions.[2][4]

The conversion of the C-2 methyl ester to its corresponding carboxylic acid is a fundamental step, enabling further synthetic manipulations such as amide bond formation, which is crucial for building diverse chemical libraries for drug discovery. The following protocol details an efficient and reliable method for this conversion using lithium hydroxide-mediated saponification.

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)

The hydrolysis of esters in the presence of a base, known as saponification, is an essentially irreversible process.[5][6] This irreversibility is a key advantage over acid-catalyzed hydrolysis, which exists in an equilibrium state.[6][7] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The key steps are:

  • Nucleophilic Attack: The hydroxide ion (⁻OH) from the base (e.g., LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This results in the formation of a transient tetrahedral intermediate.

  • Collapse of Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.

  • Irreversible Deprotonation: The expelled methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction forms a stable carboxylate salt (lithium 1-(phenylsulfonyl)-1H-indole-2-carboxylate) and methanol. This step is thermodynamically highly favorable and drives the reaction to completion.[5]

  • Protonation (Workup): In a separate workup step, the addition of a strong acid (e.g., HCl) protonates the carboxylate salt to yield the final, neutral carboxylic acid product, which is typically less soluble in the aqueous medium and can be isolated.

Caption: The four key stages of base-catalyzed ester hydrolysis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the hydrolysis of N-phenylsulfonylated indole esters.[8]

Reagents:

  • Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate (Starting Material)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl), 1N solution

  • Ethyl Acetate (EtOAc), for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) and Hexanes for recrystallization

Equipment:

  • Round-bottom flask (sized appropriately for the reaction scale)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Buchner funnel and filter paper

  • Reaction Setup: To a solution of methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate (1.0 eq) in a solvent mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water (H₂O) in a 5:5:1 ratio, add lithium hydroxide monohydrate (LiOH·H₂O) (7.0 eq).

    • Causality Note: A mixed solvent system is crucial. THF and methanol ensure the solubility of the organic ester, while water is necessary to dissolve the lithium hydroxide, creating a homogeneous reaction environment.[8][9] A significant excess of LiOH is used to ensure the reaction proceeds to completion in a reasonable timeframe.

  • Heating: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 5 hours.

    • Causality Note: Heating provides the necessary activation energy for the nucleophilic attack to occur at a practical rate. Refluxing prevents the loss of volatile solvents during the heating period.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Solvent Removal: After cooling the reaction mixture to room temperature, concentrate it under reduced pressure using a rotary evaporator to remove the THF and methanol.

  • Aqueous Workup and Acidification: Add water to the remaining residue to dissolve the lithium carboxylate salt. Adjust the pH of the aqueous solution to approximately 2 by the slow addition of 1N HCl. A precipitate of the carboxylic acid should form.

    • Causality Note: This is the critical protonation step. The carboxylate salt is water-soluble, while the neutral carboxylic acid product has low aqueous solubility, causing it to precipitate upon acidification.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3 x volumes). Combine the organic layers.

    • Causality Note: Even if a solid precipitates, extraction is necessary to recover all of the product from the aqueous phase. Ethyl acetate is a common solvent for this purpose due to its polarity and immiscibility with water.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[8]

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot dichloromethane and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the white solid by filtration.[8]

Experimental Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Ester in THF/MeOH/H₂O B 2. Add LiOH·H₂O A->B C 3. Heat to Reflux for 5 hours B->C D 4. Cool & Concentrate (Remove Organic Solvents) C->D E 5. Add H₂O & Acidify with 1N HCl to pH 2 D->E F 6. Extract with Ethyl Acetate (3x) E->F G 7. Dry (Na₂SO₄) & Concentrate F->G H 8. Recrystallize from DCM/Hexanes G->H I Pure Product: White Solid H->I

Caption: A summary of the hydrolysis workflow from reaction to purification.

Data Summary & Troubleshooting

ParameterSpecificationRationale
Starting Material Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylateEster precursor to the desired acid.
Base Lithium Hydroxide Monohydrate (LiOH·H₂O)Strong base for irreversible saponification.[10]
Stoichiometry 7 equivalents of baseExcess ensures complete and timely conversion.
Solvent System THF / Methanol / Water (5:5:1 v/v/v)Homogenizes organic substrate and inorganic base.[8]
Temperature Reflux (approx. 65-70°C)Provides sufficient energy to overcome the activation barrier.
Reaction Time ~5 hoursTypical duration for completion, should be confirmed by TLC.[8]
Workup Acid 1N Hydrochloric Acid (HCl)Protonates the carboxylate salt to yield the neutral acid.
Purification Recrystallization (DCM/Hexanes)Effective method for purifying the crystalline product.[8]
Expected Product This compoundA white crystalline solid.
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Inactive or insufficient base.1. Extend reflux time and ensure the correct temperature is maintained.2. Use fresh, high-quality LiOH·H₂O and confirm the correct stoichiometry.
Low Yield 1. Incomplete precipitation upon acidification.2. Insufficient extraction.3. Product loss during recrystallization.1. Ensure pH is ~2; if the product is slightly water-soluble, perform more extractions.2. Perform at least three extractions with ethyl acetate.3. Use a minimal amount of hot solvent for dissolution and cool slowly.
Oily Product 1. Presence of unreacted starting material or other impurities.2. Trapped solvent.1. Confirm purity by TLC. If impure, consider column chromatography.2. Ensure the product is dried thoroughly under high vacuum.

Conclusion

The base-catalyzed hydrolysis of methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate is a robust and high-yielding method for accessing the corresponding carboxylic acid. The use of lithium hydroxide in a mixed aqueous-organic solvent system ensures an irreversible and efficient reaction. By following this detailed protocol and understanding the chemical principles behind each step, researchers can reliably synthesize this key intermediate, paving the way for further molecular exploration in drug development and materials science.

References

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • ResearchGate. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Available at: [Link]

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  • Chemistry LibreTexts. 15.9: Hydrolysis of Esters. Available at: [Link]

  • Arkivoc. 1,2-Bis(phenylsulfonyl)indole as an acceptor of organocuprate nucleophiles. Available at: [Link]

  • Chemguide. hydrolysing esters. Available at: [Link]

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Palladium-Catalyzed Reactions of Indole-2-Carboxylic Acid Derivatives: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Indole-2-Carboxylic Acid Scaffold

Indole-2-carboxylic acid and its derivatives represent a cornerstone in the synthesis of complex molecules within the pharmaceutical and materials science landscapes. The inherent reactivity of the indole nucleus, coupled with the versatile handle of the carboxylic acid group, provides a rich platform for a diverse array of chemical transformations. Palladium catalysis, in particular, has emerged as a powerful tool to unlock the synthetic potential of these building blocks, enabling the construction of intricate heterocyclic systems through elegant and efficient bond-forming strategies. This guide provides an in-depth exploration of key palladium-catalyzed reactions involving indole-2-carboxylic acid derivatives, offering detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and development.

I. Decarboxylative C-H Activation and Annulation: A Gateway to Fused Polycyclic Aromatics

One of the most powerful applications of palladium catalysis with indole-2-carboxylic acids is their use in decarboxylative C-H activation and annulation reactions. These transformations leverage the carboxylic acid as a transient directing group and a source of CO2, a benign byproduct, to forge new carbon-carbon and carbon-nitrogen bonds.

A. Synthesis of Indolocarbolines and Triindoles via Nitrile Insertion and Self-Coupling

A notable advancement in this area is the palladium-catalyzed reaction of indole-2-carboxylic acids with nitriles to afford indolocarbolines, a class of compounds with significant biological activity. In the absence of a nitrile coupling partner, a remarkable self-coupling reaction can occur, leading to the formation of diindolocarbazoles, also known as triindoles.[1][2]

Mechanistic Rationale:

The reaction is proposed to proceed through a decarboxylative dual C-H activation pathway. The catalytic cycle is initiated by the coordination of the palladium catalyst to the indole-2-carboxylic acid, followed by decarboxylation to generate an indolyl-palladium intermediate. This intermediate then undergoes a C-H activation at the C7 position of another indole molecule (in the case of self-coupling) or a nitrile insertion followed by intramolecular C-H activation to construct the fused ring system. The silver carbonate (Ag2CO3) acts as a crucial oxidant to regenerate the active Pd(II) catalyst.

Experimental Workflow for Indolocarboline Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Indole-2-carboxylic acid Nitrile Pd(OAc)2 Ag2CO3 solvent Solvent (e.g., Toluene) start->solvent heat Heat (e.g., 110 °C) solvent->heat stir Stir (12-24 h) heat->stir filter Filter through Celite stir->filter concentrate Concentrate in vacuo filter->concentrate purify Column Chromatography concentrate->purify product Indolocarboline Product purify->product

Caption: General workflow for the synthesis of indolocarbolines.

Protocol 1: Synthesis of 1-Methyl-1H-indolo[7,6-g]quinoline from 1-Methylindole-2-carboxylic Acid and Acetonitrile

Materials:

  • 1-Methylindole-2-carboxylic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Silver(I) carbonate (Ag2CO3)

  • Acetonitrile (CH3CN)

  • Toluene, anhydrous

Procedure:

  • To a sealed reaction vessel, add 1-methylindole-2-carboxylic acid (1.0 equiv.), Pd(OAc)2 (10 mol%), and Ag2CO3 (2.0 equiv.).

  • Add anhydrous toluene and acetonitrile.

  • Seal the vessel and heat the reaction mixture at 110 °C for 12-24 hours with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indolocarboline.

Table 1: Substrate Scope for the Synthesis of Indolocarbolines and Triindoles

Indole-2-carboxylic Acid DerivativeNitrileProductYield (%)
1-Methylindole-2-carboxylic acidAcetonitrile1-Methyl-1H-indolo[7,6-g]quinoline65
1-Methylindole-2-carboxylic acidBenzonitrile1-Methyl-6-phenyl-1H-indolo[7,6-g]quinoline62
1-Benzylindole-2-carboxylic acidAcetonitrile1-Benzyl-1H-indolo[7,6-g]quinoline58
1-Methylindole-2-carboxylic acidNone1,6,11-Trimethyl-1,6,11H-diindolo[2,3-a:2',3'-c]carbazole (Triindole)45

Yields are approximate and may vary based on specific reaction conditions.

II. Annulation with Allenes: Construction of Indolo[2,3-c]pyran-1-ones

A powerful strategy for the synthesis of lactone-fused indoles involves the palladium-catalyzed annulation of indole-2-carboxylic acid derivatives with allenes. This transformation can be achieved through two distinct pathways: the reaction of 3-iodo-1-alkylindole-2-carboxylic acids (Ar-I reactivity) or the direct C-H functionalization of 1-alkylindole-2-carboxylic acids.[3][4][5][6]

Mechanistic Pathways:

1. Ar-I Reactivity Pathway:

This pathway involves the oxidative addition of the palladium(0) catalyst to the C-I bond of the 3-iodoindole-2-carboxylic acid. The resulting arylpalladium(II) species then undergoes migratory insertion of the allene, followed by an intramolecular nucleophilic attack of the carboxylate group onto the coordinated allene. Reductive elimination then furnishes the indolo[2,3-c]pyran-1-one product and regenerates the Pd(0) catalyst.

2. C-H Functionalization Pathway:

In this pathway, a Pd(II) catalyst facilitates the direct activation of the C3-H bond of the indole. The resulting palladacycle then reacts with the allene, followed by intramolecular cyclization and reductive elimination to yield the final product. This approach is more atom-economical as it avoids the pre-functionalization of the indole starting material.

Reaction Mechanism: Ar-I Reactivity Pathway

G Pd(0) Pd(0) Ar-Pd(II)-I Ar-Pd(II)-I Pd(0)->Ar-Pd(II)-I Oxidative Addition Allene_Complex Allene Coordination Ar-Pd(II)-I->Allene_Complex Migratory_Insertion Migratory Insertion Allene_Complex->Migratory_Insertion Intramolecular_Attack Intramolecular Nucleophilic Attack Migratory_Insertion->Intramolecular_Attack Product_Complex Product-Pd(II) Complex Intramolecular_Attack->Product_Complex Product_Complex->Pd(0) Product Indolo[2,3-c]pyran-1-one Product_Complex->Product Reductive Elimination 3-Iodoindole-2-COOH 3-Iodoindole- 2-carboxylic acid 3-Iodoindole-2-COOH->Ar-Pd(II)-I

Caption: Catalytic cycle for the annulation of allenes with 3-iodoindole-2-carboxylic acids.

Protocol 2: Synthesis of 3-Methyl-4-phenyl-1H-indolo[2,3-c]pyran-1-one via Ar-I Reactivity

Materials:

  • 3-Iodo-1-methylindole-2-carboxylic acid

  • Phenylallene

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine 3-iodo-1-methylindole-2-carboxylic acid (1.0 equiv.), Pd(OAc)2 (5 mol%), and PPh3 (10 mol%).

  • Add anhydrous DMF, followed by phenylallene (1.2 equiv.) and K2CO3 (2.0 equiv.).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired product.

Table 2: Substrate Scope for the Annulation of Allenes with Indole-2-carboxylic Acid Derivatives

Indole DerivativeAlleneMethodProductYield (%)
3-Iodo-1-methylindole-2-carboxylic acidPhenylalleneAr-I3-Methyl-4-phenyl-1H-indolo[2,3-c]pyran-1-one85
3-Iodo-1-benzylindole-2-carboxylic acid1,2-HeptadieneAr-I4-Butyl-1-benzyl-3-methyl-1H-indolo[2,3-c]pyran-1-one78
1-Methylindole-2-carboxylic acidPhenylalleneC-H3-Methyl-4-phenyl-1H-indolo[2,3-c]pyran-1-one65
1-Ethylindole-2-carboxylic acidCyclohexylalleneC-H4-Cyclohexyl-1-ethyl-3-methyl-1H-indolo[2,3-c]pyran-1-one72

Yields are representative and can be optimized.

III. Decarboxylative C2-Acylation: A Direct Route to 2-Aroylindoles

The direct acylation of indoles at the C2 position is a valuable transformation for the synthesis of precursors to various biologically active compounds. Palladium-catalyzed decarboxylative coupling of indoles with α-oxocarboxylic acids provides a novel and efficient method to achieve this transformation.[7][8][9][10][11]

Mechanistic Considerations:

This reaction is believed to proceed via a directed C-H activation mechanism. The N-H of the indole likely coordinates to the palladium catalyst, directing the C-H activation to the C2 position to form a palladacycle. The α-oxocarboxylic acid then undergoes decarboxylation to generate an acyl radical or a related acyl species, which is subsequently trapped by the palladacycle. Reductive elimination then affords the 2-aroylindole product.

Protocol 3: General Procedure for the Decarboxylative C2-Acylation of Indoles

Materials:

  • Indole derivative

  • α-Oxocarboxylic acid

  • Palladium(II) chloride (PdCl2)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a dry reaction tube, add the indole (1.0 equiv.), α-oxocarboxylic acid (1.5 equiv.), PdCl2 (5 mol%), CuI (20 mol%), 1,10-phenanthroline (10 mol%), and K2CO3 (2.0 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

  • Add anhydrous 1,4-dioxane.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a short pad of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Table 3: Examples of Decarboxylative C2-Acylation of Indoles

Indoleα-Oxocarboxylic AcidProductYield (%)
IndolePhenylglyoxylic acid(1H-Indol-2-yl)(phenyl)methanone75
5-MethoxyindolePhenylglyoxylic acid(5-Methoxy-1H-indol-2-yl)(phenyl)methanone82
Indole2-Oxo-2-(thiophen-2-yl)acetic acid(1H-Indol-2-yl)(thiophen-2-yl)methanone68
N-MethylindolePhenylglyoxylic acid(1-Methyl-1H-indol-2-yl)(phenyl)methanone71

Yields are illustrative and subject to optimization.

Conclusion and Future Outlook

The palladium-catalyzed reactions of indole-2-carboxylic acid derivatives presented in this guide highlight the remarkable versatility of this scaffold in modern organic synthesis. The ability to leverage the carboxylic acid functionality in decarboxylative C-H activation and annulation reactions opens up new avenues for the efficient construction of complex, fused heterocyclic systems. As the field of palladium catalysis continues to evolve, we can anticipate the development of even more sophisticated and selective transformations, further expanding the synthetic utility of indole-2-carboxylic acids in the pursuit of novel therapeutics and functional materials.

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Application Notes and Protocols: Investigating 1-(Phenylsulfonyl)-1H-indole-2-carboxylic Acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a focal point in the design of targeted therapeutics. Within this chemical space, 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid emerges as a compound of significant interest. The strategic placement of a phenylsulfonyl group at the 1-position and a carboxylic acid at the 2-position suggests a strong potential for specific and potent enzyme inhibition.

This document provides a detailed guide for the investigation of this compound as a potential inhibitor of two key enzymes implicated in disease: HIV-1 Integrase and FMS-like Tyrosine Kinase 3 (FLT3) . While direct inhibitory activity of this specific molecule is an area of active research, its structural motifs are well-represented in known inhibitors of these enzymes. The indole-2-carboxylic acid core is a recognized pharmacophore for HIV-1 integrase inhibition, where the carboxylic acid plays a crucial role in coordinating with essential metal ions in the enzyme's active site.[1][2][3] Concurrently, the N-phenylsulfonyl indole moiety is a feature found in various kinase inhibitors, suggesting a potential for interaction with the ATP-binding site of kinases such as FLT3.[4]

These application notes are designed to provide researchers with the foundational knowledge and practical protocols to explore the inhibitory potential of this compound and its analogs, thereby accelerating drug discovery and development efforts.

Hypothesized Mechanism of Action

Inhibition of HIV-1 Integrase

HIV-1 integrase is a critical enzyme for the replication of the human immunodeficiency virus, responsible for inserting the viral DNA into the host cell's genome. This process is dependent on the presence of two magnesium ions (Mg²⁺) in the enzyme's active site. The hypothesized mechanism of inhibition for this compound is based on the established activity of other indole-2-carboxylic acid derivatives.[1][2][3] The carboxylic acid at the 2-position is predicted to act as a bidentate chelator, coordinating with the two Mg²⁺ ions in the integrase active site. This chelation would disrupt the normal catalytic function of the enzyme, preventing the strand transfer reaction and thus inhibiting viral replication. The phenylsulfonyl group at the 1-position may further enhance binding affinity through interactions with nearby amino acid residues in the active site.

HIV1_Integrase_Inhibition cluster_active_site HIV-1 Integrase Active Site Mg1 Mg²⁺ Host_DNA Host DNA Mg1->Host_DNA Strand Transfer Mg2 Mg²⁺ Mg2->Host_DNA Strand Transfer Catalytic_Triad D,D,E Catalytic Triad Inhibitor This compound Inhibitor->Mg1 Chelation Inhibitor->Mg2 Integration_Blocked Integration Blocked Inhibitor->Integration_Blocked Viral_DNA Viral DNA Viral_DNA->Mg1 Viral_DNA->Mg2 HIV1_Assay_Workflow A Prepare serial dilutions of test compound B Add assay buffer, compound/control, and HIV-1 Integrase to 96-well plate A->B C Pre-incubate at 37°C for 15 min B->C D Add oligonucleotide substrates to initiate reaction C->D E Incubate at 37°C for 60 min D->E F Stop reaction and measure fluorescence E->F G Calculate % inhibition and determine IC₅₀ F->G

Caption: Workflow for the in vitro HIV-1 integrase strand transfer assay.

Protocol 2: In Vitro FLT3 Kinase Activity Assay

This protocol outlines a method to determine the inhibitory effect of this compound on the kinase activity of recombinant FLT3.

Materials:

  • Recombinant human FLT3 kinase

  • Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • ATP

  • Peptide substrate (e.g., a generic tyrosine kinase substrate)

  • This compound (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Lestaurtinib) [5]* ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the following:

    • Kinase Assay Buffer

    • Test compound or control

    • Recombinant FLT3 kinase and peptide substrate mixture

  • Reaction Initiation: Add ATP to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC₅₀ value.

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Development of HIV-1 Integrase Inhibitors from Indole-2-Carboxylic Acid Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting HIV-1 Integrase with Novel Scaffolds

Human Immunodeficiency Virus Type 1 (HIV-1) remains a formidable global health challenge, necessitating the continuous development of novel antiretroviral agents to combat drug resistance and improve therapeutic outcomes. The HIV-1 integrase (IN), an essential enzyme for viral replication, represents a clinically validated target for antiretroviral therapy.[1][2] IN catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for the establishment of a persistent infection.[3] Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), have become integral components of modern highly active antiretroviral therapy (HAART).[4]

The indole-2-carboxylic acid scaffold has emerged as a promising framework for the design of novel INSTIs.[2][4] Compounds based on this scaffold have been shown to effectively inhibit the strand transfer activity of HIV-1 integrase.[2][4] The proposed mechanism of action involves the chelation of two divalent magnesium ions (Mg²⁺) within the enzyme's active site by the indole nucleus and the C2 carboxyl group, thereby disrupting the catalytic process.[2][4][5] Furthermore, structural modifications to the indole-2-carboxylic acid core can enhance binding affinity and antiviral potency through interactions with the viral DNA and hydrophobic pockets within the active site.[2][4][5]

This document provides a comprehensive guide for researchers engaged in the discovery and development of HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold. It outlines detailed protocols for the chemical synthesis of lead compounds, in vitro enzymatic assays to determine inhibitory activity against HIV-1 integrase, and cell-based assays to evaluate antiviral efficacy and cytotoxicity.

I. Chemical Synthesis of Indole-2-Carboxylic Acid Derivatives

The synthesis of indole-2-carboxylic acid derivatives as potential HIV-1 integrase inhibitors typically involves a multi-step process. The following is a generalized protocol for the synthesis of a key intermediate and its subsequent modification.

Protocol 1: Synthesis of Ethyl 1H-indole-2-carboxylate

This protocol describes a common method for the synthesis of the core indole-2-carboxylic acid scaffold.

Materials:

  • Indole

  • Anhydrous diethyl ether

  • Oxalyl chloride

  • Anhydrous ethanol

  • Sodium ethoxide

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Acylation of Indole: Dissolve indole in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

  • Add oxalyl chloride dropwise to the cooled solution with constant stirring. Allow the reaction to proceed for 1-2 hours at 0°C, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Esterification: In a separate flask, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Slowly add the crude acyl chloride product from step 2 to the sodium ethoxide solution at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 1H-indole-2-carboxylate.

Protocol 2: Derivatization of the Indole Scaffold

Further structural diversity can be achieved by modifying the indole core at various positions (e.g., N1, C3, C5, C6). The following is a representative example of N-alkylation.

Materials:

  • Ethyl 1H-indole-2-carboxylate

  • Anhydrous dimethylformamide (DMF)

  • Sodium hydride (NaH)

  • Alkyl halide (e.g., benzyl bromide)

Procedure:

  • Dissolve ethyl 1H-indole-2-carboxylate in anhydrous DMF under an inert atmosphere.

  • Add sodium hydride portion-wise to the solution at 0°C. Stir the mixture for 30 minutes at this temperature.

  • Add the desired alkyl halide (e.g., benzyl bromide) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the N-alkylated product by column chromatography.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in a mixture of THF and water).

Synthesis_Workflow Indole Indole Acyl_Chloride Indol-2-yl(oxo)acetyl chloride Indole->Acyl_Chloride Oxalyl Chloride Ester Ethyl 1H-indole-2-carboxylate Acyl_Chloride->Ester Sodium Ethoxide, Ethanol N_Alkylated_Ester N-Alkylated Ethyl indole-2-carboxylate Ester->N_Alkylated_Ester NaH, Alkyl Halide Final_Compound Indole-2-carboxylic Acid Derivative N_Alkylated_Ester->Final_Compound Hydrolysis (LiOH)

Caption: Generalized synthetic workflow for indole-2-carboxylic acid derivatives.

II. In Vitro HIV-1 Integrase Inhibition Assay

The direct evaluation of a compound's ability to inhibit the enzymatic activity of HIV-1 integrase is a crucial step in the drug discovery process. The following protocol describes a non-radioactive, ELISA-based assay to measure the inhibition of the strand transfer step.[3][6][7][8]

Protocol 3: HIV-1 Integrase Strand Transfer Assay

Principle: This assay quantitatively measures the strand transfer activity of HIV-1 integrase. A biotin-labeled donor substrate (DS) DNA, mimicking the U5 end of the HIV-1 long terminal repeat, is captured on a streptavidin-coated 96-well plate. Recombinant HIV-1 integrase is then added, followed by the test compound. Finally, a digoxin-labeled target substrate (TS) DNA is introduced. If the integrase is active, it will integrate the DS DNA into the TS DNA. The amount of integrated product is detected using an HRP-conjugated anti-digoxin antibody, and the signal is developed with a TMB substrate.[6][7]

Materials:

  • HIV-1 Integrase Assay Kit (commercially available kits, e.g., from XpressBio, provide the necessary reagents)[6][7]

  • Recombinant HIV-1 Integrase

  • Test compounds dissolved in DMSO

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Preparation: Add 100 µL of 1X DS DNA solution to each well of the streptavidin-coated 96-well plate and incubate for 30 minutes at 37°C.[6]

  • Wash the wells five times with 300 µL of wash buffer.[6]

  • Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C.[6]

  • Aspirate the blocking buffer and wash the wells three times with 200 µL of reaction buffer.[6]

  • Integrase and Inhibitor Addition: Add 100 µL of diluted recombinant HIV-1 integrase solution to each well (except for 'no enzyme' controls). Incubate for 30 minutes at 37°C.[7]

  • Prepare serial dilutions of the test compounds in reaction buffer. Add 50 µL of the diluted compounds to the appropriate wells. Include a positive control (known integrase inhibitor) and a vehicle control (DMSO). Incubate for 5 minutes at room temperature.[6]

  • Strand Transfer Reaction: Add 50 µL of 1X TS DNA solution to each well. Mix gently and incubate for 30 minutes at 37°C.[6][7]

  • Detection: Wash the wells five times with 300 µL of wash solution.[6]

  • Add 100 µL of HRP-conjugated antibody solution to each well and incubate for 30 minutes at 37°C.[6]

  • Wash the wells five times with 300 µL of wash solution.[6]

  • Add 100 µL of TMB peroxidase substrate to each well and incubate for 10 minutes at room temperature.[6]

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at 450 nm within 1 hour.

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Integrase_Assay_Workflow cluster_0 Plate Preparation cluster_1 Reaction cluster_2 Detection Coat_DS Coat plate with Biotin-DS DNA Wash1 Wash Coat_DS->Wash1 Block Block Wash1->Block Wash2 Wash Block->Wash2 Add_IN Add HIV-1 Integrase Wash2->Add_IN Add_Inhibitor Add Test Compound Add_IN->Add_Inhibitor Add_TS Add Dig-TS DNA (Initiate Reaction) Add_Inhibitor->Add_TS Wash3 Wash Add_TS->Wash3 Add_Ab Add Anti-Dig-HRP Antibody Wash3->Add_Ab Wash4 Wash Add_Ab->Wash4 Add_Substrate Add TMB Substrate Wash4->Add_Substrate Stop_Read Stop Reaction & Read Absorbance Add_Substrate->Stop_Read

Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.

III. Cell-Based Antiviral and Cytotoxicity Assays

Evaluating the efficacy of compounds in a cellular context is essential to determine their potential as therapeutic agents. This involves assessing their ability to inhibit viral replication in infected cells and their toxicity towards host cells.

Protocol 4: Anti-HIV Activity Assay in CEM-GFP Cells

Principle: This assay uses a genetically engineered T-cell line (CEM-GFP) that expresses Green Fluorescent Protein (GFP) upon HIV-1 infection and replication. The antiviral activity of a compound is determined by its ability to reduce the percentage of GFP-positive cells.[9]

Materials:

  • CEM-GFP cells

  • HIV-1 laboratory strain (e.g., NL4-3)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • Test compounds and reference drugs (e.g., Zidovudine, Raltegravir)

  • 96-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Plating: Seed CEM-GFP cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Compound Addition: Add serial dilutions of the test compounds and reference drugs to the wells. Include a 'virus control' (cells + virus, no drug) and a 'cell control' (cells only, no virus or drug).

  • Pre-incubation: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.[9]

  • Infection: Add a predetermined amount of HIV-1 stock to each well (except the cell control). The multiplicity of infection (MOI) should be optimized beforehand.

  • Incubation: Incubate the infected plates for 72 hours at 37°C.[9]

  • Flow Cytometry Analysis: After incubation, harvest the cells and fix them (e.g., with 2% paraformaldehyde).

  • Analyze the percentage of GFP-positive cells in each well using a flow cytometer.[9]

Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control. The EC₅₀ value (the concentration that inhibits viral replication by 50%) is determined by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 5: Cytotoxicity Assessment using MTT Assay

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[10][11] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[10]

Materials:

  • CEM-GFP cells (or another suitable cell line)

  • Complete culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[12]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at the same density as in the antiviral assay.

  • Compound Addition: Add serial dilutions of the test compounds. Include a 'cell control' (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).[12]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[10][12]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly.

  • Absorbance Reading: Read the absorbance at 570 nm (with a reference wavelength of 630 nm if desired).[10]

Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration compared to the cell control. The CC₅₀ value (the concentration that reduces cell viability by 50%) is determined from the dose-response curve. The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.

IV. Data Presentation and Interpretation

A clear and concise presentation of the experimental data is crucial for the evaluation of lead compounds.

Table 1: Summary of Biological Activity of Representative Indole-2-Carboxylic Acid Derivatives

Compound IDHIV-1 IN IC₅₀ (µM)Anti-HIV-1 EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
17a 3.11>50>100-
20a 0.131.25>100>80
Raltegravir0.050.02>100>5000

Data for compounds 17a and 20a are representative and sourced from published literature.[4][5] Raltegravir is included as a reference compound.

V. Mechanism of Action: A Visual Representation

The indole-2-carboxylic acid scaffold primarily functions by chelating the essential Mg²⁺ cofactors in the HIV-1 integrase active site, thereby inhibiting the strand transfer reaction.

MoA cluster_IN HIV-1 Integrase Active Site cluster_Inhibitor Indole-2-Carboxylic Acid Inhibitor Mg1 Mg²⁺ Integration Integration Mg1->Integration Cofactors Mg2 Mg²⁺ Mg2->Integration DDE_motif DDE Motif (Asp, Asp, Glu) DDE_motif->Mg1 DDE_motif->Mg2 Indole_ring Indole Ring Indole_ring->Mg1 Chelation Indole_ring->Mg2 Chelation No_Integration Integration Blocked Indole_ring->No_Integration Carboxyl Carboxylic Acid Carboxyl->Mg1 Chelation Carboxyl->Mg2 Chelation Carboxyl->No_Integration Viral_DNA Viral DNA Viral_DNA->Integration 3'-Processing Host_DNA Host DNA Host_DNA->Integration Target

Caption: Mechanism of action of indole-2-carboxylic acid based INSTIs.

VI. Conclusion and Future Directions

The indole-2-carboxylic acid scaffold represents a viable and promising starting point for the development of novel HIV-1 integrase inhibitors. The protocols outlined in this document provide a robust framework for the synthesis, in vitro characterization, and cell-based evaluation of these compounds. Structure-activity relationship (SAR) studies have demonstrated that modifications at the C3 and C6 positions of the indole ring can significantly impact inhibitory potency.[5] Future efforts should focus on optimizing these substitutions to enhance antiviral activity, improve the selectivity index, and maintain efficacy against drug-resistant HIV-1 strains. The integration of computational modeling and structural biology will be invaluable in guiding the rational design of next-generation inhibitors based on this versatile scaffold.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Kim, J., et al. (2021). Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. PLoS ONE, 16(1), e0245352. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Al-Oqaili, N. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9020-9029. Retrieved from [Link]

  • Malek, S., et al. (2015). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Iranian Journal of Pharmaceutical Research, 14(3), 671–692. Retrieved from [Link]

  • Trkola, A., et al. (1998). A Cell Line-Based Neutralization Assay for Primary Human Immunodeficiency Virus Type 1 Isolates That Use either the CCR5 or the CXCR4 Coreceptor. Journal of Virology, 72(1), 396-404. Retrieved from [Link]

  • Kessl, J. J., et al. (2016). Indole-based allosteric inhibitors of HIV-1 integrase. Bioorganic & Medicinal Chemistry Letters, 26(19), 4748–4752. Retrieved from [Link]

  • Sechi, M., et al. (2004). Design and synthesis of novel dihydroxyindole-2-carboxylic acids as HIV-1 integrase inhibitors. Antiviral Chemistry & Chemotherapy, 15(2), 67-81. Retrieved from [Link]

  • Patil, S. A., et al. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. Molecules, 28(11), 4381. Retrieved from [Link]

  • Baranova, S. V., et al. (2011). Structure–Activity Relationship Studies of HIV-1 Integrase Oligonucleotide Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 443–448. Retrieved from [Link]

  • Balestrieri, E., et al. (2016). Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3. Journal of Medical Virology, 88(8), 1435-1444. Retrieved from [Link]

  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Europe PMC. Retrieved from [Link]

  • Cocklin, S., et al. (2014). Structure-activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(12), 5270–5281. Retrieved from [Link]

  • Cocklin, S., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(12), 5270–5281. Retrieved from [Link]

  • Jurado, K. A., et al. (2016). HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS Chemical Biology, 11(4), 1076–1085. Retrieved from [Link]

  • Wang, G., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Retrieved from [Link]

  • Veillette, M., et al. (2014). Conformational Evaluation of HIV-1 Trimeric Envelope Glycoproteins Using a Cell-based ELISA Assay. JoVE (Journal of Visualized Experiments), (93), e51995. Retrieved from [Link]

  • De Clercq, E., et al. (2001). Novel Human Immunodeficiency Virus (HIV) Inhibitors That Have a Dual Mode of Anti-HIV Action. Journal of Virology, 75(14), 6515-6523. Retrieved from [Link]

Sources

Synthesis of Indole-2-Carboxamides via Amide Coupling Reactions: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Indole-2-carboxamides are a significant class of heterocyclic compounds widely recognized for their diverse biological and pharmacological activities.[1][2] They form the core structure of many therapeutic agents, exhibiting properties ranging from anticancer and anti-inflammatory to antimicrobial.[2][3] This document provides a detailed guide to the synthesis of indole-2-carboxamides, with a focus on amide coupling reactions, a cornerstone of medicinal chemistry.[4]

Introduction to Amide Coupling in Indole Chemistry

The formation of an amide bond is one of the most frequently employed reactions in drug discovery and development.[5] The direct coupling of a carboxylic acid with an amine is the most common and efficient method for creating this crucial linkage.[4] In the context of indole-2-carboxamides, this involves the activation of the carboxylic acid at the 2-position of the indole ring, followed by nucleophilic attack by a primary or secondary amine.

The indole nucleus, while being a privileged scaffold, can present certain challenges in synthetic chemistry.[6] Therefore, the choice of coupling reagents and reaction conditions is critical to ensure high yields, minimize side reactions, and preserve the integrity of often complex molecular structures.

Choosing the Right Coupling Reagent: A Strategic Decision

A variety of reagents have been developed to facilitate amide bond formation.[5] The selection of an appropriate coupling reagent depends on several factors, including the steric and electronic properties of the indole-2-carboxylic acid and the amine, the potential for racemization if chiral centers are present, and cost-effectiveness.[7]

Here, we discuss some of the most effective and commonly used coupling reagents for the synthesis of indole-2-carboxamides.

1. Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for their efficiency.[8][9] They activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[7][10]

  • Mechanism of Action: The carboxylic acid adds to the carbodiimide, forming the O-acylisourea. This intermediate is then attacked by the amine to form the amide bond.[9]

  • Additives to Suppress Side Reactions: The O-acylisourea intermediate can be prone to racemization and other side reactions.[7] To mitigate this, carbodiimides are almost always used in conjunction with nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[7][11] These additives intercept the O-acylisourea to form a more stable and less racemization-prone active ester, which then reacts with the amine.[7][11]

2. Uronium/Aminium Salts: For High Reactivity and Challenging Couplings

Uronium and aminium salts, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly effective coupling reagents known for their high reactivity, fast reaction times, and low rates of epimerization.[7]

  • HATU's Superiority: HATU, derived from HOAt, is particularly suitable for challenging couplings, including those involving sterically hindered substrates.[7] Its mechanism involves the formation of a highly reactive OAt-active ester.[7][12] The nitrogen atom in the HOAt ring is thought to accelerate the coupling step.[7]

  • Reaction Conditions: These reactions are typically carried out in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in aprotic solvents such as DMF or DCM.[7][10]

3. Phosphonium Salts: Minimizing Unwanted Reactions

Phosphonium salt-based reagents, like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), offer an advantage in that they do not react with the free amino group of the amine component, which can sometimes be a side reaction with aminium reagents.[4]

Experimental Protocols: A Step-by-Step Guide

Below are generalized protocols for the synthesis of indole-2-carboxamides using common coupling methodologies. Researchers should optimize these conditions based on their specific substrates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and cost-effective method for a wide range of substrates.

Materials:

  • Indole-2-carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • EDC·HCl (1.2-1.5 eq)

  • HOBt (1.2-1.5 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF or CH₂Cl₂

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the indole-2-carboxylic acid and the amine in the chosen anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HOBt and EDC·HCl to the solution.

  • Slowly add DIPEA to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours.[13] Reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for sterically hindered substrates or when rapid reaction times are desired.

Materials:

  • Indole-2-carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU (1.1-1.3 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the indole-2-carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous LiCl (to remove DMF), followed by saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for the synthesis of a model indole-2-carboxamide.

Coupling Reagent SystemBaseSolventTime (h)Typical Yield (%)Notes
EDC/HOBtDIPEADMF/CH₂Cl₂3-1270-90Cost-effective, good for general use.[13]
HATUDIPEADMF1-485-98Excellent for hindered substrates, fast reactions.[5]
BOPDIPEADCM2-680-95Good for preventing side reactions with the amine.[14]
Visualizing the Mechanisms and Workflows

Mechanism of EDC/HOBt Mediated Amide Coupling

EDC_HOBt_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Indole-2-COOH Indole-2-Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Indole-2-COOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Indole-2-Carboxamide HOBt_Ester->Amide + R-NH₂ Amine R-NH₂

Caption: EDC/HOBt mediated amide coupling proceeds via a stable HOBt-active ester.

Mechanism of HATU-Mediated Amide Coupling

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Indole-2-COO Indole-2-Carboxylate OAt_Ester OAt-Active Ester Indole-2-COO->OAt_Ester + HATU HATU HATU Amide Indole-2-Carboxamide OAt_Ester->Amide + R-NH₂ Base Base (e.g., DIPEA) Indole-2-COOH Indole-2-Carboxylic Acid Indole-2-COOH->Indole-2-COO + Base Amine R-NH₂

Caption: HATU directly activates the carboxylate to form a highly reactive OAt-ester.

General Experimental Workflow

Experimental_Workflow Start Start: Reagent Preparation Activation Carboxylic Acid Activation (0°C to RT) Start->Activation Coupling Amine Addition & Coupling (RT) Activation->Coupling Monitoring Reaction Monitoring (TLC/LC-MS) Coupling->Monitoring Monitoring->Coupling Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: A streamlined workflow for indole-2-carboxamide synthesis.

Troubleshooting and Key Considerations
  • Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and base. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

  • Side Reactions: The formation of byproducts such as N-acylurea (with carbodiimides) can occur. Using additives like HOBt or switching to a different class of coupling reagent can minimize these issues.[8]

  • Racemization: For chiral indole-2-carboxylic acids, the use of HATU or EDC/HOAt is recommended to suppress racemization.[7]

  • Purification: The urea byproducts from carbodiimide reactions can sometimes be difficult to remove. Dicyclohexylurea (from DCC) is poorly soluble and can often be removed by filtration, while the byproduct from water-soluble EDC is removed during aqueous workup.[7][8]

Conclusion

The synthesis of indole-2-carboxamides via amide coupling reactions is a robust and versatile methodology that is central to the discovery and development of new therapeutic agents. By understanding the mechanisms of different coupling reagents and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a diverse library of these important compounds for biological evaluation. This guide provides a solid foundation for both novice and experienced scientists to successfully navigate the synthesis of indole-2-carboxamides.

References

  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • National Institutes of Health. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility.
  • Royal Society of Chemistry. (n.d.). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures.
  • National Institutes of Health. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Royal Society of Chemistry. (2016). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores.
  • National Institutes of Health. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Arkat USA. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.
  • National Institutes of Health. (n.d.). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • ACS Omega. (n.d.). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents.
  • ACS Bio & Med Chem Au. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity.
  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • National Institutes of Health. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Journal of Medicinal Chemistry. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

Sources

Analytical methods for purity assessment of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocols for the Analytical Purity Assessment of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid

Authored by: Senior Application Scientist, Pharmaceutical Analytics Division

Abstract

This technical guide provides a comprehensive framework of analytical methodologies for the robust purity assessment of this compound, a key heterocyclic compound with potential applications in pharmaceutical synthesis. The narrative emphasizes an integrated, multi-technique approach, grounded in established regulatory principles, to ensure the quality, safety, and efficacy of the active pharmaceutical ingredient (API). We delve into the causality behind experimental choices, offering detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC) for residual solvents, and Thermal Analysis. This document is intended for researchers, analytical scientists, and drug development professionals tasked with establishing a comprehensive quality control strategy for this and structurally related molecules.

Introduction: The Imperative for Purity

This compound is a synthetic intermediate whose structural motif is found in various biologically active molecules.[1][2] As with any substance intended for pharmaceutical use, its purity is not merely a quality metric but a critical determinant of safety and efficacy. Impurities, which can arise from starting materials, by-products of synthesis, degradation products, or residual solvents, can have unintended pharmacological or toxicological effects.[3]

Regulatory bodies, through guidelines such as the International Council for Harmonisation (ICH) Q3A(R2), mandate a rigorous approach to the control of impurities in new drug substances.[4][5] These guidelines establish thresholds for reporting, identifying, and qualifying impurities, making a validated and comprehensive analytical strategy indispensable.[3][6] This guide outlines such a strategy, designed to build a complete purity profile of this compound.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueSource
Molecular Formula C₁₅H₁₁NO₄S[7][8]
Molecular Weight 301.32 g/mol [7][8]
Appearance White to off-white solid[7]
Melting Point ~232°C[]
Solubility Soluble in organic solvents like Tetrahydrofuran (THF), Methanol, Dichloromethane[7]

Integrated Analytical Workflow for Purity Assessment

A single analytical technique is insufficient to establish a complete purity profile. We advocate for an orthogonal approach where multiple techniques provide complementary information. The overall strategy is depicted below, beginning with the primary separation technique (HPLC) and branching into specialized methods for identification and quantification of different impurity classes.

Analytical_Workflow cluster_0 Purity & Impurity Profiling cluster_1 Impurity Identification & Characterization cluster_2 Specific Impurity Classes API API Sample This compound HPLC Primary Analysis: Reverse-Phase HPLC-UV API->HPLC GC Headspace GC-FID (Residual Solvents) API->GC Thermal DSC / TGA (Solid State & Volatiles) API->Thermal Purity Assay & Purity Calculation (Area % Normalization) HPLC->Purity Impurity_Detection Detection of Organic Impurities (Process-related & Degradants) HPLC->Impurity_Detection Final Comprehensive Purity Profile (Compliant with ICH Q3A) Purity->Final LCMS LC-MS (Mass Identification) Impurity_Detection->LCMS Identify Unknowns NMR NMR (¹H, ¹³C) (Structural Elucidation) LCMS->NMR Confirm Structure NMR->Final GC->Final Thermal->Final

Caption: Integrated workflow for purity assessment of the target API.

Chromatographic Purity and Assay by HPLC-UV

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity analysis of non-volatile organic compounds. A reverse-phase C18 column is selected due to the aromatic and moderately polar nature of the analyte. A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities, from early-eluting polar starting materials to late-eluting non-polar by-products. UV detection is chosen based on the strong chromophores (indole and phenylsulfonyl groups) present in the molecule.

Protocol 3.1: HPLC Method for Purity Assessment
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (MeCN)
Gradient Elution 0-5 min: 30% B; 5-25 min: 30% to 85% B; 25-30 min: 85% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile:Water (50:50 v/v) to get a 1 mg/mL solution.
  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the standard solution.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area for the main peak: ≤ 2.0%.

      • Tailing factor (Asymmetry): 0.8 - 1.5.

      • Theoretical plates (N): ≥ 2000.

  • Data Analysis:

    • Calculate the purity using the area normalization method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Report any impurity exceeding the reporting threshold (typically 0.05% as per ICH Q3A).[6]

Impurity Identification by LC-MS

Expertise & Rationale: When unknown peaks are detected in the HPLC chromatogram, their identification is crucial. LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. This allows for the determination of the molecular weight of the impurities, providing critical clues to their structure. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, and can be run in both positive and negative modes to maximize information.

Protocol 4.1: LC-MS Method for Impurity Identification
  • Instrumentation:

    • HPLC system coupled to a Mass Spectrometer (e.g., Quadrupole or Orbitrap) with an ESI source.

  • LC Conditions:

    • Use the same HPLC method as in Protocol 3.1, but replace the non-volatile phosphoric acid with a volatile acid like 0.1% Formic Acid in both Mobile Phase A and B to ensure compatibility with the MS detector.[10]

  • MS Conditions:

ParameterCondition
Ionization Mode ESI Positive & Negative
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Drying Gas Flow 10 L/min
Drying Gas Temp. 350 °C
Mass Scan Range 100 - 1000 m/z
  • Data Analysis:

    • Extract the mass spectra for each impurity peak observed in the chromatogram.

    • The obtained m/z value for the [M+H]⁺ or [M-H]⁻ ion reveals the molecular weight of the impurity. This data, combined with knowledge of the synthetic route, can be used to propose potential impurity structures.[11]

Structural Confirmation by NMR Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for unambiguous structure elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the identity of the main component and helping to elucidate the exact structure of significant impurities isolated by preparative chromatography.

Protocol 5.1: NMR Analysis
  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 (or until sufficient signal-to-noise is achieved).

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum. The chemical shifts, splitting patterns (multiplicity), and integral values should be consistent with the structure of this compound.[12][13]

    • The absence of significant unassigned signals indicates high purity. Impurity signals can be identified and, if a reference standard is available, quantified.

Residual Solvent Analysis by Headspace GC

Expertise & Rationale: The synthesis of the target compound likely involves various organic solvents.[7] As per ICH Q3C guidelines, these residual solvents must be controlled.[5][6] Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID) is the standard method for this analysis due to its high sensitivity and ability to analyze volatile compounds in a non-volatile matrix without complex sample preparation.

Protocol 6.1: Headspace GC-FID Method
  • Instrumentation:

    • GC system with a Headspace Autosampler and Flame Ionization Detector (FID).

  • GC Conditions:

ParameterCondition
Column DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent)
Carrier Gas Helium or Nitrogen, constant flow ~2.0 mL/min
Oven Program 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temp. 250 °C
Detector Temp. 260 °C
  • Headspace Conditions:

    • Vial Equilibration Temp: 80 °C

    • Vial Equilibration Time: 15 min

    • Pressurization Time: 0.5 min

    • Loop Fill Time: 0.5 min

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., Dimethyl sulfoxide - DMSO). Crimp and seal the vial.

  • Data Analysis:

    • Identify and quantify solvents based on the retention time and peak area compared to a calibrated standard of expected solvents.

Solid-State Characterization by Thermal Analysis

Expertise & Rationale: Thermal analysis provides crucial information about the solid-state properties of the API. Differential Scanning Calorimetry (DSC) is used to determine the melting point and detect polymorphism, which can affect solubility and bioavailability. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, which is useful for quantifying the content of residual volatiles like water or solvents.[14][15]

Protocol 7.1: DSC and TGA Analysis
  • Instrumentation:

    • DSC and TGA instruments.

  • DSC Conditions:

    • Sample Pan: Aluminum, crimped lid.

    • Sample Weight: 2-5 mg.

    • Temperature Program: Heat from 25 °C to 250 °C at a rate of 10 °C/min.

    • Purge Gas: Nitrogen at 50 mL/min.

    • Analysis: The onset of the endothermic peak corresponds to the melting point. The shape and temperature of the peak can indicate the crystalline form.

  • TGA Conditions:

    • Sample Pan: Platinum or ceramic.

    • Sample Weight: 5-10 mg.

    • Temperature Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min.

    • Purge Gas: Nitrogen at 50 mL/min.

    • Analysis: Any significant weight loss before decomposition indicates the presence of residual water or solvent.

Conclusion

The purity of this compound is a critical quality attribute that must be thoroughly evaluated. The integrated analytical strategy presented in this guide, combining HPLC for primary purity assessment, LC-MS and NMR for impurity identification, GC for residual solvents, and thermal analysis for solid-state properties, provides a robust and scientifically sound framework. Adherence to these detailed protocols will enable researchers and developers to build a comprehensive data package that ensures product quality and meets stringent regulatory expectations.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • Pineda, L. W., Ferllini, N., & Cabezas, J. A. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 7(5), x220401. Retrieved from [Link]

  • Verevkin, S. P., et al. (2020). Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. Hamad Bin Khalifa University. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Indole-2,7-dicarboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • De Vita, D., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Omega. (2019). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. Retrieved from [Link]

  • Malipeddi, H., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (2019). Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalysis. Retrieved from [Link]

  • MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

  • The Pharma Innovation. (2018). Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. Retrieved from [Link]

  • Bentham Science. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

  • Gartz, J. (1987). Extraction and analysis of indole derivatives from fungal biomass. PubMed. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 1h-indole-2-carboxylic acid, 3-(phenylsulfonyl)-, ethyl ester. Retrieved from [Link]

  • El-Faham, A., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PubMed Central. Retrieved from [Link]

  • Pineda, L. W., Ferllini, N., & Cabezas, J. A. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. ResearchGate. Retrieved from [Link]

  • mzCloud. (n.d.). Indole 2 carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • All 'Bout Chemistry. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes to this compound?

There are two primary, well-established routes for synthesizing the title compound. The choice between them often depends on the availability of starting materials and the scale of the reaction.

  • Route A: Hydrolysis of an Ester Precursor. This is arguably the most direct method. It involves the N-sulfonylation of a commercially available indole-2-carboxylate ester (e.g., the methyl or ethyl ester) followed by basic hydrolysis to yield the final carboxylic acid. This route is often preferred for its high yields and relatively straightforward procedures.[1]

  • Route B: Oxidation of an Aldehyde Precursor. This route begins with the N-sulfonylation of unsubstituted indole. The resulting 1-(phenylsulfonyl)-1H-indole is then functionalized at the C2 position via directed ortho-metalation (using a strong base like LDA) and quenching with an electrophile like N,N-Dimethylformamide (DMF) to install a formyl group.[2][3] Subsequent oxidation of the aldehyde yields the desired carboxylic acid.[3]

Q2: What is the role of the phenylsulfonyl group? Is it just a protecting group?

The phenylsulfonyl group serves a dual purpose, acting as both a protecting group and a powerful directing group.

  • Protection and Activation: It protects the indole nitrogen from participating in unwanted side reactions. As a strong electron-withdrawing group, it also significantly increases the acidity of the N-H proton, facilitating its removal during the sulfonylation step.

  • Regiocontrol (C2-Directing): Crucially, the phenylsulfonyl group acidifies the proton at the C2 position of the indole ring. This allows for selective deprotonation at C2 using a strong, non-nucleophilic base like Lithium diisopropylamide (LDA).[4] The resulting C2-lithiated species can then react with an electrophile to introduce functionality exclusively at that position, which is essential for Route B.[2]

Q3: My overall yield is poor. Which reaction parameters are most critical to control?

Low yield can stem from issues in any step of the synthesis. The most critical parameters to monitor are:

  • Base Selection and Stoichiometry: Ensure complete deprotonation without causing side reactions. For N-sulfonylation, a strong base like NaH is effective. For C2-lithiation, LDA or n-BuLi is required. For hydrolysis, LiOH is a preferred base as it can be effective under milder conditions than NaOH or KOH, minimizing degradation.[1][5]

  • Temperature Control: Low temperatures (e.g., -78 °C) are critical during C2-lithiation to prevent side reactions and ensure kinetic control.[4] For hydrolysis, gentle heating or reflux may be necessary, but excessive heat can lead to desulfonylation or decomposition.[1][5]

  • Anhydrous Conditions: All steps involving strong bases (NaH, LDA, n-BuLi) must be performed under strictly anhydrous conditions (dry solvents, inert atmosphere like nitrogen or argon) to prevent quenching of the base and lithiated intermediates.

  • Purification Method: The final product is a solid that can often be purified effectively by recrystallization, which is preferable for scalability and cost over column chromatography.[1]

Troubleshooting Guide

Problem Area 1: N-Sulfonylation of the Indole Ring

Q: My N-sulfonylation reaction has a low yield or fails completely. What are the likely causes and solutions?

This step is foundational, and failure here is common if proper precautions are not taken.

A: Common Causes & Solutions

Potential Cause Explanation & Scientific Rationale Recommended Action
Incomplete Deprotonation The pKa of the indole N-H is ~17. A base that is too weak (e.g., triethylamine) or used in insufficient quantity will not generate enough of the indolide anion to react completely with the benzenesulfonyl chloride.Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like THF or DMF. Use at least 1.1 equivalents to ensure full deprotonation.
Moisture in the Reaction Strong bases like NaH react violently with water. Any moisture will consume the base, reduce the formation of the desired anion, and lead to poor or no conversion.Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Side Reactions While N-sulfonylation is generally favored, C3-sulfonylation can occur under certain conditions. Using pyridine as both a base and solvent can sometimes lead to complex mixtures.The standard protocol of deprotonating the indole with a strong base first, before adding the benzenesulfonyl chloride, strongly favors N-sulfonylation. Avoid conditions that may promote electrophilic aromatic substitution.
Poor Reagent Quality Benzenesulfonyl chloride can hydrolyze over time to benzenesulfonic acid. Old sodium hydride may have a layer of inactive sodium hydroxide on its surface.Use freshly opened or properly stored reagents. If using NaH from an older container, wash it with anhydrous hexanes to remove the mineral oil and any surface oxidation before use.
Problem Area 2: C2-Functionalization (for Route B)

Q: I am attempting to formylate the 1-(phenylsulfonyl)indole at C2, but I get a complex mixture or recover only the starting material. How can I improve this?

A: Common Causes & Solutions

This step hinges on the successful and selective formation of the 2-lithioindole intermediate.

Potential Cause Explanation & Scientific Rationale Recommended Action
Ineffective Lithiation The C2-H is acidic due to the sulfonyl group, but it still requires a very strong base for deprotonation. Incomplete lithiation means no reaction with the electrophile.Use a strong base like n-butyllithium (n-BuLi) or Lithium diisopropylamide (LDA). LDA is often preferred as it is less nucleophilic, reducing potential side reactions.[2][4] Ensure accurate titration of the alkyllithium reagent to know its exact concentration.
Incorrect Temperature The 2-lithio-1-(phenylsulfonyl)indole intermediate is not stable at higher temperatures. If the reaction is allowed to warm up before the electrophile is added, it can decompose or rearrange.Maintain a strict low temperature of -78 °C (a dry ice/acetone bath) throughout the deprotonation and electrophile addition steps.[4]
Inefficient Electrophilic Quench Adding the electrophile (e.g., DMF) improperly can lead to low yields.Add the electrophile slowly to the cooled, stirred solution of the lithiated intermediate. Ensure the electrophile is also anhydrous. For DMF, it should be distilled and stored over molecular sieves.
Problem Area 3: Ester Hydrolysis to the Carboxylic Acid (for Route A)

Q: My ester hydrolysis is very slow, incomplete, or seems to be causing decomposition of the product. What adjustments should I make?

A: Common Causes & Solutions

Hydrolysis is a robust reaction, but the stability of the N-sulfonyl indole core must be considered.

Potential Cause Explanation & Scientific Rationale Recommended Action
Insufficiently Basic Conditions The ester is sterically hindered and electronically stabilized, requiring sufficiently strong basic conditions for saponification.A common and effective system is using a significant excess of Lithium Hydroxide (LiOH) monohydrate (e.g., 5-7 equivalents) in a solvent mixture like THF/Methanol/Water.[1] The co-solvents ensure solubility for both the organic substrate and the inorganic base.
Product Degradation The N-SO₂Ph bond can be susceptible to cleavage under harsh basic conditions, especially at high temperatures for prolonged periods. This will lead to the formation of indole-2-carboxylic acid and other impurities.Use LiOH, which is often effective at lower temperatures than NaOH or KOH. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid excessively high temperatures or prolonged reaction times.[5]
Difficult Workup Improper pH adjustment during workup can lead to product loss. If the solution is not made acidic enough, the product will remain as the carboxylate salt in the aqueous layer.After concentrating the reaction mixture, add water and cool the solution in an ice bath. Carefully acidify with 1N HCl until the pH is ~2.[1] This ensures complete protonation of the carboxylate, causing the solid carboxylic acid to precipitate or allowing it to be fully extracted into an organic solvent like ethyl acetate.
Problem Area 4: Purification of the Final Product

Q: I am struggling to get a pure final product. What are the best purification techniques?

A: Common Causes & Solutions

Potential Cause Explanation & Scientific Rationale Recommended Action
Persistent Impurities Unreacted starting materials or side products from any of the previous steps can co-purify with the product.Recrystallization: This is the most effective and scalable method for purifying the final solid product. A mixture of dichloromethane and hexanes has been reported to be effective.[1] Experiment with other solvent systems like ethyl acetate/hexanes or acetone/water to find the optimal conditions for your specific impurity profile.
Oily or Gummy Product The product fails to crystallize properly, often due to residual solvent or impurities.Ensure the product is fully free of extraction solvents before attempting recrystallization. Try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether to induce solidification and wash away non-polar impurities. If this fails, column chromatography on silica gel may be necessary.

Methodologies & Visual Workflows

Protocol 1: Hydrolysis of Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate

This protocol is adapted from established literature procedures.[1]

  • Dissolution: To a solution of methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate (1.0 eq) in a mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water (5:5:1 ratio by volume), add Lithium Hydroxide monohydrate (LiOH·H₂O, ~7.0 eq).

  • Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 3:7 Ethyl Acetate:Hexanes) until the starting ester spot has completely disappeared.

  • Workup (Part 1): Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the THF and methanol.

  • Workup (Part 2): To the remaining aqueous residue, add water and cool the flask in an ice bath. Slowly add 1N HCl with stirring to adjust the pH to ~2. A white solid should precipitate.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a mixture of dichloromethane and hexanes to afford the title compound as a white solid.[1]

Workflow Diagram: Primary Synthetic Route (Route A)

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: N-Sulfonylation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Workup & Purification cluster_end Final Product Start Methyl Indole-2-carboxylate + Benzenesulfonyl Chloride Step1 React with strong base (e.g., NaH) in anhydrous THF or DMF Start->Step1 Deprotonation & Nucleophilic Attack Step2 React with LiOH·H₂O in THF/MeOH/H₂O at reflux Step1->Step2 Intermediate: Methyl 1-(phenylsulfonyl)-1H- indole-2-carboxylate Step3 Acidic Workup (pH 2) Extraction (EtOAc) Recrystallization (DCM/Hexanes) Step2->Step3 Saponification End 1-(Phenylsulfonyl)-1H- indole-2-carboxylic acid Step3->End

Caption: General workflow for the synthesis via ester hydrolysis.

Troubleshooting Logic Diagram

Troubleshooting_Yield Start Low Overall Yield Check_Step1 Is N-Sulfonylation Step Low-Yield? Start->Check_Step1 Fix_Step1 Verify anhydrous conditions. Use strong base (NaH). Check reagent quality. Check_Step1->Fix_Step1 Yes Check_Step2 Is Hydrolysis Step Low-Yield? Check_Step1->Check_Step2 No Fix_Step1->Check_Step2 Fix_Step2 Use excess LiOH. Monitor by TLC to avoid degradation. Ensure complete reaction. Check_Step2->Fix_Step2 Yes Check_Purification Is Product Lost During Purification? Check_Step2->Check_Purification No Fix_Step2->Check_Purification Fix_Purification Ensure pH is ~2 before extraction. Optimize recrystallization solvent system. Check_Purification->Fix_Purification Yes Success Yield Improved Check_Purification->Success No Fix_Purification->Success

Caption: Decision tree for troubleshooting low yield issues.

References
  • 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC - NIH . Source: National Institutes of Health. URL: [Link]

  • 1, 2-Bis (phenylsulfonyl)-1H-Indole as an Acceptor of Organocuprate Nucleophiles - Dartmouth Digital Commons . Source: Dartmouth College. URL: [Link]

Sources

Troubleshooting common side reactions in N-phenylsulfonyl indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: A Guide to N-Phenylsulfonyl Indole Synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-phenylsulfonyl indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize the phenylsulfonyl group as a crucial nitrogen-protecting group for the indole nucleus. The N-phenylsulfonylation of indoles is a cornerstone reaction, enabling subsequent regioselective functionalization, particularly at the C-2 position. However, like any synthesis, it is not without its challenges.

This document provides in-depth, field-tested insights in a practical question-and-answer format to help you troubleshoot common side reactions, optimize your reaction conditions, and understand the chemical principles governing your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts and standard starting points for the N-phenylsulfonylation of indoles.

Q1: What is the fundamental reaction mechanism for the N-phenylsulfonylation of an indole?

A1: The reaction is a nucleophilic attack by the indole nitrogen on the electrophilic sulfur atom of phenylsulfonyl chloride. The process is typically facilitated by a base, which deprotonates the indole N-H, increasing its nucleophilicity. The resulting indolide anion then attacks the sulfonyl chloride, displacing the chloride ion to form the N-S bond.

Mechanism Indole Indole step1 + Indole->step1 Base Base Base->step1 Indolide Indolide Anion step2 + Indolide->step2 PhSO2Cl Phenylsulfonyl Chloride PhSO2Cl->step2 Product N-Phenylsulfonyl Indole Chloride Cl⁻ ProtonatedBase Base-H⁺ step1->Indolide Deprotonation step2->Product Nucleophilic Attack step2->Chloride step3 +

Caption: The two-step mechanism of indole N-sulfonylation.

Q2: Why is the phenylsulfonyl group considered an effective protecting group for the indole nitrogen?

A2: The N-phenylsulfonyl group is highly effective for several reasons:

  • Activation for C-2 Lithiation: As a potent electron-withdrawing group, it significantly increases the acidity of the C-2 proton. This allows for regioselective deprotonation at the C-2 position using strong bases like n-butyllithium (n-BuLi), which is otherwise impossible on an unprotected indole.[1]

  • Stability: The resulting N-phenylsulfonyl indole is generally a stable, crystalline solid that is compatible with a wide range of reaction conditions, particularly chromatography.[1]

  • Divergent Reactivity: It transforms the electron-rich indole into an electron-deficient system, enabling nucleophilic additions at the C-3 position, a reactivity pattern contrary to that of a typical indole.[2][3]

Q3: What are the typical starting conditions for this synthesis?

A3: While optimization is often necessary, a reliable starting point involves the reaction of indole with phenylsulfonyl chloride in the presence of a suitable base and an anhydrous solvent.

ComponentCommon ExamplesTypical Conditions & Rationale
Base NaH, K₂CO₃, Pyridine, Triethylamine (TEA)NaH: A strong, non-nucleophilic base that irreversibly deprotonates the indole. Often leads to high N-selectivity. K₂CO₃: A milder inorganic base, useful when substrates are sensitive to strong bases. Pyridine/TEA: Organic bases that can also act as solvents. They neutralize the HCl byproduct.[4][5]
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)Anhydrous polar aprotic solvents are preferred to ensure solubility of the reagents and to prevent hydrolysis of the sulfonyl chloride.[4]
Temperature 0 °C to Room TemperatureThe reaction is often initiated at 0 °C during the addition of reagents to control the initial exotherm, then allowed to warm to room temperature.[1]
Stoichiometry 1.0 eq. Indole, 1.1-1.2 eq. Base, 1.1 eq. PhSO₂ClA slight excess of the base and sulfonyl chloride is common to drive the reaction to completion.

Part 2: Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low or No Conversion of Indole Starting Material

Q: My TLC/LCMS shows mostly unreacted indole after several hours. What are the primary causes?

A: This is a common issue that typically points to one of three areas: reagent quality, insufficient activation (base), or unfavorable reaction conditions.

  • Poor Reagent Quality:

    • Phenylsulfonyl Chloride: This reagent is highly susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it will convert to phenylsulfonic acid, which is unreactive.

    • Base: The strength and purity of the base are critical. For example, an old bottle of NaH may have an oxidized surface layer (NaOH/Na₂O) and reduced activity.

  • Insufficient Base Strength: The pKa of the indole N-H is ~17. A base must be strong enough to deprotonate it effectively. While TEA (pKa of conjugate acid ~10.7) can work by scavenging HCl, a stronger base like NaH (pKa of H₂ ~36) ensures the formation of the highly nucleophilic indolide anion, leading to a much faster reaction.

  • Steric Hindrance: Bulky substituents on the indole, particularly at the C-7 position, can sterically hinder the approach of the sulfonyl chloride to the nitrogen atom. In such cases, higher temperatures or a less hindered base/solvent system may be required.[6]

Issue 2: Complex Product Mixture & Regioselectivity Problems

Q: I'm observing multiple product spots on my TLC. What is the most likely side product, and how can I prevent it?

A: The most common side product arises from a lack of regioselectivity, where sulfonylation occurs on a carbon atom instead of the nitrogen.

  • Side Reaction: C-3 Sulfonylation. The C-3 position of indole is nucleophilic and can compete with the N-1 position for the electrophilic sulfonyl chloride. This is analogous to the competing C-3 arylation observed in palladium- and copper-catalyzed N-arylation reactions.[7] This leads to the formation of 3-(phenylsulfonyl)-1H-indole.

How to Improve N-Selectivity:

The choice of base and solvent system is the most critical factor in controlling N- versus C-sulfonylation.

  • Use a Strong, Non-Coordinating Base: Using a strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF is highly recommended. NaH irreversibly deprotonates the N-H to form the sodium indolide salt. The resulting N-anion is a significantly more potent nucleophile than the C-3 position, heavily favoring N-sulfonylation.

  • Avoid Protic Solvents: Protic solvents can participate in hydrogen bonding and proton exchange, which can reduce the nucleophilicity of the nitrogen and potentially facilitate C-3 attack through different pathways.

  • Temperature Control: Running the reaction at lower temperatures (e.g., starting at 0 °C) can often enhance selectivity by favoring the kinetically preferred pathway (N-sulfonylation) over the thermodynamically controlled one.

G cluster_start Initial State cluster_pathways Reaction Pathways cluster_products Products Indole Indole + PhSO₂Cl N_Path N-Deprotonation (Strong Base, e.g., NaH) Indole->N_Path Favored C_Path Neutral/Weak Base Conditions Indole->C_Path Competing N_Product Desired Product: N-Phenylsulfonyl Indole N_Path->N_Product Major Pathway C_Path->N_Product Can also form product, but less efficiently C_Product Side Product: C3-Phenylsulfonyl Indole C_Path->C_Product Minor Pathway

Caption: Desired N-Sulfonylation vs. Competing C-3 Sulfonylation.

Issue 3: Reagent Decomposition & Hydrolysis

Q: My reaction yields are inconsistent, and I suspect my phenylsulfonyl chloride is degrading. How can I confirm this and what is the solution?

A: Phenylsulfonyl chloride is a classic sulfonyl chloride and is highly sensitive to water. The sulfur atom is very electrophilic and readily reacts with water (hydrolysis) to form the unreactive phenylsulfonic acid.

  • Mechanism of Hydrolysis: H₂O acts as a nucleophile, attacking the sulfur atom and ultimately displacing the chloride. This process is often autocatalytic as the HCl byproduct acidifies the medium.

  • Solution: Rigorous Anhydrous Technique. The key to preventing this side reaction is the strict exclusion of water from your reaction system.

Issue 4: Product Instability During Work-up or Purification

Q: My product looks clean by crude analysis, but it seems to decompose on the silica gel column or during aqueous work-up. Why?

A: The N-phenylsulfonyl group, while a robust protecting group, can be cleaved under certain conditions. This deprotection is a known synthetic transformation, but it can become an unwanted side reaction if not controlled.[8][9]

  • Base Sensitivity: The group can be cleaved by strong bases, often at elevated temperatures. If your work-up involves a strong basic wash (e.g., concentrated NaOH), you risk partial deprotection.

  • Acid Sensitivity: While more stable to acid than many other N-protecting groups (like Boc), prolonged exposure to strong acids can also lead to cleavage.

  • Silica Gel: Standard silica gel is slightly acidic and can sometimes promote the degradation of sensitive compounds. If you suspect this is an issue, you can neutralize the silica gel by running a solvent mixture containing a small amount of triethylamine (e.g., 1%) through the column before loading your sample, or use pre-treated neutral silica gel.

Part 3: Validated Experimental Protocols

Protocol 1: General Procedure for N-Phenylsulfonylation of Indole

This protocol uses sodium hydride to ensure high N-selectivity.

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (e.g., 5 mL per mmol of indole).

  • Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Indole Addition: Dissolve the indole (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension via a syringe.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indolide may be observed as a change in color or clarity.

  • Sulfonyl Chloride Addition: Cool the reaction mixture back to 0 °C. Dissolve phenylsulfonyl chloride (1.1 equivalents) in anhydrous THF and add it dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LCMS until the starting indole is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4][5]

Protocol 2: Ensuring Rigorous Anhydrous Conditions
  • Glassware: All glassware should be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool under a stream of inert gas.

  • Solvents: Use freshly distilled solvents or solvents from a commercial anhydrous solvent system (e.g., passed through an alumina column). Do not use solvents from bottles that have been opened frequently.

  • Reagents: Use a fresh bottle of phenylsulfonyl chloride if possible. If using an older bottle, consider a quick purification if necessary. Ensure indole is dry; if it appears wet, dissolve it in a solvent and dry with Na₂SO₄, filter, and remove the solvent.

  • Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time using a balloon or a gas bubbler system. Add all liquid reagents via syringe through a rubber septum.

Part 4: Troubleshooting Workflow Visualization

The following diagram provides a logical workflow for diagnosing and solving low-yield issues in your synthesis.

Troubleshooting_Workflow start Low Yield of N-Phenylsulfonyl Indole check_sm Check TLC/LCMS: Is Starting Material (SM) Consumed? start->check_sm sm_present Significant SM Remains check_sm->sm_present No sm_gone SM Consumed, Complex Mixture check_sm->sm_gone Yes cause1 Potential Causes: 1. Inactive Base 2. Hydrolyzed PhSO₂Cl 3. Insufficient Temperature sm_present->cause1 cause2 Potential Causes: 1. C-3 Sulfonylation 2. Di-sulfonylation 3. Product Degradation sm_gone->cause2 solution1 Solutions: - Use fresh, high-purity base (NaH) - Ensure anhydrous conditions - Gently warm the reaction (e.g., to 40°C) cause1->solution1 solution2 Solutions: - Use strong base (NaH) for N-selectivity - Check stoichiometry (use ~1.1 eq PhSO₂Cl) - Use neutral work-up conditions cause2->solution2

Caption: A logical workflow for troubleshooting low product yield.

References

  • Cabezas, J. A., & Arias, M. L. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 499–502. [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

  • Venkat Rao, S., Havale Shrikant, H., Sanjith Kumar, B., & Siva Krishna, G. (2017). Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. Asian Journal of Chemistry, 29(10), 2232-2234. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

  • Ciszek, J. W., & Tour, J. M. (2004). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 6(17), 2881-2883.
  • Engle, K. M., & Yu, J. Q. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKIVOC, 2010(4), 66-73. [Link]

  • Ketcha, D. M., & Gribble, G. W. (1985). Friedel-Crafts Acylation of N-Protected Indoles. The Journal of Organic Chemistry, 50(26), 5451–5457. [Link]

  • Gribble, G. W. (1990). Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate. Synthetic Communications, 20(20), 3179-3186. [Link]

  • Kumar, A., & Kumar, V. (2016). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Advances, 6(76), 72445-72465. [Link]

  • Gribble, G. W., Conway, S. C., & Heald, P. W. (1992). SYNTHESES OF 2,3-DIHALO-1-(PHENYLSULFONYL)INDOLES. Organic Preparations and Procedures International, 24(4), 458-462. [Link]

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Technical Support Center: Navigating the Chromatographic Purification of Acidic Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Common Challenges

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the chromatographic purification of acidic indole derivatives. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific rationale to empower you in your experimental work.

Section 1: Understanding the Core Challenges

Acidic indole derivatives, a cornerstone in medicinal chemistry and materials science, present a unique set of purification challenges. Their inherent chemical properties—the acidic functional group (e.g., carboxylic acid), the electron-rich indole ring, and potential for complex intermolecular interactions—often lead to frustrating chromatographic outcomes.

A primary issue is the interaction of the acidic proton with the stationary phase and the resulting ionization state of the molecule, which is highly dependent on the local pH environment. This can lead to a variety of problems, including poor peak shape, inconsistent retention times, and even degradation of the target compound.

Section 2: Troubleshooting Guide - A Problem-Solution Approach

This section is designed to help you diagnose and resolve common issues encountered during the purification of acidic indole derivatives.

Problem 1: Severe Peak Tailing in Reversed-Phase HPLC

Symptoms: Your chromatogram shows peaks with a characteristic "shark-fin" shape, where the tail of the peak is elongated. This leads to poor resolution and inaccurate quantification.

Root Cause Analysis: Peak tailing for acidic compounds in reversed-phase chromatography is often due to secondary interactions between the ionized analyte and the stationary phase.[1][2] Silica-based stationary phases, even when end-capped, possess residual silanol groups (Si-OH). At mobile phase pH values above their pKa (~3.5-4.5), these silanols can deprotonate to form negatively charged silanates (Si-O⁻). If your acidic indole derivative is also partially or fully deprotonated (ionized), repulsive forces can occur, but more commonly, interactions with active sites on the silica surface can lead to this undesirable peak shape.[2]

Solutions:

  • Mobile Phase pH Adjustment (Ion Suppression): The most effective strategy is to suppress the ionization of your acidic indole derivative.[3] By adding an acidic modifier to the mobile phase, you lower the pH, forcing the equilibrium of your acidic indole towards its neutral, protonated form. This neutral form will interact more predictably with the hydrophobic stationary phase, resulting in a more symmetrical peak shape.

    • Recommended Modifiers:

      • Formic Acid (0.1% v/v): A common choice, volatile and compatible with mass spectrometry (MS).[4]

      • Acetic Acid (0.1% - 2.0% v/v): Another effective and widely used modifier.[5][6][7]

      • Trifluoroacetic Acid (TFA) (0.05% - 0.1% v/v): A stronger acid that can be very effective but may be less desirable for preparative work due to its ion-pairing effects and difficulty in removal.

  • Lowering the Mobile Phase pH: A good rule of thumb is to adjust the mobile phase pH to be at least 2 units below the pKa of your acidic indole derivative.[8] This ensures that the compound is predominantly in its non-ionized state.

  • Consider a Different Stationary Phase: Modern, high-purity silica columns with advanced end-capping are less prone to these secondary interactions. If problems persist, consider a column specifically designed for polar compounds or one with a different stationary phase chemistry.

Problem 2: Compound Degradation on Silica Gel in Normal-Phase Chromatography

Symptoms: You observe new, often colored, spots on your TLC plate after spotting your sample, or you recover a low yield of your desired product with the presence of unknown impurities after column chromatography.

Root Cause Analysis: Standard silica gel is inherently acidic due to the presence of surface silanol groups.[5] This acidic environment can catalyze the degradation of sensitive indole derivatives, particularly those with electron-rich substituents. The indole ring itself is susceptible to oxidation, which can be exacerbated by the silica surface.[9][10]

Solutions:

  • Use a Deactivated Stationary Phase:

    • Neutral or Basic Alumina: For acid-sensitive compounds, switching to neutral or basic alumina can be a good alternative to silica gel.[5][11]

    • Deactivated Silica Gel: You can "deactivate" silica gel by pre-treating it with a basic modifier like triethylamine. This is often done by including a small percentage (0.1-1%) of triethylamine in the mobile phase.[9]

  • Minimize Residence Time: The longer your compound is in contact with the silica gel, the greater the chance of degradation.

    • Flash Chromatography: Employing flash chromatography with positive pressure will significantly reduce the purification time.[11]

  • Work Under an Inert Atmosphere: To prevent oxidation, especially during sample loading and fraction collection, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) when possible.[9][10]

  • Use Fresh Solvents: Older ether solvents can contain peroxides that contribute to the oxidation of your indole derivative.[9]

Problem 3: Poor Separation of Structurally Similar Impurities

Symptoms: Your target compound co-elutes with one or more impurities, resulting in overlapping peaks in HPLC or inseparable spots on TLC.

Root Cause Analysis: Structurally similar impurities, such as regioisomers or precursors, will have very similar polarities and interactions with the stationary phase, making them difficult to resolve.

Solutions:

  • Optimize the Mobile Phase:

    • Solvent Selectivity: Experiment with different solvent systems in your TLC analysis. Sometimes, changing one of the solvents in your mobile phase (e.g., switching from ethyl acetate to dichloromethane) can alter the selectivity of the separation.[5]

    • Gradient Elution: For HPLC, a shallower gradient can improve the resolution between closely eluting peaks.

  • Alternative Chromatographic Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar acidic indole derivatives that are poorly retained in reversed-phase, HILIC can be an excellent alternative.[12]

    • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and can be highly effective for purifying acidic compounds.[13][14][15][16] Anion-exchange chromatography, where the stationary phase is positively charged, would be the mode of choice for acidic indoles.[16]

  • Preparative HPLC: For challenging separations, preparative HPLC often provides higher resolution than flash chromatography.[10]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase to start with for purifying an acidic indole derivative?

For initial purification via flash chromatography, silica gel remains the most common starting point due to its versatility.[5] However, it is crucial to first assess the stability of your compound on a TLC plate. If you observe streaking or degradation, consider using neutral alumina or deactivating the silica gel with a basic modifier in your mobile phase.[5][11] For HPLC, a C18 reversed-phase column is a standard choice.[5]

Q2: How do I choose the right acidic modifier for my reversed-phase separation?

The choice of acidic modifier depends on several factors:

  • pKa of your analyte: Ensure the modifier can lower the mobile phase pH sufficiently below the pKa of your compound.

  • Detection Method: For MS detection, volatile modifiers like formic acid or acetic acid are preferred.[4]

  • Preparative vs. Analytical Scale: For preparative work, more volatile modifiers are easier to remove from the final product.

Q3: My acidic indole derivative is chiral. What are the key considerations for its separation?

The enantiomeric separation of chiral acidic indole derivatives requires a chiral stationary phase (CSP).[17][18] Anion-exchanger type CSPs have shown specific enantioselectivity for acidic compounds.[19] The mobile phase composition, including the type and concentration of any additives, will be critical for achieving resolution.[19][20]

Q4: How can I visualize my colorless indole derivative on a TLC plate?

Most indole derivatives are UV-active due to their aromatic structure and can be visualized under a UV lamp (254 nm) on a fluorescent TLC plate.[5] For more specific detection, Ehrlich's reagent (p-dimethylaminobenzaldehyde) is a highly selective stain for indoles, typically producing blue or purple spots.[5]

Q5: Can I use ion-exchange chromatography for my acidic indole derivative?

Yes, ion-exchange chromatography (IEX) is a powerful technique for purifying charged molecules.[13][14][15][16] For an acidic indole derivative, you would use anion-exchange chromatography, where the stationary phase has a positive charge and will retain your negatively charged (deprotonated) analyte.[16] Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.

Section 4: Experimental Protocols and Data

Protocol 1: General Procedure for Ion Suppression Reversed-Phase HPLC
  • Sample Preparation: Dissolve the crude acidic indole derivative in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at an appropriate wavelength (e.g., 280 nm).

    • Gradient: Start with a low percentage of Solvent B and gradually increase to elute your compound. A typical gradient might be 10-90% B over 20 minutes.

  • Analysis: Monitor the chromatogram for peak shape and resolution. Adjust the gradient as needed to optimize the separation.

Data Summary: Mobile Phase Modifiers for Acidic Indole Derivatives
ModifierTypical ConcentrationMode of ActionAdvantagesDisadvantages
Formic Acid 0.05% - 0.1% (v/v)[21]pH adjustment (ion suppression)MS-compatible, volatileCan be corrosive
Acetic Acid 0.1% - 2.0% (v/v)[5]pH adjustment (ion suppression)Readily available, effectiveLess volatile than formic acid
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Ion pairing and pH adjustmentStrong ion suppressionDifficult to remove, can suppress MS signal
Ammonium Acetate/Formate 5 - 50 mM[21]Buffering agentMS-compatible, provides pH controlMay require optimization of concentration

Section 5: Visualizing the Workflow

Troubleshooting Logic for Peak Tailing in RP-HPLC

G start Problem: Peak Tailing Observed check_pH Is mobile phase pH > 2 units below analyte pKa? start->check_pH adjust_pH Action: Add acidic modifier (e.g., 0.1% Formic Acid) check_pH->adjust_pH No check_column Is the column old or of lower purity silica? check_pH->check_column Yes re_evaluate Re-evaluate Peak Shape adjust_pH->re_evaluate re_evaluate->check_column Problem Persists success Resolution: Symmetrical Peak Achieved re_evaluate->success Problem Solved new_column Action: Use a modern, high-purity, end-capped column check_column->new_column Yes check_column->success No, and other issues resolved new_column->re_evaluate

Caption: A logical workflow for troubleshooting peak tailing of acidic indole derivatives in reversed-phase HPLC.

Decision Tree for Stationary Phase Selection

G start Start: Purification of Acidic Indole Derivative tlc_stability Assess stability on silica gel TLC plate start->tlc_stability stable Compound is stable tlc_stability->stable Yes unstable Degradation or severe streaking observed tlc_stability->unstable No use_silica Proceed with Silica Gel Chromatography stable->use_silica consider_alternatives Consider Alternative Stationary Phases unstable->consider_alternatives alumina Neutral/Basic Alumina consider_alternatives->alumina deactivated_silica Deactivated Silica Gel (e.g., with TEA in mobile phase) consider_alternatives->deactivated_silica

Caption: A decision-making guide for selecting the appropriate stationary phase for the purification of acidic indole derivatives.

References

  • SIELC Technologies. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Available from: [Link]

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available from: [Link]

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Available from: [Link]

  • Hua, L., Geng, Y., Wang, W., Feng, J., & Ma, Z. H. (2019). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ChemistrySelect, 4(7), 2197-2201. Available from: [Link]

  • Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical biochemistry, 165(2), 300–308. Available from: [Link]

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. Available from: [Link]

  • University of Rochester Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Phenomenex. Ion Exchange Chromatography (IEX) HPLC Column. Available from: [Link]

  • Wang, C., Tu, Q., Wang, D., & Zhang, J. (2022). Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation. Molecules (Basel, Switzerland), 27(24), 8758. Available from: [Link]

  • Liu, T., Wang, J., Xiao, R., & Zhao, J. (2024). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. Organic & biomolecular chemistry, 22(21), 4529–4533. Available from: [Link]

  • Blue, K. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC, 42(8), 296-300. Available from: [Link]

  • Roberts, J. (1976). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. FEBS letters, 72(2), 322–326. Available from: [Link]

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. Available from: [Link]

  • Das, A., & Ghosh, R. (2019). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of analytical methods in chemistry, 2019, 3915873. Available from: [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Available from: [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. Available from: [Link]

  • ZeptoMetrix. Mobile Phase Modifiers. Available from: [Link]

  • Zarghi, A., Shafaati, A., Foroutan, S. M., & Khoddam, A. (2003). Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. Journal of pharmaceutical and biomedical analysis, 33(4), 625–631. Available from: [Link]

  • Liu, T., Wang, J., Xiao, R., & Zhao, J. (2024). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. Organic & Biomolecular Chemistry, 22(21), 4529-4533. Available from: [Link]

  • Pandey, P. K. (2023). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Available from: [Link]

  • Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available from: [Link]

  • Park, M. J., Kim, S. J., Lee, C. H., Kim, H., & Kim, H. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 10(9), 1851. Available from: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available from: [Link]

  • McCullagh, J., & Cook, K. (2023). Ion-Exchange Chromatography Coupled to Mass Spectrometry in Life Science, Environmental, and Medical Research. Journal of the American Society for Mass Spectrometry, 34(2), 175–193. Available from: [Link]

  • González-García, M., Gunn-Cordero, K., Pérez-Picaso, L., Pérez-Vásquez, A., Taboada-Liceaga, H., Soriano-García, M., & González-Camacho, S. (2022). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules (Basel, Switzerland), 27(22), 7934. Available from: [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Available from: [Link]

  • Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
  • Chen, Y. T., Liu, Z. H., Wang, L., & Li, C. Y. (2019). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. International journal of molecular sciences, 20(23), 5963. Available from: [Link]

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  • ResearchGate. (2021). Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography. Available from: [Link]

  • JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • Academic Journals. (2020). Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography. Available from: [Link]

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  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Available from: [Link]

  • Park, M. J., Kim, S. J., Lee, C. H., Kim, H., & Kim, H. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Concentration of Indole by Combination of Extraction and Re-Extraction). Processes, 10(9), 1673. Available from: [Link]

  • Hui, Y., Le, T. T. H., & Reetz, M. T. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli. Frontiers in bioengineering and biotechnology, 10, 1032707. Available from: [Link]

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Technical Support Center: Strategies for the Removal of Unreacted Benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for purification challenges in synthetic chemistry. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the removal of unreacted benzenesulfonyl chloride from reaction mixtures. Our focus is on providing not just protocols, but the scientific rationale behind them to empower you to make the best decisions for your specific reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted benzenesulfonyl chloride?

A1: Unreacted benzenesulfonyl chloride can complicate downstream processing and product purification. Its reactivity means it can interfere with subsequent synthetic steps. Furthermore, its polarity can be similar to that of the desired product, making separation by standard chromatographic techniques challenging.[1] For safety and to ensure the purity of your final compound, complete removal is essential.[1]

Q2: What are the primary methods for removing excess benzenesulfonyl chloride?

A2: The most effective strategies involve converting the unreacted benzenesulfonyl chloride into a species with significantly different solubility properties. This is typically achieved through:

  • Quenching: Reacting it with a nucleophile to form a water-soluble salt or a highly polar compound.

  • Scavenging: Using a solid-supported reagent to covalently bind and remove the sulfonyl chloride by filtration.

  • Chromatography: Direct separation of the unreacted sulfonyl chloride from the product.

The choice of method is dictated by the stability of your product to the reaction conditions.

Q3: I've completed my reaction. How do I decide which removal method to use?

A3: The stability of your product is the primary consideration. If your product is stable to basic conditions, quenching with an aqueous base is often the most straightforward method. For base-sensitive products, alternative methods like quenching with an amine or using scavenger resins are recommended. The following workflow can guide your decision-making process.

Decision_Workflow start Reaction Complete (Excess Benzenesulfonyl Chloride) product_stability Is the desired product stable to aqueous base? start->product_stability base_quench Quench with aqueous base (e.g., NaOH, NaHCO3) product_stability->base_quench Yes non_aqueous_options Is an aqueous workup undesirable? product_stability->non_aqueous_options No aqueous_workup Perform aqueous workup and extraction base_quench->aqueous_workup amine_quench Quench with a water-soluble amine (e.g., aq. NH3) amine_quench->aqueous_workup scavenger_resin Use a scavenger resin (e.g., Si-NH2) filtration Filter to remove resin scavenger_resin->filtration final_product Purified Product aqueous_workup->final_product filtration->final_product non_aqueous_options->amine_quench No non_aqueous_options->scavenger_resin Yes

Caption: Decision workflow for selecting a removal method.

Troubleshooting Guides

Issue 1: An oily, persistent residue remains after an initial aqueous workup.
  • Likely Cause: This residue is often unreacted benzenesulfonyl chloride, which is a viscous oil that is insoluble in and hydrolyzes slowly in cold water.[2][3][4]

  • Solution: You must chemically modify the benzenesulfonyl chloride to increase its water solubility. This is achieved by "quenching" the reaction.

    • Method A: Quenching with Aqueous Base. By adding an aqueous base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), you can hydrolyze the benzenesulfonyl chloride to the highly water-soluble sodium benzenesulfonate salt.[2][5] This salt will then partition into the aqueous layer during an extraction. This method is not suitable for base-sensitive products.

    • Method B: Quenching with a Nucleophilic Amine. The addition of a simple, water-soluble amine, such as aqueous ammonia or another primary/secondary amine, will rapidly convert the benzenesulfonyl chloride into a water-soluble sulfonamide.[2] This can then be easily removed during the aqueous workup.[2]

Issue 2: My product is contaminated with benzenesulfonic acid after a basic workup.
  • Likely Cause: Benzenesulfonic acid is the hydrolysis product of benzenesulfonyl chloride.[2] While its salt form is very water-soluble, the acid itself can have some solubility in organic solvents, leading to contamination.[2]

  • Solutions:

    • Additional Basic Washes: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).[2] This will deprotonate any residual benzenesulfonic acid, forming the water-soluble salt that will move into the aqueous phase.[2]

    • Silica Gel Chromatography: If aqueous washes are not sufficient, benzenesulfonic acid can be effectively removed by silica gel chromatography.[2] Due to its high polarity, it will adhere strongly to the silica, allowing your less polar product to elute.[2]

Issue 3: My product is base-sensitive and cannot tolerate NaOH or other strong bases.
  • Likely Cause: Many functional groups are susceptible to hydrolysis or degradation under basic conditions.

  • Solutions:

    • Quenching with Pyridine: Pyridine can be used as a milder quenching agent. It reacts with benzenesulfonyl chloride to form a water-soluble sulfonylpyridinium salt.[2] This salt can then be removed with an acidic aqueous wash (e.g., dilute HCl).[2]

    • Scavenger Resins: This is an excellent non-aqueous method. Solid-supported scavengers, like silica-bound amines (Si-NH₂), react with and covalently bind the excess benzenesulfonyl chloride.[2] The resin is then simply removed by filtration, often providing a very clean product solution without the need for an aqueous workup.[2][6]

MethodReagentMechanismAdvantagesDisadvantages
Aqueous Base Quench NaOH, NaHCO₃Hydrolysis to water-soluble benzenesulfonate salt.[2]Cost-effective and efficient.Not suitable for base-sensitive products.[2]
Amine Quench Aqueous NH₃, primary/secondary aminesForms a water-soluble sulfonamide.[2]Fast and effective.The resulting sulfonamide must be easily separable from the product.
Pyridine Quench PyridineForms a water-soluble sulfonylpyridinium salt.[2]Milder than strong bases.Pyridine can be difficult to completely remove.
Scavenger Resins Silica-bound amines (Si-NH₂)Covalently binds benzenesulfonyl chloride to the solid support.[2]High purity, simple filtration workup, avoids aqueous extraction.[2][6]Higher cost, may not be practical for very large-scale reactions.

Experimental Protocols

Protocol 1: Quenching with Aqueous Base and Extraction

This protocol is suitable for base-stable products.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to 0 °C using an ice bath to manage any exotherm during quenching.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue the addition until the evolution of CO₂ gas ceases. Alternatively, a 1 M NaOH solution can be used. Monitor the disappearance of the benzenesulfonyl chloride spot by Thin Layer Chromatography (TLC).

  • Extraction: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, add water and separate the layers. If a water-miscible solvent was used, add an appropriate extraction solvent like ethyl acetate or dichloromethane, along with water.

  • Wash the Organic Layer: Sequentially wash the separated organic layer with:

    • Water

    • Saturated aqueous NaHCO₃ (to remove any remaining benzenesulfonic acid)

    • Brine (saturated aqueous NaCl) to facilitate drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Quenching with a Nucleophilic Amine

This protocol illustrates the chemical transformation during an amine quench.

Amine_Quench reagents Benzenesulfonyl Chloride (Excess Reagent) O Ph-S-Cl O Ammonia (Quenching Agent) NH3 product Benzenesulfonamide (Water-Soluble) O Ph-S-NH2 O Ammonium Chloride (Byproduct) NH4Cl reagents->product Reaction

Sources

Stability issues of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Introduction: The Molecule and Its Challenges

Welcome to the technical support guide for 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of targeted therapeutics.[1][2][3] Its structure, featuring a stable indole core, a C-2 carboxylic acid, and an N-phenylsulfonyl group, provides a unique chemical profile. The indole scaffold is generally stable due to its aromaticity.[4][5] However, the interplay of these functional groups can introduce specific stability challenges in solution, leading to inconsistent experimental results if not handled correctly.

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and actionable protocols to help you anticipate, troubleshoot, and resolve stability issues, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the handling and storage of this compound.

Q1: How should I store the solid compound and its solutions to ensure long-term stability?

A1:

  • Solid Compound: The solid form should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[6][7] For long-term storage, temperatures of -20°C are recommended.[6] The indole ring system can be sensitive to air and light, so storing under an inert atmosphere (e.g., argon or nitrogen) in an amber vial is best practice.[7][8]

  • Solutions: Stock solutions should be prepared in high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF, Acetonitrile). Store them at -20°C or -80°C in tightly capped vials to prevent moisture absorption and solvent evaporation.[6] Minimize freeze-thaw cycles by preparing smaller, single-use aliquots.

Q2: What are the best solvents for dissolving this compound?

A2: The solubility is dictated by the carboxylic acid and the large aromatic structure.

  • For Stock Solutions: High-purity, anhydrous DMSO or DMF are excellent choices for creating high-concentration stock solutions.

  • For Reactions & Assays: The choice depends on the experimental conditions. The compound is generally soluble in polar organic solvents like THF, ethyl acetate, methanol, and ethanol.[9] It has poor solubility in water under neutral or acidic conditions. In aqueous buffers, solubility can be significantly increased by raising the pH above the pKa of the carboxylic acid (typically pH > 5), which forms the more soluble carboxylate salt. However, be aware that high pH can promote other degradation pathways (see Troubleshooting section).

Q3: Is this compound sensitive to pH?

A3: Yes, it is highly sensitive to pH for two main reasons:

  • Solubility: As a carboxylic acid, its charge state and thus its solubility are pH-dependent. It is significantly more soluble in basic aqueous solutions where it is deprotonated to the carboxylate anion.

  • Stability: While the indole ring itself is generally stable, it can be sensitive to strongly acidic conditions which can lead to degradation.[8] Furthermore, strongly basic conditions can potentially compromise the stability of the N-sulfonyl group or other functionalities in more complex derivatives, although the N-S bond is generally robust. The primary concern is finding a pH that balances solubility and stability for your specific application.

Troubleshooting Guide

This section addresses specific experimental problems with potential causes and validated solutions.

Problem 1: My solution has changed color (e.g., turned yellow or brown) over time.
  • Probable Cause: This is a classic sign of oxidative degradation. The electron-rich indole nucleus is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light or trace metal impurities.[8] This process often leads to the formation of colored, polymeric byproducts.

  • Solution & Mitigation Strategy:

    • Use Degassed Solvents: Before preparing solutions, sparge your solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

    • Work Under Inert Atmosphere: When preparing solutions, especially for long-term storage, work in a glove box or use Schlenk line techniques to maintain an inert atmosphere.

    • Protect from Light: Always store solutions in amber vials or wrap standard vials in aluminum foil to prevent photodegradation, which can generate radical species and initiate oxidation.[8][10]

    • Solvent Purity: Use high-purity, anhydrous grade solvents. Peroxides in older ethers (like THF) or trace metal impurities can catalyze oxidation.

Problem 2: I'm seeing new peaks/spots in my HPLC/LC-MS/TLC analysis of a stock solution.
  • Probable Cause 1: Hydrolytic Cleavage. If your solution was prepared in a protic solvent (like methanol) or exposed to moisture, especially under non-neutral pH, hydrolysis of the phenylsulfonyl group could occur, though it is generally stable. A more common issue in related compounds is hydrolysis of an ester group if you are working with a precursor to the carboxylic acid.[8] The primary degradation product to look for via LC-MS would be indole-2-carboxylic acid.

  • Probable Cause 2: Decarboxylation. Indole-2-carboxylic acids are known to be susceptible to decarboxylation (loss of CO₂), particularly when heated.[11] This would result in the formation of 1-(phenylsulfonyl)-1H-indole. This is a common issue during sample workup involving heating or in GC analysis.

  • Probable Cause 3: Photodegradation. Exposure to UV or even ambient lab light can cause degradation.[12][13] The energy from light can induce cleavage or rearrangement reactions, leading to multiple new peaks.[12]

  • Diagnostic & Solution Workflow:

    G

    Caption: Troubleshooting workflow for identifying degradation products.

Problem 3: The measured concentration of my stock solution is decreasing over time.
  • Probable Cause: This is a clear indication of compound instability under your storage conditions. It is likely a combination of the factors mentioned above (oxidation, hydrolysis, photodegradation). Another possibility is compound precipitation if the storage temperature is too low for the solvent and concentration used, especially for solvents like DMSO which can freeze.

  • Solution:

    • Perform a Stability Study: Conduct a small-scale study by storing aliquots of your solution under different conditions (e.g., -20°C vs. 4°C, light vs. dark, inert gas vs. air). Analyze them by HPLC at set time points (e.g., 0, 24, 48, 72 hours) to quantify the parent compound.

    • Check for Precipitation: Before taking an aliquot for an experiment, ensure the solution is fully thawed and vortexed to re-dissolve any precipitate.

    • Re-evaluate Storage Protocol: Based on the stability study, implement the most protective storage conditions. For most applications, aliquoting into single-use amber vials, flushing with argon, and storing at -80°C is the most robust method.

Experimental Protocols

Protocol 1: Recommended HPLC-UV Method for Purity and Stability Assessment

This protocol provides a general starting point for analyzing the compound. Method optimization may be required.

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 min, hold 5 min
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection (UV) 254 nm and 280 nm (Indole Chromophore)
Injection Vol. 5-10 µL
Protocol 2: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and validate the stability-indicating power of your analytical method.[8][13]

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Aliquot this solution and subject it to the following five conditions, alongside a control sample protected from stress.

    • Acidic: Add 1 M HCl to a final concentration of 0.1 M. Incubate at 60°C for 8 hours.

    • Basic: Add 1 M NaOH to a final concentration of 0.1 M. Incubate at 60°C for 8 hours.

    • Oxidative: Add 30% H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.[8]

    • Thermal: Incubate at 80°C for 48 hours (in a sealed vial to prevent evaporation).

    • Photolytic: Expose to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[13] Keep a dark control sample at the same temperature.

  • Analysis: At the end of the incubation, neutralize the acidic and basic samples, then dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) and analyze by the HPLC-UV method described above. Compare the chromatograms to the control to identify and quantify degradation products.

Understanding the Chemistry: Key Stability Factors

A deeper understanding of the molecule's structure explains its stability profile.

G

Caption: Key potential degradation pathways for the title compound.

  • The Indole Nucleus: The pyrrole part of the indole ring is electron-rich, making it susceptible to electrophilic attack and oxidation.[14] The C2-C3 double bond is the most common site of oxidative cleavage.[8]

  • The N-Phenylsulfonyl Group: This is a strong electron-withdrawing group. By pulling electron density away from the indole nitrogen, it significantly reduces the nucleophilicity and reactivity of the indole ring towards electrophiles and some oxidants compared to an unsubstituted indole. This generally enhances the stability of the core structure. However, the N-S bond itself can be cleaved under harsh hydrolytic conditions.

  • The C-2 Carboxylic Acid: This group is the primary handle for pH-dependent effects. As noted, it can be lost via decarboxylation, a reaction favored by heat. The presence of the electron-withdrawing sulfonyl group at the N-1 position can influence the ease of decarboxylation.

By understanding these structural elements, researchers can make informed decisions about solvent selection, pH, and storage conditions to maintain the integrity of this compound throughout their experimental workflows.

References

  • Kaushik, N. K., et al. (2021). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
  • TCI America. (n.d.). Safe Handling and Storage of Indole-3-acetic Acid (IAA).
  • Sigma-Aldrich. (2025). Safety Data Sheet - Indole.
  • Química Organica.org. (n.d.). Indole Acidity.
  • CDH Fine Chemical. (n.d.). Indole Solution (Reagent for Nitrites) Material Safety Data Sheet.
  • Flinn Scientific. (2016). Indole-3-acetic Acid Safety Data Sheet (SDS).
  • Pino-Rios, R., & Solà, M. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A. Available at: [Link]

  • ResearchGate. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule.
  • Hardy Diagnostics. (n.d.). Indole (Kovacs') Reagent.
  • Cabezas, N., & Arias, L. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • ChemicalBook. (n.d.). This compound synthesis.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • ResearchGate. (2013). Determination of photostability and photodegradation products of indomethacin in aqueous media.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • BenchChem. (2025). Stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate.
  • De Rycker, M., et al. (2018). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases. Available at: [Link]

  • Mohamed, E. H., et al. (2021). Insights into ultrasound-promoted degradation of naphthenic acid compounds in oil sands process affected water. Part I: Accelerated H-abstraction and decarboxylation of aromatic and alicyclic compounds. Ultrasonics Sonochemistry. Available at: [Link]

Sources

Technical Support Center: Optimizing the Hemetsberger–Knittel Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Hemetsberger–Knittel indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful reaction to construct substituted indole scaffolds. My objective is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes. The indole core is a privileged structure in countless pharmaceuticals and bioactive molecules, and mastering its synthesis is a critical skill. The Hemetsberger–Knittel reaction offers a direct route to valuable indole-2-carboxylates but comes with its own set of challenges, from handling energetic intermediates to achieving satisfactory yields. This document will serve as your expert resource for navigating these complexities.

Core Concepts: Mechanism & Strategy

Before troubleshooting, a firm grasp of the reaction mechanism is essential. The Hemetsberger–Knittel synthesis is fundamentally a two-stage process:

  • Knoevenagel Condensation: An aromatic or heteroaromatic aldehyde reacts with an alkyl azidoacetate in the presence of a base to form an α-azido-β-arylacrylate intermediate.

  • Thermal Cyclization: The isolated azidoacrylate is heated in a high-boiling solvent. It undergoes thermal decomposition to extrude nitrogen gas (N₂), generating a highly reactive nitrene intermediate. This nitrene then cyclizes onto the aromatic ring to form the indole core.[1][2]

The mechanism of the final cyclization is believed to proceed via an equilibrium between the nitrene and a strained 2H-azirine intermediate.[1][3][4] The nitrene inserts into a C-H bond on the aromatic ring, followed by a[1][5]-hydride shift to re-aromatize and yield the final indole-2-carboxylate product.[1] Understanding this pathway is key to diagnosing and solving many common problems.

Hemetsberger_Mechanism Fig. 1: Proposed Reaction Mechanism cluster_0 Knoevenagel Condensation cluster_1 Thermal Cyclization Aldehyde Ar-CHO Azidoacrylate Ar-CH=C(N₃)CO₂R Aldehyde->Azidoacrylate + N₃CH₂CO₂R (Base) Azidoacetate N₃CH₂CO₂R Nitrene Ar-CH=C(N:)CO₂R (Nitrene Intermediate) Azidoacrylate->Nitrene Δ, -N₂ Azirine Azirine Intermediate Nitrene->Azirine equilibrium Indole Indole-2-carboxylate Nitrene->Indole Intramolecular C-H Insertion & [1,5]-H Shift Azirine->Nitrene

Caption: Fig. 1: The two-stage process of the Hemetsberger-Knittel synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Part A: The Knoevenagel Condensation Stage

Question: My Knoevenagel condensation to form the α-azido-β-arylacrylate is giving very low yields (<30%). What is happening?

Answer: This is the most frequent point of failure in the sequence. Low yields are typically traced back to two primary issues:

  • Decomposition of the Alkyl Azidoacetate: In the presence of a base (like sodium ethoxide), the α-protons of alkyl azidoacetate are acidic. The resulting anion can be unstable and decompose, competing directly with the desired condensation reaction.[1] This is especially problematic if the reaction is slow or the temperature is too high.

  • Poorly Reactive Aldehyde: Aldehydes bearing electron-withdrawing groups or significant steric hindrance can be poor electrophiles, slowing the rate of condensation and allowing the base-catalyzed decomposition of the azidoacetate to dominate.

Solutions:

  • Temperature Control: Perform the condensation at low temperatures (e.g., -5 °C to 0 °C). For very problematic cases, running the reaction at -30 °C can stop the reaction at the intermediate azido alcohol stage. This stable intermediate can be isolated and then dehydrated in a separate step to give the desired acrylate.[6]

  • Use a More Robust Azidoacetate: Switching from ethyl azidoacetate to tert-butyl azidoacetate can significantly improve yields for less reactive aldehydes.[7] The bulkier ester is more resistant to unwanted side reactions.

  • Employ a Sacrificial Electrophile: A highly effective, though less common, strategy is to add a "sacrificial" electrophile like ethyl trifluoroacetate. This technique has been shown to significantly increase the isolated yields of the desired α-azido-β-arylacrylates.[6][8]

Question: I'm using a meta-substituted benzaldehyde. Will I get a single product in the final cyclization?

Answer: No, you should expect a mixture of regioisomers. The thermal cyclization of a meta-substituted precursor will lead to both the 5- and 7-substituted indoles. In most reported cases, the 5-substituted regioisomer is slightly favored over the 7-substituted one.[8][9] Chromatographic separation of these isomers is almost always necessary. If a single regioisomer is required, an alternative indole synthesis strategy may be more appropriate.

Part B: The Thermal Cyclization Stage

Question: My thermolysis step is inefficient, resulting in a low yield of indole and a complex mixture of byproducts. How can I optimize it?

Answer: A low-yielding thermolysis is often due to suboptimal reaction conditions or substrate decomposition at high temperatures. The nitrene intermediate is highly reactive and can engage in intermolecular side reactions if the desired intramolecular C-H insertion is not efficient.

Solutions & Optimization Parameters:

ParameterStandard ConditionOptimization Strategy & Rationale
Solvent Xylene (reflux, ~140 °C)[1]For substrates requiring higher energy, switching to a higher-boiling solvent like mesitylene (~165 °C) can improve yields. Ensure the solvent is anhydrous to prevent hydrolysis of the ester.
Temperature RefluxThis is the most critical parameter. Insufficient temperature leads to no reaction, while excessive temperature can cause charring and decomposition. The optimal temperature is substrate-dependent and must be determined empirically.
Concentration 0.1 - 0.5 MThe reaction must be run under dilute conditions to favor the intramolecular cyclization over intermolecular side reactions (e.g., dimerization).
Atmosphere Inert (N₂ or Ar)While not always reported, running the reaction under an inert atmosphere is good practice to prevent oxidation of the starting material or product at high temperatures.

Question: Are there safer or more efficient alternatives to conventional heating in high-boiling solvents?

Answer: Absolutely. Modern techniques have been successfully applied to address the limitations of classical thermolysis.

  • Microwave-Assisted Synthesis: Microwave irradiation is an excellent alternative. It provides rapid, uniform heating and can dramatically reduce reaction times from hours to minutes. This often leads to higher yields and cleaner reaction profiles by minimizing the formation of thermal decomposition byproducts.[9][10]

  • Flow Chemistry: For scalability and safety, continuous flow synthesis is a superior approach. A solution of the azidoacrylate is pumped through a heated tube reactor. This method allows for precise control over temperature and residence time, minimizes the volume of hazardous material being heated at any given moment, and can be scaled up safely.[6][10]

  • Catalytic Methods: Instead of relying on high temperatures, certain transition metal catalysts can facilitate the denitrogenation and C-H amination at significantly lower temperatures. For instance, the anionic iron complex Bu₄N[Fe(CO)₃(NO)] has been shown to catalyze the reaction effectively at 80 °C.[11] This avoids the harsh conditions of thermal reflux and can broaden the functional group tolerance of the reaction.

Workflow_Troubleshooting Fig. 2: Experimental Workflow & Troubleshooting Points Start Aromatic Aldehyde + Alkyl Azidoacetate Knoevenagel Step 1: Knoevenagel Condensation Start->Knoevenagel Intermediate α-Azido-β-arylacrylate Knoevenagel->Intermediate Thermolysis Step 2: Thermal Cyclization Intermediate->Thermolysis Product Substituted Indole Thermolysis->Product TS1 Problem: Low Yield - Azidoacetate decomposition - Poorly reactive aldehyde TS1->Knoevenagel TS2 Problem: Low Yield / Byproducts - Suboptimal temp/solvent - Intermolecular side-reactions TS2->Thermolysis TS3 Problem: Regioisomer Mixture - Inherent to meta-substrates TS3->Product

Caption: Fig. 2: Key stages and common troubleshooting points in the synthesis.

Optimized Experimental Protocols

Protocol 1: Microwave-Assisted Hemetsberger Cyclization

This protocol is recommended for rapid optimization and small-scale synthesis.

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the purified α-azido-β-arylacrylate (100 mg, 1.0 eq) in anhydrous toluene or xylene (5 mL).

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the cavity of a scientific microwave reactor. Irradiate the mixture at a constant temperature of 150-180 °C for 10-30 minutes. Monitor the reaction progress by TLC or LC-MS by taking small aliquots (if the system allows).

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired indole-2-carboxylate.

Rationale: Microwave heating provides rapid and efficient energy transfer, accelerating the rate of the desired cyclization while minimizing the time the substrate spends at high temperature, thereby reducing degradation pathways.[9][10]

Protocol 2: Iron-Catalyzed Hemetsberger Cyclization

This protocol provides a milder alternative to high-temperature thermolysis.

  • Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the α-azido-β-arylacrylate (1.0 eq), the iron catalyst Bu₄N[Fe(CO)₃(NO)] (TBA[Fe], 10 mol%), and anhydrous chloroform (to make a 0.25 M solution).[11]

  • Reaction: Heat the mixture in an oil bath at 80 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: The crude product can be directly purified by flash column chromatography on silica gel.

Rationale: The iron complex catalyzes the extrusion of N₂ and subsequent C-H amination at a significantly lower temperature than the uncatalyzed thermal process, which can improve compatibility with sensitive functional groups.[11]

Safety Considerations

CRITICAL: The Hemetsberger–Knittel synthesis involves potentially explosive intermediates.

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with metal spatulas and equipment containing lead or copper.

  • Alkyl Azidoacetates & α-Azido-β-arylacrylates: These are organic azides and are potentially explosive, especially upon heating or shock. Always handle them behind a blast shield, particularly during the thermolysis step and when working on a scale larger than a few hundred milligrams.[1]

Always conduct a thorough safety review before performing this reaction.

References

  • Gribovská, P., Gribovský, P., & Koóš, M. (2023). Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms. MDPI. [Link]

  • Wikipedia. (n.d.). Hemetsberger indole synthesis. Wikipedia. [Link]

  • ChemEurope. (n.d.). Hemetsberger indole synthesis. chemeurope.com. [Link]

  • Gribble, G. W. (2019). Hemetsberger Indole Synthesis. ResearchGate. [Link]

  • Immadi, S., et al. (2018). Application of hemetsberger-knittel reaction in the synthesis of indole/aza-indole-2-carboxamides for the development of allosteric Modulators of cannaboid CB1 receptor. ResearchGate. [Link]

  • Ranasinghe, N., & Jones, G. B. (2013). Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry. PubMed. [Link]

  • Bingul, M., et al. (2020). Hemetsberger reaction: New approach to the synthesis of novel dihydroindoloindole systems. ResearchGate. [Link]

  • Baykal, A., & Plietker, B. (2020). A Bu4N[Fe(CO)3(NO)]‐Catalyzed Hemetsberger–Knittel Indole Synthesis. ResearchGate. [Link]

  • Moody, C. J., & Roff, G. J. (2005). Indoles via Knoevenagel–Hemetsberger reaction sequence. RSC Publishing. [Link]

  • Immadi, S., et al. (2017). ChemInform Abstract: Extending the Versatility of the Hemetsberger-Knittel Indole Synthesis Through Microwave and Flow Chemistry. ResearchGate. [Link]

  • Taber, D. F., & Neubert, T. D. (2016). Indole synthesis: a review and proposed classification. PMC - NIH. [Link]

  • Gribovská, P., et al. (2023). Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms. ResearchGate. [Link]

  • Kim, D., et al. (1999). Synthetic Utility of tert-Butyl Azidoacetate on the Hemetsberger–Knittel Reaction. Chemical & Pharmaceutical Bulletin. [Link]

  • Fűzi, A., et al. (2011). Rapid and easy access to indoles via microwave-assisted Hemetsberger–Knittel synthesis. ResearchGate. [Link]

Sources

Addressing low reactivity in the acylation of indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Deactivated System

Welcome to the technical support center for the functionalization of indole-2-carboxylic acid. As a core scaffold in numerous pharmaceuticals and bioactive molecules, its successful modification is critical for drug discovery and development.[1][2][3] However, many researchers encounter significant hurdles, specifically low to non-existent yields, during acylation reactions such as amide bond formation.

This guide is designed to function as a direct line to an experienced application scientist. We will move beyond simple procedural lists to explore the underlying chemical principles governing the low reactivity of this substrate. By understanding the "why," you will be better equipped to troubleshoot failed experiments and rationally design successful synthetic strategies. The core issue stems from a classic "push-pull" electronic effect: the electron-rich indole nitrogen "pushes" electron density into the ring, while the C2-carboxylic acid strongly "pulls" it away. This electronic tug-of-war deactivates the carboxyl group, making it a poor electrophile and rendering standard coupling conditions ineffective. Furthermore, the indole nucleus itself is susceptible to side reactions, and the entire molecule is prone to decarboxylation under harsh conditions.[4]

This resource provides a series of frequently asked questions (FAQs), detailed troubleshooting guides, and validated protocols to help you overcome these challenges.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common points of failure in a direct Q&A format.

Q1: My standard amide coupling reaction (e.g., EDC/HOBt) with indole-2-carboxylic acid and an amine is failing completely. What is the fundamental problem?

Answer: The primary reason for failure lies in the severely diminished electrophilicity of the carbonyl carbon in indole-2-carboxylic acid. The lone pair of the indole nitrogen participates in the aromatic system, increasing the electron density of the pyrrole ring. This effect, combined with the electron-withdrawing nature of the carboxylic acid at the C2 position, creates a conjugated system that delocalizes the charge and deactivates the carboxyl group towards nucleophilic attack.

Standard carbodiimide activators like EDC (or DCC), even with additives like HOBt or HOSu, often fail to generate a sufficiently reactive activated ester to overcome this hurdle. The intermediate O-acylisourea is either not formed efficiently or is not electrophilic enough to be attacked by your amine, especially if the amine itself is hindered or weakly nucleophilic.

G

Q2: I'm observing gas evolution and my starting material is disappearing, but I'm not forming the desired amide. What's happening?

Answer: You are likely observing decarboxylation. Indole-2-carboxylic acids are thermally unstable and can lose CO2, particularly in the presence of heat or certain transition metals (like copper, which is sometimes used in coupling reactions).[4] If your reaction conditions are too harsh (e.g., high temperatures above 80-100 °C) or if you are using catalysts known to promote this pathway, you will favor the formation of indole over your desired product.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Attempt the reaction at room temperature or even 0 °C. While this may slow down the desired acylation, it will disproportionately suppress the decarboxylation side reaction.

  • Re-evaluate Your Catalyst: If using any metal-based reagents, ensure they are not known to facilitate decarboxylation. For standard amide coupling, metal catalysts are generally unnecessary.

Q3: Which coupling reagents are powerful enough for this system?

Answer: To overcome the inherent low reactivity, you must employ a more potent activating agent than the standard carbodiimides. The best choices are modern uronium or phosphonium salt-based coupling reagents. These reagents rapidly generate highly activated esters or acylphosphonium intermediates that are far more susceptible to nucleophilic attack.

Coupling Reagent Full Name Class Key Advantages Considerations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUroniumHigh reactivity, fast kinetics, suppresses racemization.Can be expensive; produces guanidinium byproducts.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUroniumEffective and widely used, less expensive than HATU.Slightly less reactive than HATU.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateUroniumVery high reactivity, excellent for hindered systems. Soluble byproducts are easy to remove.Newer reagent, may be less readily available.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphoniumHigh reactivity, particularly good for solid-phase synthesis.Phosphorus-based byproducts can complicate purification.

Recommendation: Start with HATU . It is the gold standard for difficult couplings and provides the best chance of success. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is essential for use with these reagents.

Part 2: Strategic Workflows & Protocols

If simple troubleshooting fails, a more strategic approach is necessary. The following workflow provides a decision-making framework for tackling this challenging substrate.

G start Acylation of Indole-2-COOH Fails check_reagents Verify Purity & Anhydrous Conditions for All Reagents start->check_reagents check_reagents->start Reagents Impure/Wet (Purify/Dry & Retry) strategy1 Strategy 1: Potent Coupling Agent check_reagents->strategy1 Reagents OK protocol1 Use HATU or COMU with DIPEA at 0°C to RT. See Protocol 1. strategy1->protocol1 strategy2 Strategy 2: Convert to Acid Chloride (Mild) protocol2 Use (COCl)₂ or SOCl₂ with catalytic DMF at 0°C. See Protocol 2. strategy2->protocol2 strategy3 Strategy 3: Two-Step Esterification/Amidation protocol3 Esterify with H₂SO₄/MeOH, then react ester with amine. See Protocol 3. strategy3->protocol3 protocol1->strategy2 Reaction Fails success Success! protocol1->success Reaction Works protocol2->strategy3 Reaction Fails/ Decomposition protocol2->success Reaction Works protocol3->success Reaction Works

Protocol 1: High-Potency Amide Coupling with HATU

This protocol is the recommended first-line approach for difficult amide bond formations.

Materials:

  • Indole-2-carboxylic acid (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add indole-2-carboxylic acid and anhydrous DMF (to make a ~0.1 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add HATU and DIPEA to the stirred solution. Stir for 15-20 minutes at 0 °C. A color change is often observed as the activated ester forms.

  • Nucleophilic Addition: Add the amine (either neat if liquid or as a solution in minimal anhydrous DMF) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting acid.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or dichloromethane.

    • Wash sequentially with 5% aqueous citric acid or 1M HCl (to remove DIPEA), saturated aqueous NaHCO3 (to remove unreacted starting material and HOAt byproduct), and finally with brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Conversion to Acid Chloride under Mild Conditions

If coupling agents fail, converting the carboxylic acid to the more reactive acid chloride is a viable, albeit higher-risk, strategy. Standard reagents like thionyl chloride (SOCl₂) can be too harsh. Oxalyl chloride with a catalytic amount of DMF (Vilsmeier-Haack conditions) is generally more effective and milder.

Materials:

  • Indole-2-carboxylic acid (1.0 eq)

  • Oxalyl chloride (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Anhydrous N,N-Dimethylformamide (DMF) (1-2 drops)

Procedure:

  • Setup: In a flame-dried flask under an inert atmosphere, suspend indole-2-carboxylic acid in anhydrous DCM.

  • Catalyst Addition: Add one drop of anhydrous DMF.

  • Reagent Addition: Cool the suspension to 0 °C and add oxalyl chloride dropwise. Vigorous gas evolution (CO, CO₂) will be observed.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours until the solution becomes clear and gas evolution ceases.

  • Isolation (Crucial): Do not attempt to isolate the acid chloride. It is generally unstable. Concentrate the reaction mixture carefully under reduced pressure to remove excess oxalyl chloride and solvent. The crude acid chloride should be used immediately in the next step.

  • Amidation: Re-dissolve the crude acid chloride in fresh anhydrous DCM, cool to 0 °C, and slowly add a solution of your amine (1.2 eq) and a non-nucleophilic base like DIPEA or triethylamine (2.5 eq) in DCM. Stir and allow to warm to room temperature.

  • Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.

Protocol 3: Two-Step Esterification-Amidation Strategy

Sometimes, it is easier to first convert the carboxylic acid to a simple methyl or ethyl ester, which can then be reacted with the amine.[1][5] This is particularly useful if the amine is very precious, as the ester can be purified to high homogeneity before the final amidation step.

Step A: Fischer Esterification

  • Dissolve indole-2-carboxylic acid in a large excess of methanol or ethanol.

  • Cool to 0 °C and cautiously add concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq) or thionyl chloride (1.2 eq) dropwise.

  • Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.

  • Cool the reaction, neutralize carefully with saturated NaHCO₃, and extract the ester with ethyl acetate.

  • Wash the organic layer, dry, concentrate, and purify the ester by column chromatography.

Step B: Amidation of the Ester

  • Dissolve the purified indole-2-carboxylate ester in a suitable solvent (e.g., THF, MeOH).

  • Add the amine (2.0 - 5.0 eq). For very unreactive systems, this reaction may require heating or the use of a Lewis acid catalyst (e.g., AlMe₃) or a strong base to form the amide anion (e.g., NaH, for primary amines).

  • Monitor the reaction by TLC/LC-MS. The reaction times can be long (24-72 hours).

  • Upon completion, concentrate the solvent and purify the product by column chromatography.

References

  • Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES, 19(1), 91. Available from: [Link]

  • Li, J., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • Cadierno, V., et al. (2020). Catalytic Addition of Indole-2-Carboxylic Acid to 1-Hexyne. Molbank, 2020(4), M1145. Available from: [Link]

  • Yadav, J. S., et al. (2012). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. ResearchGate. Available from: [Link]

  • The Good Scents Company. (n.d.). indole-2-carboxylic acid. Retrieved from: [Link]

  • Al-Malki, J., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 29(12), 2824. Available from: [Link]

  • Sabattini, S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4188–4199. Available from: [Link]

  • Cui, G., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 111985. Available from: [Link]

  • ResearchGate. (n.d.). Methods for N-acylation of indole with carboxylic acid (derivatives). Retrieved from: [Link]

  • Wang, Z. (2009). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. Available from: [Link]

  • Li, J., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available from: [Link]

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Technical Support Center: Preventing Decomposition During the Workup of Indole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the common challenges associated with the instability of indole carboxylic acids during experimental workup. Our goal is to equip you with the knowledge and practical protocols to minimize degradation, maximize yield, and ensure the integrity of your target compounds.

Introduction: The Challenge of Instability

Indole carboxylic acids are a cornerstone scaffold in medicinal chemistry and drug development, found in numerous bioactive molecules, including the anti-inflammatory drug Indomethacin.[1] However, the electron-rich indole nucleus, which is responsible for much of its biological activity, also renders it susceptible to degradation under common workup conditions. The primary pathways of decomposition are oxidation and acid- or base-catalyzed decarboxylation .[2][3][4][5] Understanding and mitigating these pathways is critical for successful synthesis and purification.

This guide will address the most frequently encountered issues in a question-and-answer format, providing not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture or organic extract is turning dark brown/purple upon standing or during concentration. What is happening and how can I prevent it?

A1: Cause and Mechanism

This coloration is a classic sign of oxidation of the indole ring. The electron-rich C2-C3 double bond of the indole nucleus is highly susceptible to attack by atmospheric oxygen, especially in the presence of light or trace metal impurities. This process can lead to the formation of colored oligomeric or polymeric byproducts, significantly reducing the yield and purity of your desired product. The aldehyde group, if present, is also prone to oxidation to the corresponding carboxylic acid.[6]

Preventative Measures & Protocols:

  • Maintain an Inert Atmosphere: Whenever possible, conduct your workup (extractions, solvent removal) under an inert atmosphere of nitrogen or argon. This is the most direct way to prevent contact with atmospheric oxygen.

  • Use Degassed Solvents: Solvents can dissolve a significant amount of oxygen. Before use in extractions or chromatography, degas your solvents by sparging with nitrogen or argon for 15-30 minutes, or by using a freeze-pump-thaw technique for highly sensitive compounds.

  • Add Antioxidants: The inclusion of a radical-scavenging antioxidant can be highly effective.

    • Butylated hydroxytoluene (BHT): A small amount (0.01-0.1 mol%) can be added to your extraction solvents or even to the reaction mixture before workup.

    • Ascorbic Acid (Vitamin C): For aqueous layers during extraction, adding a small amount of ascorbic acid can help quench oxidative processes.

  • Minimize Light Exposure: Protect your reaction and extraction vessels from direct light by wrapping them in aluminum foil. Some indole derivatives are known to be light-sensitive.[6]

  • Work Quickly and Keep it Cold: Oxidation is a chemical reaction with a rate that is dependent on temperature. Performing extractions and concentrations at reduced temperatures (e.g., in an ice bath) can significantly slow down degradation.

Q2: My yield is very low, and I suspect decarboxylation. What conditions favor this, and how can I avoid it?

A2: Cause and Mechanism

Decarboxylation, the loss of CO2 from the carboxylic acid group, is a major decomposition pathway, particularly for indole-2-carboxylic acids and indole-3-carboxylic acids.[2][3][7] This reaction is often catalyzed by strong acids or bases, especially at elevated temperatures.[2][3][4][5]

  • Acid-Catalyzed Decarboxylation: In strongly acidic conditions, the indole ring can become protonated. This facilitates the elimination of carbon dioxide. The mechanism involves the formation of a zwitterionic intermediate.[4] Studies have shown that the process is catalytic in both water and acid.[2]

  • Base-Catalyzed Decarboxylation: While less common during a standard workup, strong basic conditions can also promote decarboxylation.[3][5]

Preventative Measures & Protocols:

  • Strict pH Control: Avoid strongly acidic or basic conditions during your workup.

    • Acidic Workup: If you must wash with an acidic solution (e.g., to remove basic impurities), use a dilute, weak acid like 1 M citric acid or saturated ammonium chloride (NH4Cl) solution instead of strong acids like HCl or H2SO4. Always perform these washes at low temperatures (0-5 °C).

    • Basic Workup: When extracting your indole carboxylic acid into a basic aqueous phase, use a mild base like saturated sodium bicarbonate (NaHCO3) solution. Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) if possible, as they can promote both decarboxylation and degradation of the indole ring.[8]

  • Avoid High Temperatures: Never heat solutions containing your indole carboxylic acid, especially if acidic or basic conditions are present. When removing solvent under reduced pressure (rotary evaporation), use a water bath temperature that is as low as possible, ideally not exceeding 30-35 °C.

  • Recrystallization over Chromatography (if possible): Recrystallization can be a gentler method of purification than column chromatography, which can involve prolonged exposure to the slightly acidic silica gel surface.[9]

Q3: I am having trouble purifying my indole carboxylic acid by column chromatography. My compound seems to be streaking or decomposing on the column. What should I do?

A3: Cause and Strategy

Silica gel is the most common stationary phase for column chromatography, but it is inherently acidic. This acidity can be detrimental to sensitive indole carboxylic acids, causing streaking (due to strong adsorption) and on-column decomposition (acid-catalyzed reactions).

Troubleshooting Chromatography:

ProblemProbable CauseRecommended Solution
Streaking/Tailing Strong interaction of the acidic carboxylic acid with acidic silanols on the silica surface.1. Add Acetic Acid to Eluent: Add 0.5-1% acetic acid to your mobile phase. This helps to protonate the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks.2. Use a Different Stationary Phase: Consider using a less acidic support like neutral alumina or a C18-functionalized silica gel (reverse-phase chromatography).[10]
Decomposition on Column Acid-catalyzed degradation on the silica surface.1. Deactivate the Silica Gel: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine or ammonia solution. This will neutralize the acidic sites. Evaporate the solvent and dry the silica under vacuum before packing the column.2. Work Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography techniques with positive pressure to speed up the elution.
Poor Separation Impurities have similar polarity to the product.1. Optimize Solvent System: A gradient elution might provide better separation than an isocratic system.[9]2. Reverse-Phase HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column is often very effective.[10]

Visualizing the Workflow: A Protective Workup Strategy

To minimize decomposition, a systematic and careful approach to the workup is essential. The following flowchart outlines a robust workflow designed to protect sensitive indole carboxylic acids.

Protective_Workup_Workflow Workflow for Stable Indole Carboxylic Acid Isolation cluster_reaction Post-Reaction cluster_extraction Extraction Phase (Under N2/Ar) cluster_isolation Isolation Phase cluster_purification Purification Reaction_Quench 1. Quench Reaction (e.g., with H2O or sat. NH4Cl at 0°C) Dilute 2. Dilute with Organic Solvent (e.g., EtOAc, DCM - degassed) Reaction_Quench->Dilute Wash_Acid 3. Optional Acid Wash (e.g., 1M Citric Acid at 0°C) (To remove basic impurities) Dilute->Wash_Acid If needed Wash_Bicarb 4. Bicarbonate Extraction (Extract with sat. NaHCO3 at 0°C) Dilute->Wash_Bicarb If no acid wash Wash_Acid->Wash_Bicarb Separate_Layers 5. Separate Layers Wash_Bicarb->Separate_Layers Back_Extract 6. Back-extract Aqueous Layer (with fresh organic solvent to remove neutrals) Separate_Layers->Back_Extract Acidify 7. Acidify Aqueous Layer (Slowly add 1M Citric Acid at 0°C to pH ~3-4) Back_Extract->Acidify Extract_Product 8. Extract Product (into fresh, degassed organic solvent) Acidify->Extract_Product Dry_Concentrate 9. Dry & Concentrate (Dry over Na2SO4, filter, concentrate at <35°C) Extract_Product->Dry_Concentrate Purify 10. Purify Product Dry_Concentrate->Purify Recrystallize Recrystallization Purify->Recrystallize Preferred Chromatography Column Chromatography (Deactivated silica or add AcOH to eluent) Purify->Chromatography Alternative

Caption: A recommended workflow for the workup of sensitive indole carboxylic acids.

Protocol: Standard Protective Extraction

This protocol details a general procedure for extracting an indole carboxylic acid from a reaction mixture while minimizing the risk of decomposition.

Reagents & Equipment:

  • Degassed ethyl acetate (EtOAc) and water

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution, chilled to 0°C

  • 1 M citric acid solution, chilled to 0°C

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Separatory funnel, round-bottom flasks

  • Source of nitrogen or argon

  • Ice bath

Procedure:

  • Quench and Dilute: Cool the reaction mixture in an ice bath. Quench the reaction by slowly adding cold water or a saturated NH4Cl solution. Transfer the mixture to a separatory funnel and dilute with degassed ethyl acetate.

  • Initial Wash (Optional): If the reaction contains basic impurities, wash the organic layer once with the cold 1 M citric acid solution. Perform this step quickly to minimize contact time with acid.

  • Bicarbonate Extraction: Extract the organic layer two to three times with cold, saturated NaHCO3 solution. This will transfer your indole carboxylic acid (as its sodium salt) into the aqueous layer, leaving neutral and basic impurities in the organic phase. Combine the aqueous layers.

  • Back-Extraction: Wash the combined basic aqueous layers once with a fresh portion of degassed ethyl acetate to remove any remaining neutral impurities.

  • Acidification and Product Extraction: Place the aqueous layer in an Erlenmeyer flask and cool it in an ice bath. While stirring, slowly add cold 1 M citric acid dropwise until the pH of the solution is approximately 3-4. A precipitate of your product should form. Extract the product from the acidified aqueous layer three times with fresh portions of degassed ethyl acetate.

  • Drying and Concentration: Combine the organic layers from the product extraction. Wash once with brine, then dry over anhydrous Na2SO4. Filter the solution and concentrate the solvent under reduced pressure, ensuring the water bath temperature does not exceed 35 °C.

Troubleshooting Logic Flowchart

When faced with an unexpected result, a logical approach can help pinpoint the issue.

Troubleshooting_Flowchart Troubleshooting Decomposition Issues start Low Yield or Impure Product q_color Is the product or extract discolored (brown, purple, black)? start->q_color a_oxidation Likely OXIDATION q_color->a_oxidation Yes q_conditions Were strong acids (HCl, H2SO4) or strong bases (NaOH, KOH) used, especially with heating? q_color->q_conditions No sol_oxidation Implement Anti-Oxidation Measures: - Use inert atmosphere (N2/Ar) - Degas all solvents - Add BHT to organic solvents - Keep mixture cold and protected from light a_oxidation->sol_oxidation end_node Re-run with optimized protocol sol_oxidation->end_node a_decarbox Likely DECARBOXYLATION q_conditions->a_decarbox Yes q_chromatography Did issues appear during column chromatography? q_conditions->q_chromatography No sol_decarbox Implement Anti-Decarboxylation Measures: - Use mild acids (Citric Acid) and bases (NaHCO3) - Keep all steps at low temperature (0-5°C) - Avoid heating during concentration (>35°C) a_decarbox->sol_decarbox sol_decarbox->end_node a_silica Silica Gel Acidity Issue q_chromatography->a_silica Yes q_chromatography->end_node No sol_silica Modify Chromatography Protocol: - Add 1% AcOH to eluent - Deactivate silica with Et3N before use - Use flash chromatography to reduce contact time - Consider neutral alumina or reverse phase a_silica->sol_silica sol_silica->end_node

Caption: A decision tree for troubleshooting common issues during indole carboxylic acid workup.

References

  • National Center for Biotechnology Information. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. PubMed. Retrieved from [Link]

  • ResearchGate. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Retrieved from [Link]

  • ResearchGate. (2010). Antioxidant activity of unexplored indole derivatives: Synthesis and screening. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (1978). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Sci-Hub. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Retrieved from [Link]

  • Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

  • MDPI. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]

  • Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. PMC. Retrieved from [Link]

  • Ingenta Connect. (2017). Synthesis and Antioxidant Activity of Indole Derivatives Containing 4-Substituted Piperazine Moieties. Retrieved from [Link]

  • ResearchGate. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (1987). Indole-3-acetic acid sensitization of phytochrome-controlled growth of coleoptile sections. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2018). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (2001). Rhodium-catalyzed decomposition of indole-substituted a-diazo-b-keto esters: three different reactions based on indole oxidation state. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. Retrieved from [Link]

  • The Good Scents Company. (n.d.). indole acetic acid. Retrieved from [Link]

  • ResearchGate. (2017). Green oxidation of indoles using halide catalysis. Retrieved from [Link]

  • Chromatography Online. (2023). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from [Link]

  • ACS Publications. (2022). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega. Retrieved from [Link]

  • MDPI. (2021). Optimization of Indole-3-Acetic Acid Concentration in a Nutrient Solution for Increasing Bioactive Compound Accumulation and Production of Agastache rugosa in a Plant Factory. Retrieved from [Link]

  • ACS Publications. (2022). Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Journal of the American Chemical Society. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Visible-light-induced oxidative ring expansion of indoles with amidines. Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (1976). Formation of Indole-3-Carboxylic Acid by Chromobacterium violaceum. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC. Retrieved from [Link]

  • National Testing Agency. (n.d.). Syllabus for Chemistry (SCQP08). Retrieved from [Link]

  • White Rose eTheses Online. (2020). The Continuous Extraction of Carboxylic Acids and Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • ScienceDirect. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides. PubMed. Retrieved from [Link]

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Scaling Up the Synthesis of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical support resource for researchers, chemists, and process development professionals engaged in the synthesis of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid (CAS No. 40899-93-2). Recognizing the challenges inherent in scaling up laboratory procedures, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Overview of Synthetic Strategy

The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. The most prevalent and scalable synthetic route involves a two-step process:

  • N-Sulfonylation: Protection of the indole nitrogen of an indole-2-carboxylate ester (typically methyl or ethyl ester) with benzenesulfonyl chloride under basic conditions.

  • Saponification: Hydrolysis of the resulting ester to the desired carboxylic acid.

This approach is generally favored over direct sulfonylation of indole-2-carboxylic acid due to higher yields and fewer side products. The phenylsulfonyl group serves as a robust protecting group and an important pharmacophore in many contexts.

Visualizing the General Workflow

The diagram below outlines the standard synthetic sequence.

Synthesis Workflow cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: Saponification (Hydrolysis) cluster_2 Step 3: Purification Start Indole-2-carboxylate Ester Reagents1 Benzenesulfonyl Chloride + Base (e.g., NaH, K2CO3) Start->Reagents1 Reaction Solvent1 Anhydrous Solvent (e.g., DMF, THF) Product1 1-(Phenylsulfonyl)-1H-indole-2-carboxylate Solvent1->Product1 Workup & Isolation Reagents2 Base (e.g., LiOH, NaOH) Product1->Reagents2 Proceed to Hydrolysis Solvent2 Solvent System (e.g., THF/MeOH/H2O) Product2 Crude 1-(Phenylsulfonyl)-1H- indole-2-carboxylic acid Solvent2->Product2 Acidic Workup FinalProduct Pure Target Compound Product2->FinalProduct Recrystallization (e.g., DCM/Hexanes)

Caption: General workflow for the two-step synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Question: My N-sulfonylation reaction shows low conversion or has stalled completely. What are the likely causes?

Answer: This is a common issue often traced back to the deprotonation of the indole nitrogen. Here’s a systematic checklist:

  • Base Inactivity or Insufficiency:

    • Expertise & Experience: Sodium hydride (NaH) is highly effective but is also highly reactive with moisture and can be passivated by an outer layer of sodium hydroxide. Ensure you are using fresh, high-quality NaH from a sealed container. It is crucial to wash the NaH with dry hexanes before use to remove the mineral oil it is often suspended in.

    • Causality: The indole N-H proton has a pKa of ~17 in DMSO. A sufficiently strong base is required for complete deprotonation to form the highly nucleophilic indolide anion. Weaker bases like potassium carbonate (K₂CO₃) can work but often require higher temperatures and longer reaction times, which can lead to side reactions.

  • Solvent Purity:

    • Expertise & Experience: Anhydrous solvents are non-negotiable. Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) must be thoroughly dried. Trace amounts of water will quench the base (especially NaH) and the indolide anion, halting the reaction. Always use freshly distilled or commercially available anhydrous solvents.

  • Reaction Temperature:

    • Causality: The initial deprotonation with NaH is typically performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. However, the subsequent reaction with benzenesulfonyl chloride may require warming to room temperature or slightly above to proceed at a reasonable rate. If the reaction is sluggish, a gentle increase in temperature (e.g., to 40 °C) can be beneficial, but excessive heat should be avoided to prevent decomposition.

Question: I am observing significant impurity formation during the N-sulfonylation step. How can I improve selectivity?

Answer: Indoles are electron-rich heterocycles, making them susceptible to electrophilic attack at multiple positions.

  • C3-Sulfonylation:

    • Expertise & Experience: The C3 position of the indole ring is electronically richer than the N1 position. While N-deprotonation significantly enhances the nitrogen's nucleophilicity, competitive C3-sulfonylation can occur, especially under neutral or weakly basic conditions.

    • Causality: Ensuring rapid and complete deprotonation of the nitrogen is the most effective way to direct the sulfonylation to the desired position. Using a strong base like NaH or LiHMDS favors N-attack. If using a weaker base, ensure reaction conditions are optimized to favor the N-anion formation. Some literature also suggests that direct C2-sulfonylation can be a competing pathway under certain oxidative conditions, though this is less common for N-sulfonylation reactions.[1][2]

  • Benzenesulfonyl Chloride Degradation:

    • Expertise & Experience: Benzenesulfonyl chloride is sensitive to hydrolysis. If the reaction is exposed to moisture, it will convert to benzenesulfonic acid, which will not participate in the reaction and can complicate the workup. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting Flowchart: N-Sulfonylation Failure

Troubleshooting Flowchart Start Low Conversion in N-Sulfonylation? CheckBase Check Base: 1. Is it fresh? 2. Is it a strong enough base? 3. Was it handled under inert conditions? Start->CheckBase CheckSolvent Check Solvent: 1. Is it anhydrous? 2. Is it appropriate for the base? CheckBase->CheckSolvent Base OK SolutionBase Solution: Use fresh, high-purity NaH. Wash with hexanes before use. CheckBase->SolutionBase Problem Found CheckTemp Check Temperature: Was the deprotonation done at 0°C? Was the reaction gently warmed after adding sulfonyl chloride? CheckSolvent->CheckTemp Solvent OK SolutionSolvent Solution: Use freshly distilled/anhydrous grade solvent. CheckSolvent->SolutionSolvent Problem Found CheckPurity Check Starting Materials: Is the indole ester pure? Is the benzenesulfonyl chloride fresh? CheckTemp->CheckPurity Temp OK SolutionTemp Solution: Maintain 0°C for deprotonation, then allow to warm to RT or 40°C. CheckTemp->SolutionTemp Problem Found SolutionPurity Solution: Purify starting materials if necessary. CheckPurity->SolutionPurity Problem Found

Caption: A diagnostic flowchart for troubleshooting the N-sulfonylation step.

Question: The hydrolysis (saponification) of my ester is incomplete or results in a low yield of the final acid. What should I adjust?

Answer: Ester hydrolysis can be challenging due to the steric hindrance from the bulky phenylsulfonyl group and potential degradation.

  • Choice of Base and Solvent System:

    • Expertise & Experience: Lithium hydroxide (LiOH) is often the base of choice for this transformation.[3] It is highly effective and less prone to causing side reactions compared to sodium hydroxide (NaOH), especially at elevated temperatures.

    • Causality: The reaction is typically run in a mixed solvent system like THF/Methanol/Water.[3] THF helps solubilize the organic starting material, while methanol and water are required to dissolve the hydroxide base and facilitate the hydrolysis mechanism. An imbalance in this solvent ratio can lead to poor solubility and incomplete reaction.

  • Reaction Time and Temperature:

    • Trustworthiness: This hydrolysis is not instantaneous. It often requires heating to reflux for several hours (e.g., 5 hours) to drive the reaction to completion.[3] Monitor the reaction by TLC (Thin Layer Chromatography) until the starting ester spot has completely disappeared.

  • Workup Procedure:

    • Expertise & Experience: After hydrolysis, the reaction mixture will contain the lithium or sodium salt of the carboxylic acid. The product is isolated by acidifying the aqueous solution to a pH of ~2 with an acid like 1N HCl.[3] This protonates the carboxylate, causing the free acid to precipitate or allowing it to be extracted into an organic solvent like ethyl acetate. Insufficient acidification will result in low recovery as the salt will remain in the aqueous layer.

Data Table: Saponification Conditions
ParameterRecommended ConditionRationale
Base Lithium Hydroxide (LiOH) monohydrateHigh efficiency, lower risk of side reactions.[3]
Equivalents of Base 5-7 equivalentsEnsures complete hydrolysis and overcomes potential trapping.
Solvent System THF / Methanol / Water (e.g., 5:5:1 v/v)Balances solubility of both organic substrate and inorganic base.[3]
Temperature RefluxProvides sufficient energy to overcome the activation barrier.
Reaction Time 4-6 hours (TLC monitored)Ensures reaction goes to completion.
Workup pH ~2Critical for complete protonation and isolation of the carboxylic acid.[3]

Frequently Asked Questions (FAQs)

Q1: Is it better to start with indole-2-carboxylic acid or its ethyl/methyl ester? Starting with the ethyl or methyl ester is highly recommended.[4][5] Attempting to directly N-sulfonlate indole-2-carboxylic acid is complicated by the acidic proton of the carboxyl group, which will react with the base, preventing the desired N-deprotonation. This leads to a complex mixture of products and very low yields of the target compound.

Q2: How should I monitor the progress of these reactions? Thin Layer Chromatography (TLC) is the most effective method. For the N-sulfonylation step, use a solvent system like 20-30% ethyl acetate in hexanes. The product, 1-(Phenylsulfonyl)-1H-indole-2-carboxylate, will be less polar (higher Rf) than the starting indole ester. For the hydrolysis step, the product acid is much more polar (lower Rf) than the starting ester. The disappearance of the starting material spot is a reliable indicator of reaction completion.

Q3: What are the key safety considerations when scaling up this synthesis?

  • Sodium Hydride (NaH): This reagent is highly flammable and reacts violently with water to produce hydrogen gas, which is explosive. It must be handled under an inert atmosphere, away from any sources of moisture or ignition.

  • Benzenesulfonyl Chloride: It is corrosive and a lachrymator. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acid/Base Handling: The use of strong bases (LiOH, NaOH) and acids (HCl) requires careful handling to avoid chemical burns. Always add reagents slowly and with adequate cooling.

Q4: Can this synthesis be performed via a one-pot procedure? While one-pot reactions are attractive for their efficiency, converting this specific two-step synthesis into a one-pot procedure is not advisable. The conditions for N-sulfonylation (anhydrous, strong base) are incompatible with the conditions for saponification (aqueous, hydroxide base). Attempting to combine them would lead to the decomposition of reagents and failure of the synthesis. A sequential process with proper workup and isolation of the intermediate ester is essential for achieving high yields and purity.

Detailed Experimental Protocol

This protocol is a representative example based on common literature procedures.[3] Researchers should optimize conditions based on their specific scale and equipment.

Step 1: Synthesis of Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (3x) to remove the oil and suspend it in anhydrous DMF (approx. 0.5 M relative to the substrate).

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of methyl indole-2-carboxylate (1.0 eq.) in anhydrous DMF dropwise over 30 minutes. Stir the mixture at 0 °C for 1 hour. Hydrogen gas evolution should be observed.

  • Sulfonylation: Add a solution of benzenesulfonyl chloride (1.1 eq.) in anhydrous DMF dropwise at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding it to ice-cold water. A precipitate should form. Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexanes.

Step 2: Synthesis of this compound

  • Setup: To a round-bottom flask, add the methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate (1.0 eq.) from the previous step.

  • Hydrolysis: Add a solvent mixture of THF, methanol, and water (e.g., 5:5:1 ratio). Add lithium hydroxide monohydrate (7.0 eq.).

  • Reaction: Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the remaining aqueous solution with water.

  • Acidification & Extraction: Cool the solution in an ice bath and acidify to pH 2 with 1N HCl. Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from a mixture of dichloromethane and hexanes to afford the title compound as a white solid.[3]

References

  • 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. National Center for Biotechnology Information (PMC). [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health (NIH). [Link]

  • Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. ResearchGate. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]

  • Synthesis of 5-hydroxy- and 5-O-benzyl-1H-indole-2-carboxylic acids 10 and 15. ResearchGate. [Link]

  • Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI. [Link]

  • Derivatives of 1-benzenesulfonyl-1,3-dihydro-indol-2-one, their preparation and pharmaceutical compositions containing them.
  • Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. National Center for Biotechnology Information (PMC). [Link]

  • Ethyl 2-acetoxymethyl-1-phenylsulfonyl-1 H -indole-3-carboxylate. ResearchGate. [Link]

  • Mechanism for I2-mediated C2-sulfonylation of indoles. ResearchGate. [Link]

  • Synthetic method of indole-2-carboxylic acid.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry. [Link]

  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. ACS Publications. [Link]

  • Selective sulfonylation and diazotization of indoles. RSC Publishing. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

  • Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis-Journal. [Link]

  • Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. PubMed. [Link]

  • Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. International Letters of Chemistry, Physics and Astronomy. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to N-Protecting Groups for Indole-2-Carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis of complex molecules, particularly in the realm of drug development, the indole-2-carboxylic acid scaffold is a privileged starting material. Its structure is a cornerstone of numerous bioactive natural products and pharmaceuticals. However, the acidic N-H proton and the nucleophilic character of the indole ring present significant challenges, often necessitating the use of a protecting group on the indole nitrogen to ensure selectivity and achieve desired chemical transformations.

This guide offers an in-depth comparative analysis of common N-protecting groups for indole-2-carboxylic acid, moving beyond a simple catalog of options. We will explore the causality behind experimental choices, provide validated protocols, and present data-driven comparisons to empower you, the researcher, to make informed decisions for your specific synthetic strategy.

The Imperative for N-Protection

The indole N-H is acidic (pKa ≈ 17) and readily deprotonated by common bases. This anion can interfere with subsequent reactions, such as those involving organometallics or strong electrophiles. Furthermore, the unprotected indole nitrogen can direct reactions to undesired positions or participate in side reactions. An ideal protecting group mitigates these issues by being:

  • Easy to install in high yield under mild conditions.

  • Stable (robust) to the reaction conditions required for subsequent transformations.

  • Orthogonal to other protecting groups in the molecule.

  • Easy to remove selectively and in high yield without affecting the rest of the molecule.[1]

We will now analyze the most frequently employed protecting groups for indole-2-carboxylic acid: tert-Butyloxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 2-(Trimethylsilyl)ethoxymethyl (SEM), along with other notable alternatives.

The Workhorse: tert-Butyloxycarbonyl (Boc) Group

The Boc group is arguably the most common N-protecting group in organic synthesis due to its ease of introduction and, typically, its straightforward removal under acidic conditions.

Mechanism and Experimental Insights

Protection: The Boc group is introduced using di-tert-butyl dicarbonate (Boc)₂O. The reaction generally requires a base to deprotonate the indole nitrogen, increasing its nucleophilicity. While indoles are known to be poor nucleophiles, this protection is highly effective.[2] For indole-2-carboxylic acid, a base like 4-dimethylaminopyridine (DMAP) is often used as a nucleophilic catalyst.

Deprotection: The key to the Boc group's utility is its lability to acid. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is then scavenged. This process ultimately liberates the free amine via the decomposition of the unstable carbamic acid. Strong acids like trifluoroacetic acid (TFA) are commonly used for this cleavage.[3][4]

Advantages & Limitations
  • Advantages: High protection yields, stability to a wide range of non-acidic reagents (including bases, hydrogenolysis, and many organometallics), and generally clean deprotection.

  • Limitations: The strongly acidic conditions required for cleavage may not be suitable for acid-sensitive substrates. For complex molecules with multiple acid-labile groups, achieving selectivity can be challenging.

The Classic Choice: Benzyloxycarbonyl (Cbz) Group

Introduced in the 1930s for peptide chemistry, the Cbz group remains a staple for amine protection.[5] Its removal under neutral hydrogenolysis conditions provides a valuable orthogonal strategy to acid- or base-labile groups.

Mechanism and Experimental Insights

Protection: The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, which involve an aqueous base like NaHCO₃ or NaOH.[5][6] The reaction proceeds via nucleophilic attack of the indole nitrogen on the chloroformate.

Deprotection: The defining feature of the Cbz group is its cleavage by catalytic hydrogenolysis. Using a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate), the benzyl C-O bond is reductively cleaved, releasing toluene, carbon dioxide, and the deprotected indole.[5] This method is exceptionally mild and high-yielding.

Advantages & Limitations
  • Advantages: Stable to both acidic and basic conditions, providing excellent orthogonality with Boc and Fmoc groups.[5] Deprotection is very clean and occurs under neutral conditions.

  • Limitations: The hydrogenolysis conditions are incompatible with functional groups that can be reduced, such as alkenes, alkynes, or some nitro groups. The catalyst can also be sensitive to poisoning by sulfur-containing compounds.

The SEM Group: Stability with a Fluoride-Triggered Release

The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers a unique deprotection pathway, making it an excellent choice when orthogonality to both acid- and hydrogenolysis-labile groups is required.

Mechanism and Experimental Insights

Protection: SEM protection is achieved by treating the deprotonated indole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF is typically employed.[7]

Deprotection: The SEM group is stable to a wide range of conditions but can be cleaved with fluoride ion sources (e.g., tetrabutylammonium fluoride - TBAF) or strong Lewis acids (e.g., BF₃·OEt₂).[8] The fluoride-mediated cleavage proceeds via attack on the silicon atom, triggering an elimination that releases the free indole, formaldehyde, and ethene.

Advantages & Limitations
  • Advantages: Robust stability under many reaction conditions. Offers a unique, mild deprotection method using fluoride ions, providing excellent orthogonality.

  • Limitations: Requires a strong base for introduction, which may not be compatible with all substrates. The deprotection can sometimes be sluggish, and fluoride ions can have unintended reactivity with other functional groups (e.g., silyl ethers).

Other Notable Protecting Groups

While Boc, Cbz, and SEM are common, other groups offer specific advantages:

  • Tosyl (Ts): Extremely robust and stable to strong acids, bases, and oxidative conditions. However, its removal requires harsh reductive conditions (e.g., sodium in liquid ammonia) or strong acids at high temperatures, limiting its application.[1]

  • Pivaloyl: This sterically hindered group can protect both the N-1 and C-2 positions of the indole, which can be advantageous for directing reactivity elsewhere.[9] However, it is notoriously difficult to remove, though methods using strong bases like LDA have been developed.[9]

  • o-Nitrobenzyl: This group can be cleaved photolytically, offering a "reagent-free" deprotection under neutral conditions.[10][11][12] This is particularly useful for highly sensitive substrates or in applications like microarray synthesis.

Comparative Data Summary

The following table provides a side-by-side comparison of the key protecting groups discussed.

Protecting Group Protection Reagents Typical Protection Yield Stable Towards Cleavage Reagents Orthogonal To
Boc (Boc)₂O, DMAP, THF>90%Base, H₂, NucleophilesTFA; HClCbz, Fmoc, SEM (acid-cleaved)
Cbz Cbz-Cl, NaHCO₃, THF/H₂O>90%[5]Acid, BaseH₂, Pd/CBoc, Fmoc, SEM
SEM SEM-Cl, NaH, DMF~85%[7]H₂, Mild Acid/BaseTBAF; BF₃·OEt₂; TFA[8]Cbz, Fmoc
Tosyl (Ts) Ts-Cl, PyridineHighAcid, Base, OxidantsNa/NH₃(l); HBr/AcOHMost groups
Pivaloyl Pivaloyl Chloride, BaseHighAcid, H₂, OxidantsLDA; Strong Base[9]Most groups

Visualizing the Workflow

A clear understanding of the synthetic sequence is critical. The following diagrams illustrate the general structures and workflow.

G cluster_indole Indole-2-Carboxylic Acid Core cluster_protected N-Protected Variants Indole Indole-2-Carboxylic Acid Boc N-Boc-Indole-2-COOH Indole->Boc (Boc)₂O, DMAP Cbz N-Cbz-Indole-2-COOH Indole->Cbz Cbz-Cl, Base SEM N-SEM-Indole-2-COOH Indole->SEM SEM-Cl, NaH Other Other N-Protected Variants (Ts, Pivaloyl, etc.) Indole->Other Various

Caption: General structures of N-protected indole-2-carboxylic acid derivatives.

workflow start Indole-2-COOH Starting Material protect Step 1: N-Protection (e.g., Boc, Cbz, SEM) start->protect modify Step 2: Further Synthesis (e.g., Amide Coupling, Esterification) protect->modify deprotect Step 3: N-Deprotection (Acid, H₂, or Fluoride) modify->deprotect finish Final N-H Product deprotect->finish

Sources

A Comparative Guide to Validating the Structure of Synthesized 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel organic compounds, rigorous structural validation is paramount to ensure the identity, purity, and integrity of the target molecule. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid, a molecule of interest in medicinal chemistry. By presenting supporting experimental data and explaining the causality behind methodological choices, this document serves as a practical resource for researchers in the field.

The unequivocal determination of a molecule's structure is a cornerstone of chemical research and drug development.[1] A combination of spectroscopic and analytical techniques is often employed to build a complete and accurate picture of a compound's identity and conformation.[2][3] This guide will delve into the application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

The Synthesis Pathway

The target compound, this compound (Molecular Formula: C15H11NO4S, Molecular Weight: 301.32 g/mol ), can be synthesized through the hydrolysis of its corresponding methyl ester.[4]

dot graph "synthesis_workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

reagent1 [label="Methyl 1-(phenylsulfonyl)-\n1H-indole-2-carboxylate"]; reagent2 [label="Lithium Hydroxide Monohydrate"]; solvent [label="THF/Methanol/Water"]; product [label="1-(Phenylsulfonyl)-1H-indole-\n2-carboxylic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

reagent1 -> reaction [label=""]; reagent2 -> reaction [label=""]; solvent -> reaction [label=""]; reaction [label="Reflux, 5h", shape=ellipse, fillcolor="#FBBC05"]; reaction -> workup [label=""]; workup [label="Acidification (HCl) &\nExtraction (EtOAc)"]; workup -> purification [label=""]; purification [label="Recrystallization\n(Dichloromethane/Hexanes)"]; purification -> product; } enddot Caption: Synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the indole and phenylsulfonyl groups, as well as a characteristic downfield signal for the carboxylic acid proton.

Expected ¹H NMR Data (DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.0 Singlet (broad) 1H -COOH
7.9 - 8.1 Multiplet 3H Phenylsulfonyl (ortho) & Indole H-4
7.5 - 7.7 Multiplet 4H Phenylsulfonyl (meta, para) & Indole H-7
7.2 - 7.4 Multiplet 2H Indole H-5, H-6

| ~7.0 | Singlet | 1H | Indole H-3 |

Note: The exact chemical shifts can vary depending on the solvent and concentration. For comparison, the ¹H NMR spectrum of the parent indole-2-carboxylic acid shows signals for the indole protons and a broad singlet for the carboxylic acid proton, typically around 13.0 ppm in DMSO-d₆.[5]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Carboxyl carbons are typically observed in the downfield region of the spectrum (165-185 ppm).[6]

Expected ¹³C NMR Data (DMSO-d₆):

Chemical Shift (δ, ppm) Assignment
~162 -COOH
130 - 140 Quaternary carbons (Indole & Phenylsulfonyl)
120 - 130 Aromatic CH carbons (Indole & Phenylsulfonyl)

| ~110 | Indole C-3 |

The presence of the electron-withdrawing phenylsulfonyl group is expected to influence the chemical shifts of the indole ring carbons compared to the parent indole-2-carboxylic acid.

dot graph "nmr_workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

sample [label="Dissolve sample in\n deuterated solvent (e.g., DMSO-d₆)"]; nmr_tube [label="Transfer to NMR tube"]; spectrometer [label="Place in NMR spectrometer"]; acquisition [label="Acquire ¹H and ¹³C NMR spectra"]; processing [label="Process data (Fourier transform,\n phase correction, baseline correction)"]; analysis [label="Analyze spectra for chemical shifts,\n integration, and coupling patterns", fillcolor="#4285F4", fontcolor="#FFFFFF"];

sample -> nmr_tube; nmr_tube -> spectrometer; spectrometer -> acquisition; acquisition -> processing; processing -> analysis; } enddot Caption: General workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation.[3]

For this compound, the IR spectrum will exhibit characteristic absorption bands for the carboxylic acid and sulfonyl groups.

Expected FTIR Data (KBr pellet):

Wavenumber (cm⁻¹) Vibration Functional Group
2500-3300 (broad) O-H stretch Carboxylic acid
1710-1760 C=O stretch Carboxylic acid
1350-1380 & 1160-1180 Asymmetric & Symmetric S=O stretch Sulfonyl
~3100 C-H stretch (aromatic) Indole & Phenyl rings

| 1450-1600 | C=C stretch | Aromatic rings |

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[6] The two distinct S=O stretching bands are characteristic of the sulfonyl group. The IR spectrum of the parent indole-2-carboxylic acid would show the carboxylic acid absorptions but lack the sulfonyl group bands.[7]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

For this compound (C15H11NO4S), high-resolution mass spectrometry (HRMS) is expected to provide an exact mass that confirms the molecular formula.

Expected Mass Spectrometry Data:

Ion Calculated m/z Observed m/z
[M+H]⁺ 302.0487 (To be determined experimentally)

| [M+Na]⁺ | 324.0306 | (To be determined experimentally) |

The fragmentation pattern can also be informative. A common fragmentation for carboxylic acid derivatives is the loss of the carboxylic acid group.[9] For the target molecule, cleavage of the N-S bond of the sulfonamide may also be observed.

dot graph "ms_workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

sample [label="Introduce sample into\n the mass spectrometer"]; ionization [label="Ionize the sample\n (e.g., ESI, APCI)"]; mass_analyzer [label="Separate ions based on\n m/z ratio in the mass analyzer"]; detector [label="Detect the ions"]; spectrum [label="Generate a mass spectrum"]; analysis [label="Analyze for molecular ion peak\n and fragmentation patterns", fillcolor="#4285F4", fontcolor="#FFFFFF"];

sample -> ionization; ionization -> mass_analyzer; mass_analyzer -> detector; detector -> spectrum; spectrum -> analysis; } enddot Caption: General workflow for Mass Spectrometry analysis.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.[10][11] While obtaining suitable crystals can be a challenge, the resulting data is unambiguous.

For indole derivatives, X-ray crystallography can confirm the planar structure of the indole ring and the geometry around the sulfonyl group.[12][13] It can also reveal intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state packing of the molecules.[14][15]

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the synthesized compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, or by vapor diffusion.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Comparative Summary of Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Connectivity, chemical environment of atoms, stereochemistryHighly detailed structural information, non-destructiveRequires soluble sample, can be complex to interpret
FTIR Spectroscopy Presence of functional groupsFast, non-destructive, easy to useProvides limited information on overall structure
Mass Spectrometry Molecular weight, elemental formula, fragmentation patternsHigh sensitivity, small sample size requiredCan cause fragmentation, may not provide connectivity information
X-ray Crystallography Precise 3D structure, bond lengths and angles, intermolecular interactionsUnambiguous structural determinationRequires a suitable single crystal, not applicable to amorphous solids or liquids

Conclusion

The structural validation of a synthesized compound like this compound requires a multi-faceted approach. While NMR spectroscopy provides the foundational information on atomic connectivity, FTIR and Mass Spectrometry offer crucial confirmation of functional groups and molecular weight, respectively. For an unequivocal determination of the three-dimensional structure, X-ray crystallography stands as the gold standard. By judiciously applying and comparing the data from these complementary techniques, researchers can confidently establish the structure and purity of their synthesized molecules, a critical step in the journey of drug discovery and development.

References

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  • Royal Society of Chemistry. (2019). Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Information. [Link]

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A Comparative Analysis of the Biological Activities of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic Acid and its 3-Carboxylic Acid Isomer

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. Among these, N-acylated indoles, particularly those with a phenylsulfonyl group at the N1-position, have garnered significant interest. This guide provides a comparative overview of the biological activities of two isomeric N-phenylsulfonylindole carboxylic acids: 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid and 1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid. This analysis aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of the structure-activity relationships and potential therapeutic applications of these closely related molecules.

Introduction to N-Phenylsulfonylindole Carboxylic Acids

The introduction of a phenylsulfonyl group to the indole nitrogen atom significantly alters the electronic properties of the indole ring, influencing its interaction with biological targets. The position of the carboxylic acid substituent, either at the 2- or 3-position of the indole core, further dictates the molecule's three-dimensional shape and its potential binding modes with enzymes and receptors. This guide will delve into the reported biological activities of these isomers, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents.

While direct comparative studies of these two specific isomers are limited in publicly available literature, this guide synthesizes data from various sources on their derivatives to infer and discuss their potential individual activities.

Potential Biological Activities and Structure-Activity Relationships

1-(Phenylsulfonyl)-1H-indole-3-carboxylic Acid: A Multi-faceted Profile

Derivatives of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid have been an area of active investigation, with some commercial suppliers suggesting a range of biological effects, although peer-reviewed, citable data for the parent compound remains to be consolidated. The presence of the carboxylic acid at the 3-position is a common feature in many biologically active indole derivatives, including the natural auxin, indole-3-acetic acid. This position is often crucial for interactions with protein binding pockets.

Antitumor Activity: The N-phenylsulfonylindole scaffold is being explored for its anticancer potential. For instance, a novel 1-(phenylsulfonyl)-1H-indole derivative has been recently reported to target the EphA2 receptor, exhibiting antiproliferative activity against glioblastoma cells. While this was not the 3-carboxylic acid derivative, it highlights the potential of this chemical class in oncology.

Antimicrobial and Anti-inflammatory Effects: The indole-3-carboxylic acid moiety is also associated with antimicrobial and anti-inflammatory properties in various chemical contexts. The phenylsulfonyl group, being a strong electron-withdrawing group, can enhance the acidity of the carboxylic acid, potentially influencing its pharmacokinetic and pharmacodynamic properties.

This compound: A Focus on Specific Targets

The this compound isomer presents a different spatial arrangement of the key functional groups. The carboxylic acid at the 2-position is sterically more hindered by the N-phenylsulfonyl group, which could influence its binding to certain biological targets.

Enzyme Inhibition: Derivatives of indole-2-carboxylic acid have been investigated as inhibitors of various enzymes. For example, substituted indole-2-carboxamides have shown activity against the parasite Trypanosoma cruzi, the causative agent of Chagas disease. Furthermore, a derivative, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, has been identified as a non-nucleoside inhibitor of HIV-1 reverse transcriptase. These findings suggest that the indole-2-carboxylic acid scaffold, when appropriately functionalized, can be a valuable starting point for the development of potent enzyme inhibitors.

Experimental Protocols for Biological Evaluation

To facilitate further research and a direct comparison of these isomers, this section provides standardized experimental protocols for assessing their potential antitumor, antimicrobial, and anti-inflammatory activities.

Antitumor Activity Assessment

A primary evaluation of antitumor activity is typically performed using in vitro cytotoxicity assays against a panel of cancer cell lines.

Workflow for Antitumor Activity Screening:

Antitumor_Workflow Start Compound Synthesis & Purification MTT_Assay MTT Cytotoxicity Assay (e.g., MCF-7, A549, HCT116) Start->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) IC50->Mechanism If active Target Target Identification (Western Blot, Kinase Assays) Mechanism->Target In_Vivo In Vivo Efficacy (Xenograft Models) Target->In_Vivo

Caption: Workflow for evaluating the antitumor activity of indole derivatives.

Step-by-Step MTT Assay Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its 3-carboxylic acid isomer) in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (typically ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Assessment

The antimicrobial potential of the isomers can be determined by measuring their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Workflow for Antimicrobial Activity Screening:

Antimicrobial_Workflow Start Compound Preparation Broth_Microdilution Broth Microdilution Assay Start->Broth_Microdilution Microorganism_Culture Culture Bacterial & Fungal Strains (e.g., S. aureus, E. coli, C. albicans) Microorganism_Culture->Broth_Microdilution MIC Determine Minimum Inhibitory Concentration (MIC) Broth_Microdilution->MIC MBC_MFC Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC->MBC_MFC If active Mechanism_Studies Mechanism of Action Studies MBC_MFC->Mechanism_Studies

Caption: Workflow for evaluating the antimicrobial activity of indole derivatives.

Step-by-Step Broth Microdilution Protocol:

  • Microorganism Preparation: Prepare overnight cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Adjust the turbidity of the microbial cultures to a 0.5 McFarland standard and further dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: To determine the minimum bactericidal/fungicidal concentration, subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC/MFC.

Anti-inflammatory Activity Assessment

The anti-inflammatory properties of the isomers can be evaluated by measuring their ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells.

Workflow for Anti-inflammatory Activity Screening:

Anti_inflammatory_Workflow Start Compound Preparation Compound_Treatment Treat with Test Compounds Start->Compound_Treatment Cell_Culture Culture Macrophages (e.g., RAW 264.7) Stimulation Stimulate with LPS Cell_Culture->Stimulation Stimulation->Compound_Treatment NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Compound_Treatment->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) Compound_Treatment->Cytokine_Assay Results Analyze Results NO_Assay->Results Cytokine_Assay->Results

Caption: Workflow for evaluating the anti-inflammatory activity of indole derivatives.

Step-by-Step Nitric Oxide (NO) Inhibition Assay Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Data Summary and Comparison

Biological ActivityAssayThis compound (IC₅₀/MIC in µM)1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid (IC₅₀/MIC in µM)
Antitumor MTT (MCF-7)Data Not AvailableData Not Available
MTT (A549)Data Not AvailableData Not Available
Antimicrobial MIC (S. aureus)Data Not AvailableData Not Available
MIC (E. coli)Data Not AvailableData Not Available
Anti-inflammatory NO Inhibition (RAW 264.7)Data Not AvailableData Not Available

Conclusion and Future Directions

The positional isomerism of the carboxylic acid group on the 1-(phenylsulfonyl)-1H-indole scaffold is expected to have a profound impact on the biological activity profile of these compounds. Based on the activities of their derivatives, the 3-carboxylic acid isomer may exhibit a broader range of activities, including potential antitumor and anti-inflammatory effects, while the 2-carboxylic acid isomer might be more suited for targeting specific enzymes.

This guide provides a framework for the systematic evaluation and comparison of these two isomers. It is imperative for researchers to conduct direct, head-to-head in vitro and in vivo studies to elucidate their precise biological activities and mechanisms of action. Such studies will be crucial in determining their potential as lead compounds for the development of new therapeutic agents. The provided experimental protocols offer a starting point for these investigations, ensuring a standardized and reproducible approach to data generation. Further exploration of the structure-activity relationships within this class of compounds will undoubtedly pave the way for the discovery of novel and potent drug candidates.

References

  • Due to the lack of direct comparative studies on the specified compounds, a comprehensive list of references for their specific activities cannot be provided.

The Evolving Landscape of Enzyme Inhibition: A Comparative Guide to Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The indole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective enzyme inhibitors. Its inherent drug-like properties and the synthetic tractability of the indole ring have led to the development of a diverse array of derivatives targeting a wide range of enzymes implicated in various disease states. This guide provides an in-depth comparison of the efficacy of indole-2-carboxylic acid derivatives as inhibitors of key enzymes, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

The Indole-2-Carboxylic Acid Scaffold: A Foundation for Potent Enzyme Inhibition

The power of the indole-2-carboxylic acid core lies in its ability to engage in multiple binding interactions within an enzyme's active site. The carboxylic acid moiety frequently acts as a key anchoring group, forming critical hydrogen bonds or coordinating with metal ions. The indole ring itself can participate in π-π stacking, hydrophobic, and van der Waals interactions, while its various positions (N1, C3, C4, C5, C6, and C7) offer rich opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. This guide will delve into the structure-activity relationships (SAR) that govern the inhibitory activity of these derivatives against several important enzyme classes.

I. Inhibition of Cytosolic Phospholipase A2 (cPLA2): Modulating the Inflammatory Cascade

Cytosolic phospholipase A2 (cPLA2) is a critical enzyme in the arachidonic acid cascade, responsible for the release of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the biosynthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Inhibition of cPLA2 is therefore a key strategy for the treatment of inflammatory diseases.

Mechanism of Action and the Arachidonic Acid Pathway

Indole-2-carboxylic acid derivatives have been shown to be potent inhibitors of cPLA2. The inhibitory mechanism often involves the carboxylic acid group interacting with key residues in the active site, while lipophilic substituents on the indole scaffold enhance binding affinity.

Arachidonic_Acid_Pathway cluster_cPLA2 Inhibition Point Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes cPLA2 cPLA2 cPLA2->Arachidonic_Acid Indole_Inhibitor Indole-2-carboxylic Acid Derivatives Indole_Inhibitor->cPLA2 Inhibition COX COX-1/COX-2 COX->Prostaglandins LOX 5-LOX LOX->Leukotrienes

Caption: Inhibition of cPLA2 by indole-2-carboxylic acid derivatives blocks the release of arachidonic acid.

Comparative Efficacy of cPLA2 Inhibitors

The inhibitory potency of indole-2-carboxylic acid derivatives against cPLA2 is highly dependent on the nature and position of substituents on the indole ring.

Compound IDModificationsIC50 (µM)Reference
29b 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid0.5[1]
Standard Arachidonyl trifluoromethyl ketone11[1]
- 1-methyl-3-octadecanoylindole-2-carboxylic acid8[2]

Key SAR Insights:

  • Acyl Group at C3: A long acyl chain (e.g., dodecanoyl) at the C3 position is optimal for potent inhibition.[1]

  • Carboxylic Acid at C2: The carboxylic acid at the C2 position is crucial for activity; replacing it with acetic or propionic acid decreases potency.[1]

  • N1 Substitution: Introduction of long alkyl chains at the N1 position can lead to a loss of activity, but incorporating a carboxylic acid moiety at the terminus of this chain can significantly enhance potency.[1]

Experimental Protocol: cPLA2 Inhibition Assay

The inhibitory activity of these compounds is typically assessed by measuring the release of radiolabeled arachidonic acid from platelets.

cPLA2_Assay_Workflow start Start step1 Label platelets with [³H]arachidonic acid start->step1 step2 Wash to remove unincorporated label step1->step2 step3 Pre-incubate platelets with test compound step2->step3 step4 Stimulate with calcium ionophore A23187 step3->step4 step5 Incubate to allow Arachidonic Acid release step4->step5 step6 Separate cells from supernatant (centrifugation) step5->step6 step7 Measure radioactivity in the supernatant step6->step7 end Determine IC50 step7->end

Caption: Workflow for a cell-based cPLA2 inhibition assay.

Step-by-Step Methodology: [2][3]

  • Platelet Preparation: Isolate bovine or human platelets and label them by incubation with [³H]arachidonic acid.

  • Washing: Centrifuge the labeled platelets and wash to remove any unincorporated radiolabel.

  • Inhibitor Incubation: Resuspend the platelets and pre-incubate with varying concentrations of the indole-2-carboxylic acid derivative or vehicle control.

  • Stimulation: Initiate arachidonic acid release by adding a calcium ionophore, such as A23187.

  • Reaction Termination: After a defined incubation period, stop the reaction by centrifugation to pellet the platelets.

  • Quantification: Measure the amount of released [³H]arachidonic acid in the supernatant using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

II. HIV-1 Integrase Inhibition: A Key Antiviral Strategy

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, responsible for inserting the viral DNA into the host cell's genome. Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a cornerstone of modern antiretroviral therapy.

Mechanism of Action and the HIV Replication Cycle

Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of novel INSTIs. The mechanism of inhibition typically involves chelation of the two magnesium ions within the active site of the integrase enzyme by the carboxylic acid and other heteroatoms in the indole core.[4] This prevents the binding of the viral DNA and subsequent strand transfer.

HIV_Replication_Cycle cluster_Integration Inhibition Point HIV_Virion HIV Virion Binding 1. Binding & Fusion HIV_Virion->Binding Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) Binding->Reverse_Transcription Integration 3. Integration (Viral DNA into Host DNA) Reverse_Transcription->Integration Replication 4. Replication Integration->Replication Integrase HIV-1 Integrase Integrase->Integration Indole_Inhibitor Indole-2-carboxylic Acid Derivatives Indole_Inhibitor->Integrase Inhibition Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion

Caption: Inhibition of HIV-1 integrase by indole-2-carboxylic acid derivatives prevents viral DNA integration.[5][6][7][8][9]

Comparative Efficacy of HIV-1 Integrase Inhibitors

The potency of these inhibitors is significantly influenced by substitutions on the indole ring that can enhance interactions with the enzyme and the viral DNA.

Compound IDModificationsIC50 (µM)Reference
1 Indole-2-carboxylic acid32.37[10]
3 Derivative with modifications12.41[11]
17a C6 halogenated benzene ring3.11[12]
20a Long branch on C30.13[4][11][13]

Key SAR Insights:

  • C3 Substitution: Introduction of a long branch at the C3 position can improve interactions with a hydrophobic cavity near the active site, significantly increasing potency.[4][13]

  • C6 Substitution: Adding a halogenated benzene ring at the C6 position can lead to π-π stacking interactions with the viral DNA, enhancing inhibitory activity.[12]

  • Carboxylic Acid: The C2 carboxyl group is critical for chelating the Mg²⁺ ions in the active site.[4]

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

A common method to assess the efficacy of these inhibitors is a fluorescence-based strand transfer assay.[14][15][16][17][18]

HIV_Integrase_Assay_Workflow start Start step1 Coat plate with donor DNA substrate start->step1 step2 Pre-incubate HIV-1 integrase with test compound step1->step2 step3 Add integrase-inhibitor mix to DNA-coated wells step2->step3 step4 Initiate reaction with fluorescently labeled target DNA step3->step4 step5 Incubate to allow strand transfer step4->step5 step6 Wash to remove unbound target DNA step5->step6 step7 Measure fluorescence to quantify integrated DNA step6->step7 end Determine IC50 step7->end

Caption: Workflow for a fluorescence-based HIV-1 integrase inhibition assay.

Step-by-Step Methodology:

  • Plate Preparation: Coat a microplate with a donor substrate DNA.

  • Inhibitor Pre-incubation: Pre-incubate recombinant HIV-1 integrase with various concentrations of the indole-2-carboxylic acid derivative.

  • Reaction Initiation: Add the integrase-inhibitor mixture to the DNA-coated wells, followed by the addition of a fluorescently labeled target DNA to start the strand transfer reaction.

  • Incubation: Allow the reaction to proceed for a specified time.

  • Washing: Wash the wells to remove any unbound labeled target DNA.

  • Detection: Quantify the amount of integrated DNA by measuring the fluorescence signal.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

III. Dual Inhibition of IDO1 and TDO: A Novel Approach in Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are two distinct enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. Upregulation of these enzymes in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, allowing cancer cells to evade the immune system. Dual inhibition of IDO1 and TDO is a promising strategy to restore anti-tumor immunity.

Mechanism of Action and the Kynurenine Pathway

Indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO. Their mechanism of action involves binding to the heme iron in the active site of both enzymes, thereby blocking the catalytic cycle.

Kynurenine_Pathway cluster_IDO1_TDO Inhibition Point Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Immunosuppression Tumor Immune Evasion Kynurenine->Immunosuppression IDO1_TDO IDO1 / TDO IDO1_TDO->Kynurenine Indole_Inhibitor Indole-2-carboxylic Acid Derivatives Indole_Inhibitor->IDO1_TDO Inhibition

Caption: Dual inhibition of IDO1 and TDO by indole-2-carboxylic acid derivatives blocks tryptophan catabolism.[19][20][21][22][23]

Comparative Efficacy of IDO1/TDO Dual Inhibitors

The inhibitory activity of these derivatives against both IDO1 and TDO is sensitive to the substitution pattern on the indole scaffold.

Compound IDModificationsIDO1 IC50 (µM)TDO IC50 (µM)Reference
9o-1 6-acetamido-indole-2-carboxylic acid derivative1.171.55[24][25]
9p-O para-benzoquinone derivativeDouble-digit nMDouble-digit nM[24][25]
TD34 Virtual screening hit3.42 (BT549 cells)3.42 (BT549 cells)[26]

Key SAR Insights:

  • 6-Acetamido Group: The presence of a 6-acetamido group on the indole ring appears to be favorable for potent dual inhibition.[24]

  • Oxidation to Benzoquinone: Oxidation of certain derivatives to a para-benzoquinone can dramatically increase potency against both enzymes.[24]

Experimental Protocol: IDO1/TDO Inhibition Assay

A common method for assessing IDO1/TDO inhibitory activity is to measure the production of kynurenine in cells expressing these enzymes.[27][28][29][30][31]

IDO1_TDO_Assay_Workflow start Start step1 Seed cells expressing IDO1 and/or TDO start->step1 step2 Induce enzyme expression (e.g., with IFN-γ for IDO1) step1->step2 step3 Add test compound and L-tryptophan step2->step3 step4 Incubate to allow kynurenine production step3->step4 step5 Collect cell supernatant step4->step5 step6 Hydrolyze N-formylkynurenine to kynurenine step5->step6 step7 Quantify kynurenine (e.g., by absorbance at 320-325 nm) step6->step7 end Determine IC50 step7->end

Caption: Workflow for a cell-based IDO1/TDO inhibition assay.

Step-by-Step Methodology: [30][31]

  • Cell Culture: Seed a suitable cell line (e.g., SKOV-3 for IDO1, A172 for TDO, or BT549 for dual) in a 96-well plate.[26]

  • Enzyme Induction: For IDO1, induce its expression by treating the cells with interferon-gamma (IFNγ).[30]

  • Compound Treatment: Add varying concentrations of the indole-2-carboxylic acid derivative along with L-tryptophan to the cells.

  • Incubation: Incubate the plate to allow for the enzymatic conversion of tryptophan to N-formylkynurenine.

  • Sample Preparation: Collect the cell culture supernatant. Add trichloroacetic acid and heat to hydrolyze N-formylkynurenine to kynurenine.

  • Detection: Measure the absorbance of kynurenine at approximately 320-325 nm.

  • Data Analysis: Calculate the IC50 values based on the reduction in kynurenine production.

IV. Glutamate Carboxypeptidase II (GCPII) Inhibition: A Target for Neurological Disorders

Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), is a membrane-bound enzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) to N-acetylaspartate (NAA) and glutamate. Over-activation of glutamate receptors is implicated in a variety of neurological disorders, and inhibition of GCPII can reduce excessive glutamate levels, offering a potential therapeutic strategy.

Comparative Efficacy of GCPII Inhibitors

The development of indole-2-carboxylic acid derivatives as GCPII inhibitors has focused on mimicking the di-acidic nature of the endogenous substrate, NAAG.

Compound ClassKey FeaturesKi (nM)Reference
N-substituted 3-(2-mercaptoethyl)-1H-indole-2-carboxylic acids Carboxybenzyl or carboxyphenyl groups at the N-positionPotent (specific values not provided in abstract)[32]

Key SAR Insights:

  • N-Substitution: The presence of carboxybenzyl or carboxyphenyl groups at the N-position of the indole ring leads to potent inhibitory activity.[32]

  • Achiral Nature: These indole-based compounds represent the first examples of achiral GCPII inhibitors, demonstrating a greater tolerance of the active site for structurally diverse ligands.[32]

Experimental Protocol: GCPII Inhibition Assay

A common method for determining GCPII activity is a fluorometric assay that detects the release of glutamate.[32][33][34][35][36]

GCPII_Assay_Workflow start Start step1 Incubate recombinant human GCPII with test compound start->step1 step2 Add substrate (e.g., NAAG) step1->step2 step3 Allow enzymatic reaction to produce glutamate step2->step3 step4 Detect released glutamate using a fluorometric probe step3->step4 step5 Measure fluorescence intensity step4->step5 end Determine Ki step5->end

Caption: Workflow for a fluorometric GCPII inhibition assay.

Step-by-Step Methodology: [32]

  • Enzyme and Inhibitor Incubation: Incubate recombinant human GCPII with various concentrations of the indole-2-carboxylic acid derivative.

  • Substrate Addition: Add the substrate, such as NAAG, to initiate the enzymatic reaction.

  • Reaction: Allow the reaction to proceed, leading to the production of glutamate.

  • Detection: Use a fluorometric detection method to quantify the amount of released glutamate. This can be based on the detection of the released alpha-amino groups.

  • Data Analysis: Calculate the inhibition constants (Ki) from the reaction rates at different substrate and inhibitor concentrations.

Conclusion

Indole-2-carboxylic acid derivatives have proven to be a remarkably fruitful scaffold for the development of potent and selective inhibitors for a diverse range of enzymes. The data and protocols presented in this guide highlight the versatility of this chemical class and provide a solid foundation for researchers and drug development professionals. The continued exploration of the vast chemical space around the indole-2-carboxylic acid core, guided by a deep understanding of enzyme structure and mechanism, holds immense promise for the discovery of novel therapeutics to address unmet medical needs.

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  • Lehr, M., & Elfringhoff, A. S. (2000). Comparison of the inhibition of the cytosolic phospholipase A2-mediated arachidonic acid release by several indole-2-carboxylic acids and 3-(pyrrol-2-yl)propionic acids in bovine and in human platelets. Archiv der Pharmazie, 333(9), 312-314. [Link]

  • Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. PMC. [Link]

  • Development of a fluorescence-based HIV-1 integrase DNA binding assay for identification of novel HIV-1 integrase inhibitors. R Discovery. [Link]

  • Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. ResearchGate. [Link]

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A Researcher's Guide to the Structure-Activity Relationship of N-Sulfonylated Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing N-sulfonylated indole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical scaffold. We will delve into the synthesis, biological evaluation, and the nuanced interplay between chemical structure and biological function, providing not only a comprehensive overview but also actionable, field-proven insights.

Introduction: The Versatility of the N-Sulfonylated Indole Scaffold

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] When the indole nitrogen is functionalized with a sulfonyl group, a class of compounds with a remarkably broad spectrum of biological activities emerges.[2] These N-sulfonylated indole derivatives have demonstrated potential as anticancer, antimicrobial, and neuroprotective agents, among other therapeutic applications.[3][4] The sulfonyl moiety not only influences the physicochemical properties of the indole core, such as lipophilicity and electronic distribution, but also provides a crucial anchor for interacting with various biological targets.[5] Understanding the structure-activity relationships of these derivatives is paramount for the rational design of new, more potent, and selective therapeutic agents.

Synthetic Strategies: Building the N-Sulfonylated Indole Core

The synthesis of N-sulfonylated indole derivatives can be approached through several reliable methods. The choice of synthetic route often depends on the desired substitution pattern on both the indole ring and the sulfonyl group.

General Workflow for N-Sulfonylation of Indoles

The most common approach involves the direct sulfonylation of a pre-existing indole or a substituted indole derivative. This is typically achieved by reacting the indole with a sulfonyl chloride in the presence of a base.

General N-Sulfonylation Workflow Indole Indole Derivative Reaction Reaction Mixture Indole->Reaction SulfonylChloride Sulfonyl Chloride (R-SO2Cl) SulfonylChloride->Reaction Base Base (e.g., NaH, Et3N, K2CO3) Base->Reaction Solvent Anhydrous Solvent (e.g., THF, DMF, CH2Cl2) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-Sulfonylated Indole Purification->Product

Caption: General workflow for the N-sulfonylation of indoles.

Experimental Protocol: Synthesis of N-Tosylindole

This protocol provides a step-by-step method for the synthesis of N-tosylindole, a common building block in the development of more complex derivatives.

Materials:

  • Indole

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of indole (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-tosylindole.[6]

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is used to deprotonate the indole nitrogen, forming the highly nucleophilic indolide anion. This is crucial for an efficient reaction with the electrophilic sulfonyl chloride.

  • Anhydrous Conditions: NaH reacts violently with water. Therefore, anhydrous solvents and a nitrogen atmosphere are essential to prevent quenching of the base and ensure a high yield.

  • Stepwise Addition at 0 °C: The initial deprotonation and the subsequent addition of the sulfonyl chloride are performed at 0 °C to control the exothermic nature of the reactions and minimize side reactions.

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

The biological activity of N-sulfonylated indole derivatives is highly dependent on the nature and position of substituents on both the indole and the arylsulfonyl moieties. In this section, we will compare the performance of various derivatives against different biological targets, supported by experimental data.

Anticancer Activity: Targeting Tubulin Polymerization

A significant number of N-sulfonylated indole derivatives exhibit potent anticancer activity by inhibiting tubulin polymerization.[4] Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division.[7] Inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Inhibition by N-Sulfonylated Indoles cluster_2 Cellular Consequences Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization GTP Microtubule Microtubule Polymerization->Microtubule CellCycleArrest Cell Cycle Arrest (G2/M Phase) Polymerization->CellCycleArrest Depolymerization Depolymerization Microtubule->Depolymerization GDP Depolymerization->Tubulin Indole N-Sulfonylated Indole Derivative Indole->Polymerization Inhibits Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of tubulin polymerization by N-sulfonylated indole derivatives.

The following table summarizes the anticancer activity of a selection of N-sulfonylated indole derivatives. The IC50 values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

CompoundR1 (Indole Position)R2 (Sulfonyl Group)Cancer Cell LineIC50 (µM)Reference
1 H4-CH3-PhA549 (Lung)2.4 ± 0.42[8]
2 H4-Cl-PhA549 (Lung)1.5 ± 0.56[8]
3 5-OCH34-CH3-PhMCF-7 (Breast)1.08 ± 0.23[8]
4 5-OCH34-Cl-PhMCF-7 (Breast)0.17 ± 0.05[8]
5 H4-CF3-PhHepG2 (Liver)7.37[9]
6 H4-NO2-PhHepG2 (Liver)7.37[9]

Analysis of SAR:

  • Substitution on the Sulfonyl Phenyl Ring: Electron-withdrawing groups on the phenylsulfonyl moiety generally enhance anticancer activity. For instance, the presence of a chloro group (Compound 2 and 4) leads to lower IC50 values compared to a methyl group (Compound 1 and 3).[8] This is likely due to the increased polarity and potential for hydrogen bonding interactions with the target protein. Similarly, trifluoromethyl and nitro groups (Compounds 5 and 6) also confer potent activity.[9]

  • Substitution on the Indole Ring: A methoxy group at the 5-position of the indole ring (Compounds 3 and 4) significantly increases the potency compared to the unsubstituted analogues.[8] This substituent can act as a hydrogen bond acceptor and may also influence the overall conformation of the molecule, leading to a better fit in the binding pocket of tubulin.

Antimicrobial Activity

N-sulfonylated indole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[3]

The following table presents the minimum inhibitory concentration (MIC) values for a series of N-sulfonylated indole derivatives against various microbial strains.

CompoundR (Sulfonyl Group)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
7 4-CH3-Ph>100>100>100[3]
8 4-Cl-Ph505025[3]
9 4-Br-Ph255012.5[3]
10 2,4-diCl-Ph12.5256.25[3]

Analysis of SAR:

  • Halogen Substitution: The presence of halogens on the phenylsulfonyl ring is crucial for antimicrobial activity. The unsubstituted derivative (Compound 7) is inactive, while the introduction of a chloro (Compound 8) or bromo (Compound 9) group confers activity.[3]

  • Multiple Halogenation: Dihalogenation, as seen in Compound 10, further enhances the antimicrobial potency.[3] This suggests that the electronic and steric properties of the sulfonyl moiety play a significant role in the interaction with the microbial target. The increased lipophilicity of halogenated compounds may also facilitate their passage through the microbial cell membrane.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add N-Sulfonylated Indole Derivatives Incubate1->Treat Incubate2 Incubate (e.g., 48h or 72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Sources

A Senior Application Scientist's Guide to the Orthogonal Cross-Validation of Analytical Data for 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative of Analytical Rigor

In the landscape of drug discovery and development, the unambiguous characterization of chemical entities is paramount. The purity, identity, and stability of a molecule are not merely data points; they are the foundation upon which all subsequent biological and clinical findings rest. 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid is a key heterocyclic building block, frequently utilized in the synthesis of pharmacologically active agents. Its structural complexity, featuring an indole core, a carboxylic acid moiety, and a phenylsulfonyl group, necessitates a robust, multi-faceted analytical approach to ensure data integrity.

This guide eschews a simplistic, single-technique analysis. Instead, it champions a cross-validation methodology, employing a suite of orthogonal analytical techniques. Orthogonal methods are those that measure the same attribute (like molecular structure or purity) using fundamentally different physical or chemical principles. This approach provides a self-validating system of checks and balances, ensuring that the data is not an artifact of a single method but a true reflection of the compound's properties. Here, we will compare and cross-reference data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) with UV detection to build a comprehensive and trustworthy analytical profile.

The Principle of Orthogonal Cross-Validation

Cross-validation is the process of comparing data from different analytical methods to verify that a validated procedure yields consistent and reliable results.[1][2] When these methods are orthogonal, their combined power is magnified. For instance, while HPLC can resolve impurities, it may not identify them. Conversely, Mass Spectrometry can provide a molecular weight but offers limited information on isomeric purity. By integrating these techniques, we create a powerful analytical matrix.

The workflow below illustrates the synergistic relationship between the chosen analytical techniques for a comprehensive characterization of this compound.

CrossValidationWorkflow cluster_0 Sample Batch cluster_1 Primary Structural Elucidation cluster_2 Purity & Identity Confirmation cluster_3 Final Validation Sample 1-(Phenylsulfonyl)-1H-indole- 2-carboxylic acid NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Analyzed by IR FT-IR Spectroscopy Sample->IR Analyzed by HPLC HPLC-UV (Purity Assay) Sample->HPLC Analyzed by LCMS LC-MS (Mass Confirmation) Sample->LCMS Analyzed by Validation Cross-Validated Data Identity, Purity, Structure Confirmed NMR->Validation Confirms Structure & Atom Connectivity IR->Validation Confirms Functional Groups HPLC->Validation Quantifies Purity & Impurity Profile LCMS->Validation Confirms Molecular Weight

Caption: Orthogonal cross-validation workflow for chemical characterization.

Comparative Analysis of Spectroscopic and Chromatographic Data

A robust analytical package relies on the convergence of data from multiple techniques. Each method provides a unique piece of the puzzle, and their collective agreement provides high confidence in the material's identity and quality. The molecular formula for this compound is C₁₅H₁₁NO₄S, with a monoisotopic mass of 301.04 g/mol .[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is unparalleled for its ability to elucidate the precise atomic connectivity of a molecule. Protons (¹H) and Carbon-13 (¹³C) nuclei resonate at characteristic frequencies depending on their chemical environment, providing a definitive structural map.

  • Expertise & Experience: The phenylsulfonyl group is strongly electron-withdrawing, which will significantly deshield protons on the indole ring, particularly at the N-1 position and the adjacent C-7 proton. The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift (>10 ppm) and can be confirmed by a D₂O exchange experiment, where it disappears from the spectrum. Protons on carbon atoms adjacent to a carbonyl group, like the alpha-protons of carboxylic acid derivatives, typically resonate in the 2.0-3.0 ppm region; however, in this conjugated system, the indole protons will be further downfield.[4][5]

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)

Technique Expected Signal (δ, ppm) Interpretation & Rationale
¹H NMR >13.0 (broad s, 1H) Carboxylic acid proton (-COOH). Broad due to hydrogen bonding and exchange.
8.1 - 8.3 (m, 1H) Indole H-4 or H-7, deshielded by the sulfonyl group.
7.9 - 8.1 (m, 2H) Ortho-protons on the phenylsulfonyl ring.
7.5 - 7.8 (m, 4H) Meta- and para-protons of the phenylsulfonyl ring and other indole protons.
7.2 - 7.4 (m, 2H) Remaining indole protons (H-5, H-6).
7.0 (s, 1H) Indole H-3 proton.
¹³C NMR ~163 Carboxylic acid carbonyl carbon (-C OOH).
~140 Quaternary carbon of indole attached to the sulfonyl group (C-7a).
~138 Quaternary carbon of the phenylsulfonyl ring attached to sulfur.
~135 Indole C-2.
~130 - 134 Phenylsulfonyl C-H carbons.
~120 - 128 Indole C-H carbons and quaternary C-3a.
~115 Indole C-7.

| | ~108 | Indole C-3. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Expertise & Experience: The spectrum of this compound will be dominated by three key features. First, the carboxylic acid O-H stretch will appear as a very broad band from ~3300-2500 cm⁻¹, a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[6] Second, a sharp and strong C=O stretch will be present around 1700 cm⁻¹. Finally, the sulfonyl group (SO₂) will exhibit two characteristic strong stretching bands. The presence of all three is a strong confirmation of the structure.

Table 2: Key FT-IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group Confirmed
3300 - 2500 (very broad) O-H stretch Carboxylic Acid
1720 - 1680 (strong, sharp) C=O stretch Carboxylic Acid
1350 - 1310 (strong) Asymmetric SO₂ stretch Phenylsulfonyl
1170 - 1140 (strong) Symmetric SO₂ stretch Phenylsulfonyl
~1600 & ~1475 C=C stretch Aromatic Rings (Indole, Phenyl)

| 1320 - 1210 | C-O stretch | Carboxylic Acid |

Liquid Chromatography-Mass Spectrometry (LC-MS): Mass Verification

LC-MS combines the separation power of HPLC with the mass detection capability of mass spectrometry. This technique is ideal for confirming the molecular weight of the main component and any impurities.

  • Expertise & Experience: In positive ion mode Electrospray Ionization (ESI+), the molecule is expected to be observed primarily as the protonated molecule [M+H]⁺ and potentially as a sodium adduct [M+Na]⁺. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ will be dominant due to the acidic nature of the carboxylic acid. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, with the measured mass agreeing with the theoretical mass to within 5 ppm. The primary fragmentation in MS/MS experiments would likely involve the loss of CO₂ (44 Da) or the entire carboxylic acid group (45 Da) from the parent ion.[5][7]

Table 3: Expected LC-MS Data

Parameter Expected Value Confirmation
Molecular Formula C₁₅H₁₁NO₄S -
Monoisotopic Mass 301.0412 Calculated Theoretical Mass
[M+H]⁺ (ESI+) m/z 302.0485 Identity Confirmation
[M+Na]⁺ (ESI+) m/z 324.0304 Adduct Confirmation

| [M-H]⁻ (ESI-) | m/z 300.0337 | Identity Confirmation |

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating system suitability tests to ensure instrument performance before sample analysis.

Protocol 1: NMR Analysis
  • Sample Preparation: Accurately weigh ~10 mg of the compound into an NMR tube.

  • Dissolution: Add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Vortex until fully dissolved. Rationale: DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and for positioning the residual solvent peak away from most analyte signals.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition (¹H): Acquire a standard proton spectrum with 16 scans.

  • D₂O Exchange: Add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the broad singlet above 13 ppm confirms its assignment as the carboxylic acid proton.

  • Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum with at least 1024 scans.

  • Data Processing: Process the FID using an exponential multiplication function and perform Fourier transformation. Reference the spectrum to the residual DMSO signal (¹H: 2.50 ppm, ¹³C: 39.52 ppm).

Protocol 2: FT-IR Analysis
  • Instrument: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure with the anvil and collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify and label the key peaks corresponding to the functional groups listed in Table 2.

Protocol 3: HPLC-UV Purity Analysis
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. Prepare a working solution by diluting the stock to 0.1 mg/mL.

  • HPLC System & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm). Rationale: C18 is a versatile stationary phase suitable for retaining this moderately polar molecule.[8]

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid modifier improves peak shape for the carboxylic acid and ensures ionization for MS compatibility.[9]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the 0.1 mg/mL sample solution.

  • Data Processing: Integrate all peaks. Calculate the purity by area percent (Area of main peak / Total area of all peaks x 100%).

Data Cross-Validation and Interpretation

DataValidation cluster_Data NMR_Data NMR Data (Correct proton count, chemical shifts, C-skeleton) Conclusion Conclusion: Material is confirmed as This compound with high purity. NMR_Data->Conclusion Verifies Structure IR_Data IR Data (Shows -COOH, -SO₂, aromatic rings) IR_Data->Conclusion Verifies Functional Groups MS_Data MS Data (Correct m/z for C₁₅H₁₁NO₄S) MS_Data->Conclusion Verifies Molecular Weight HPLC_Data HPLC Data (Single major peak >98% purity) HPLC_Data->Conclusion Verifies Purity

  • NMR and MS Agreement: The structure elucidated by ¹H and ¹³C NMR must be consistent with the molecular formula confirmed by HRMS. The number of protons and carbons observed in the NMR spectra should match the formula C₁₅H₁₁NO₄S.

  • IR and NMR/MS Agreement: The functional groups identified by IR (-COOH, -SO₂) must be present in the structure determined by NMR and accounted for in the molecular formula from MS.

  • HPLC and LC-MS Agreement: The main peak in the HPLC-UV chromatogram should correspond to the peak in the LC-MS total ion chromatogram that shows the correct mass-to-charge ratio for the target compound. Any minor peaks observed in the HPLC profile can be investigated by MS to identify them as potential impurities, isomers, or degradation products.

A successful cross-validation will show:

  • NMR spectra consistent with the proposed structure.

  • IR spectrum confirming all key functional groups.

  • HRMS data matching the theoretical exact mass and elemental composition.

  • HPLC analysis indicating a single major peak with purity ≥ 98%, with the identity of this peak confirmed by LC-MS.

By adhering to this rigorous, multi-technique validation process, researchers, scientists, and drug development professionals can establish a high-confidence analytical foundation for this compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Benchchem. (2025).
  • Jackson, A. C., & Blackmore, R. S. (2012). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40-50. [Link]

  • PubMed. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology. [Link]

  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • Timmerman, P., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 874-885. [Link]

  • Pandey, P. K. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • ResearchGate. (n.d.). Spectral and photophysical data of indole and carbazole derivatives. [Link]

  • Benchchem. (2025). A Comparative Spectroscopic Analysis of Indoles from Diverse Synthetic Origins. Benchchem.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Journal of Chinese Pharmaceutical Sciences. (2020). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. [Link]

  • Benchchem. (2025).
  • Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. [Link]

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A Senior Application Scientist's Guide to Comparative Docking of Indole-2-Carboxylic Acid Derivatives Against Fungal Lanosterol 14α-Demethylase (CYP51)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Specifically, indole-2-carboxylic acid derivatives have emerged as promising candidates for diverse therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.[2][3][4][5] This guide provides an in-depth, comparative molecular docking study of novel indole-2-carboxylic acid derivatives against a critical antifungal target: Lanosterol 14α-demethylase (CYP51).[6][7] We will contrast the performance of these derivatives with the well-established azole antifungal, Fluconazole, providing a robust framework for researchers engaged in structure-based drug design. The methodologies presented herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Rationale for Targeting Fungal CYP51

Lanosterol 14α-demethylase (CYP51) is a vital cytochrome P450 enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][8] Its inhibition disrupts membrane integrity, leading to fungal cell death. This makes CYP51 a highly validated and attractive target for antifungal drug development.[9] The rise of azole-resistant fungal strains, however, necessitates the discovery of novel inhibitors with different binding modes or improved affinity.[8][9]

Indole-2-carboxylic acid derivatives offer a compelling alternative scaffold. Their structural features, particularly the carboxylic acid group, can form unique interactions within the enzyme's active site, potentially overcoming existing resistance mechanisms. Molecular docking is an indispensable computational technique that predicts the binding conformation and affinity of a ligand to its target protein, providing critical insights at the atomic level to guide the design and optimization of new drug candidates.[10][11][12]

This guide will walk through a complete, validated workflow for comparing such derivatives, from target preparation to in-depth interaction analysis.

The Ergosterol Biosynthesis Pathway: Context for Inhibition

To appreciate the impact of CYP51 inhibition, it is crucial to understand its role. The diagram below illustrates a simplified ergosterol biosynthesis pathway, highlighting the critical step catalyzed by CYP51.

Ergosterol_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Precursor 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->Ergosterol_Precursor CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Ergosterol_Precursor->Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) CYP51->Ergosterol_Precursor Inhibitor Indole-2-Carboxylic Acid Derivatives / Azoles Inhibitor->CYP51 Inhibition

Caption: Simplified Ergosterol Biosynthesis Pathway highlighting CYP51 inhibition.

Experimental Workflow: A Validated Docking Protocol

Scientific trustworthiness is paramount. The following protocol is designed as a self-validating system. The cornerstone of this validation is a "re-docking" experiment: the co-crystallized native ligand is extracted from the protein structure and then docked back into the binding site. A successful re-docking, indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose, validates that the chosen docking parameters can accurately reproduce the experimental binding mode.[13]

Docking_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Comparative Docking & Analysis PDB 1. Select Target PDB (e.g., 5V5Z for C. albicans CYP51) PrepProtein 2. Prepare Receptor (Remove water, add hydrogens) PDB->PrepProtein PrepLigands 3. Prepare Ligands (Generate 3D, minimize energy) PrepProtein->PrepLigands Grid 4. Define Grid Box (Center on native ligand) PrepLigands->Grid Redock 5. Re-dock Native Ligand Grid->Redock RMSD 6. Calculate RMSD (< 2.0 Å ?) Redock->RMSD RMSD->Grid No Validated Protocol Validated RMSD->Validated Yes DockTest 7. Dock Test Compounds (Indole Derivatives) Validated->DockTest Invalid Adjust Parameters Analyze 8. Analyze Results (Binding Energy, Interactions) DockTest->Analyze Compare 9. Compare & Conclude (vs. Reference Inhibitor) Analyze->Compare

Caption: A self-validating workflow for comparative molecular docking studies.

Detailed Methodologies

The following steps provide a detailed protocol using industry-standard, freely available academic software like AutoDockTools, AutoDock Vina, and PyMOL.[14][15][16][17]

Step 1: Receptor Preparation

  • Rationale: Raw PDB files contain experimental artifacts like water molecules, ions, and co-factors that can interfere with docking calculations. It is also essential to add hydrogen atoms, which are typically not resolved in X-ray crystallography, as they are critical for forming hydrogen bonds.[18][19]

  • Protocol:

    • Download the crystal structure of Candida albicans CYP51 complexed with an inhibitor (e.g., PDB ID: 5V5Z) from the RCSB Protein Data Bank.

    • Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.[15][20]

    • Remove all water molecules and any heteroatoms not essential for binding.[19]

    • Isolate the protein chain(s) of interest.

    • Using AutoDockTools (ADT), add polar hydrogen atoms to the receptor.[16]

    • Compute and assign Gasteiger charges, which are necessary for the AutoDock scoring function.

    • Save the prepared receptor in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[21]

Step 2: Ligand Preparation

  • Rationale: Ligands must be converted to a 3D format with correct stereochemistry and an energetically favorable conformation. Defining rotatable bonds is crucial for flexible ligand docking, allowing the software to explore different conformations within the binding site.[14][22]

  • Protocol:

    • Obtain 2D structures of the indole-2-carboxylic acid derivatives and the reference inhibitor (Fluconazole) from a database like PubChem or draw them using software like ChemDraw.

    • Convert the 2D structures to 3D.

    • Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy starting conformation.

    • Load the 3D structures into AutoDockTools.

    • Define the rotatable bonds. ADT will automatically detect most of these, but it's crucial to verify them.[22]

    • Assign Gasteiger charges.

    • Save each ligand in the PDBQT format.

Step 3: Molecular Docking with AutoDock Vina

  • Rationale: AutoDock Vina uses a grid-based approach to rapidly evaluate the binding energy of different ligand poses. The grid box must encompass the entire binding site to ensure a comprehensive search. The exhaustiveness parameter controls the computational effort spent searching for the lowest-energy binding mode.

  • Protocol:

    • In AutoDockTools, define the grid box. Center the grid on the co-crystallized ligand from the original PDB file to ensure the search space is focused on the active site.[14] A box size of 25x25x25 Å is typically sufficient to cover the active site of CYP51.

    • Generate the grid parameter file (.gpf) and docking parameter file (.dpf) if using AutoDock4, or a simple text configuration file for AutoDock Vina.[14]

    • Validation: First, dock the native ligand back into the receptor.

    • Execution: Run the docking simulation for each indole derivative and Fluconazole using the AutoDock Vina command-line interface. Set the exhaustiveness to a value of at least 8 for a thorough search.

Step 4: Post-Docking Analysis and Visualization

  • Rationale: The primary output of a docking simulation is a binding affinity score (in kcal/mol) and a set of predicted binding poses. Analyzing these poses reveals the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the ligand-receptor complex.[23][24]

  • Protocol:

    • Load the prepared receptor (PDBQT) and the docked ligand poses (output PDBQT) into PyMOL or BIOVIA Discovery Studio Visualizer.[17][25]

    • For each compound, analyze the top-scoring pose.

    • Identify and measure key interactions:

      • Hydrogen bonds with backbone or side-chain atoms.

      • Hydrophobic interactions with nonpolar residues.

      • Coordination with the heme iron in the CYP51 active site.

    • Generate high-quality 2D and 3D interaction diagrams to visualize the binding mode.[23][25]

Results and Discussion: A Comparative Analysis

For this guide, we will analyze two hypothetical indole-2-carboxylic acid derivatives (ICA-1 and ICA-2) against the reference drug, Fluconazole. The binding affinity scores are presented in a comparative table. Note: These values are illustrative and representative of typical results for this class of compounds.

CompoundStructure (Simplified 2D)Binding Affinity (kcal/mol)Key Interacting Residues (Illustrative)
Fluconazole Triazole ring with difluorophenyl group-8.5Heme, CYS470, TYR132, PHE233
ICA-1 Indole-2-carboxylic acid with a C5-chloro substituent-9.2Heme, TYR132, SER378, ARG96
ICA-2 Indole-2-carboxylic acid with a C5-methoxy and N1-benzyl group-10.1Heme, TYR132, MET508, PHE228, ARG96

Analysis of Binding Modes:

  • Fluconazole: As expected, the triazole nitrogen of Fluconazole coordinates directly with the heme iron atom, a hallmark interaction for azole antifungals.[7] The difluorophenyl group extends into a hydrophobic pocket, forming interactions with residues like PHE233.

  • Indole-2-Carboxylic Acid Derivative 1 (ICA-1): The docking pose reveals a bidentate interaction where both the indole nitrogen and the carboxylic acid oxygen chelate the heme iron. This is a distinct and potentially stronger interaction compared to the monodentate coordination of azoles. The carboxylic acid group also forms a critical hydrogen bond with the side chain of SER378. The C5-chloro group is positioned in a hydrophobic pocket, contributing favorably to the binding affinity.

  • Indole-2-Carboxylic Acid Derivative 2 (ICA-2): ICA-2 demonstrates the highest binding affinity. In addition to the bidentate chelation with the heme iron and a hydrogen bond with ARG96, the N1-benzyl group extends into a deeper hydrophobic channel, making favorable pi-pi stacking interactions with PHE228 and hydrophobic contacts with MET508. This additional interaction, not accessible to Fluconazole or ICA-1, likely accounts for its superior predicted binding affinity.

Structure-Activity Relationship (SAR) Insights:

This comparative analysis suggests a clear SAR. The indole-2-carboxylic acid scaffold serves as an excellent heme-chelating moiety. Substitutions at the C5 position can enhance binding by occupying a nearby hydrophobic pocket. Furthermore, derivatization at the N1 position with larger hydrophobic groups, like a benzyl ring, can significantly improve binding affinity by engaging with a deeper hydrophobic region of the active site. This provides a clear, rational path for lead optimization.

Conclusion and Future Directions

This guide has detailed a robust, self-validating workflow for the comparative molecular docking of indole-2-carboxylic acid derivatives against fungal CYP51. Our illustrative analysis demonstrates that this scaffold can form unique and potent interactions within the CYP51 active site, outperforming the reference inhibitor Fluconazole in silico. The key bidentate chelation of the heme iron and the potential for extensive hydrophobic interactions make these derivatives highly promising candidates for novel antifungal agents.

Future work should focus on synthesizing and performing in vitro enzymatic and cell-based assays on the most promising derivatives (like ICA-2) to validate these computational predictions. Further computational studies, such as molecular dynamics simulations, could also be employed to assess the stability of the predicted binding poses over time.

References

  • De Novo Design of Non-Coordinating Indolones as Potential Inhibitors for Lanosterol 14-α-demethylase (CYP51). PubMed. Available at: [Link]

  • How does one prepare proteins for molecular docking? Quora. Available at: [Link]

  • I. Novel HCV NS5B polymerase inhibitors: discovery of indole 2-carboxylic acids with C3-heterocycles. PubMed. Available at: [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Available at: [Link]

  • II. Novel HCV NS5B polymerase inhibitors: discovery of indole C2 acyl sulfonamides. PubMed. Available at: [Link]

  • Development of carboxylic acid replacements in indole-N-acetamide inhibitors of hepatitis C virus NS5B polymerase. PubMed. Available at: [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available at: [Link]

  • Preparing receptor and ligand with AutoDock tools || Molecular Docking tutorial || Part 2. YouTube. Available at: [Link]

  • Molecular docking proteins preparation. ResearchGate. Available at: [Link]

  • Session 4: Introduction to in silico docking. University of Cambridge. Available at: [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. Available at: [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Available at: [Link]

  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • AutoDock Version 4.2. Center for Computational Structural Biology. Available at: [Link]

    • Preparing the protein and ligand for docking. University of Nottingham. Available at: [Link]

  • Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. PubMed. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). PMC. Available at: [Link]

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  • Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. chemRxiv. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. Available at: [Link]

  • Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. PubMed. Available at: [Link]

  • Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. PMC - NIH. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. Available at: [Link]

  • Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. ScienceDirect. Available at: [Link]

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  • Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. OUCI. Available at: [Link]

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  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. PMC - NIH. Available at: [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC - NIH. Available at: [Link]

  • The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. MDPI. Available at: [Link]

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A Senior Scientist's Guide to Benchmarking the Antioxidant Potential of Novel Indole-2-Carboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Indole Nucleus in Antioxidant Drug Discovery

In the relentless pursuit of novel therapeutics to combat oxidative stress-implicated pathologies—ranging from neurodegenerative diseases to cancer—the indole scaffold has emerged as a privileged structure.[1][2][3] Its inherent electronic properties and metabolic accessibility make it an exceptional starting point for the design of potent antioxidant agents. Specifically, indole-2-carboxylic acid presents a versatile template. The carboxylic acid moiety provides a handle for diverse chemical modifications, allowing for the fine-tuning of physicochemical and biological properties. This guide provides an in-depth, experience-driven framework for the systematic benchmarking of novel indole-2-carboxylic acid analogues, ensuring robust and reproducible evaluation of their antioxidant potential. Several indole derivatives have demonstrated a range of pharmacological activities, including immunomodulatory, antioxidant, and antibacterial effects, which has spurred significant interest in their chemical synthesis and study.[3]

This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices. We will explore a multi-assay approach, grounded in the understanding that a single method is insufficient to capture the multifaceted nature of antioxidant activity. Our focus will be on three widely accepted and mechanistically distinct assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[4][5]

Experimental Design: A Multi-Faceted Approach to Antioxidant Profiling

A robust benchmarking strategy necessitates a carefully considered experimental design. The choice of assays should be complementary, probing different facets of a compound's antioxidant capacity. For our novel indole-2-carboxylic acid analogues, we will employ a tiered approach, starting with radical scavenging assays and progressing to a reducing power assessment.

Causality Behind Assay Selection: Probing Diverse Antioxidant Mechanisms

The antioxidant activity of a compound can be mediated through various mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Our chosen assays provide insights into both pathways.

  • DPPH Assay: This method primarily measures the capacity of an antioxidant to donate a hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change from purple to yellow.[5][6] It is a rapid and straightforward assay, making it an excellent initial screen for HAT-based activity.[5][6]

  • ABTS Assay: The ABTS assay is based on the ability of an antioxidant to reduce the pre-formed ABTS radical cation.[7][8] This reaction can proceed through both HAT and SET mechanisms, offering a broader assessment of radical scavenging ability. The ABTS radical is soluble in both aqueous and organic solvents, allowing for the evaluation of a wider range of compounds.[1][7][8]

  • FRAP Assay: Unlike the radical scavenging assays, the FRAP assay directly measures the electron-donating capacity of a compound.[9][10][11][12] It quantifies the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, resulting in the formation of an intense blue color.[9][11] This assay provides a direct measure of a compound's reducing power, a key aspect of its antioxidant potential.[13]

The following diagram illustrates the logical workflow for our benchmarking study:

G cluster_0 Synthesis & Characterization cluster_1 Primary Screening: Radical Scavenging cluster_2 Secondary Screening: Reducing Power cluster_3 Data Analysis & Comparison Indole_Analogues Novel Indole-2-Carboxylic Acid Analogues (ICA-1, ICA-2, ICA-3) DPPH_Assay DPPH Assay (HAT-based) Indole_Analogues->DPPH_Assay ABTS_Assay ABTS Assay (HAT/SET-based) Indole_Analogues->ABTS_Assay Data_Analysis IC50 & FRAP Value Calculation DPPH_Assay->Data_Analysis ABTS_Assay->Data_Analysis FRAP_Assay FRAP Assay (SET-based) Comparison Benchmarking against Standards (Ascorbic Acid, Trolox) FRAP_Assay->Comparison Data_Analysis->FRAP_Assay

Caption: Experimental workflow for benchmarking antioxidant potential.

Comparative Performance Data of Novel Indole-2-Carboxylic Acid Analogues

For the purpose of this guide, we will consider three hypothetical novel analogues of indole-2-carboxylic acid (ICA) and compare their performance against the parent compound and the well-established antioxidant standards, Ascorbic Acid and Trolox.

  • ICA-Parent: Indole-2-carboxylic acid

  • ICA-1: Indole-2-carboxylic acid with an electron-donating group (e.g., -OCH₃) at the 5-position.

  • ICA-2: Indole-2-carboxylic acid with an electron-withdrawing group (e.g., -NO₂) at the 5-position.

  • ICA-3: N-acetylated indole-2-carboxylic acid.

The following tables summarize the hypothetical quantitative data from our comparative assessment.

Table 1: Radical Scavenging Activity (IC₅₀ Values)

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
ICA-Parent 125.898.2
ICA-1 65.445.7
ICA-2 250.1180.5
ICA-3 150.3115.9
Ascorbic Acid 40.5[14]35.1
Trolox 50.2[14]42.6

Lower IC₅₀ values indicate higher antioxidant activity.

Table 2: Ferric Reducing Antioxidant Power (FRAP) Values

CompoundFRAP Value (mM Fe²⁺ Equivalent)
ICA-Parent 0.85
ICA-1 1.52
ICA-2 0.41
ICA-3 0.72
Ascorbic Acid 1.89
Trolox 1.65

Higher FRAP values indicate greater reducing power.

Interpretation of Results

The hypothetical data suggest that the introduction of an electron-donating group at the 5-position of the indole ring (ICA-1) significantly enhances antioxidant activity across all three assays. This is likely due to the increased electron density on the indole nucleus, facilitating more efficient hydrogen atom or electron donation. Conversely, the presence of an electron-withdrawing group (ICA-2) diminishes antioxidant potential. N-acetylation (ICA-3) appears to have a modest negative impact on activity compared to the parent compound.

Detailed Experimental Protocols

The following are detailed, self-validating methodologies for the key antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is predicated on the principle that an antioxidant will donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[5][6][15]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

    • Prepare stock solutions of the test compounds (ICA analogues) and standards (Ascorbic Acid, Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of the test compounds or standards to respective wells.

    • Add 180 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 20 µL of methanol to a well containing 180 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol to a well.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[15]

    • Measure the absorbance at 517 nm using a microplate reader.[15]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

G DPPH DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H + H• (from Antioxidant) Antioxidant Antioxidant (e.g., ICA-1) Antioxidant_Radical Antioxidant• Antioxidant->Antioxidant_Radical - H•

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).[8][16]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•⁺, mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the test compounds or standards at various concentrations to a 96-well microplate.

    • Add 190 µL of the diluted ABTS•⁺ solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.[8]

  • Calculation:

    • The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay.

    • The IC₅₀ value is determined from the concentration-inhibition curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[9][11][12]

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • Add 10 µL of the test compounds, standards (FeSO₄·7H₂O), or a blank (solvent) to a 96-well microplate.

    • Add 190 µL of the FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.[11]

  • Calculation:

    • Construct a standard curve using the FeSO₄·7H₂O standards.

    • The FRAP value of the samples is expressed as mM Fe²⁺ equivalents.

Conclusion and Future Directions

This guide provides a comprehensive framework for benchmarking the antioxidant potential of novel indole-2-carboxylic acid analogues. The multi-assay approach, incorporating DPPH, ABTS, and FRAP, ensures a thorough evaluation of both radical scavenging and reducing power capabilities. The hypothetical data presented for our model compounds underscore the importance of structure-activity relationship studies in guiding the design of more potent antioxidants.

Future work should focus on expanding the panel of assays to include methods that assess the impact of these novel compounds in more biologically relevant systems, such as cellular antioxidant assays and lipid peroxidation inhibition assays. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the antioxidant mechanisms at a molecular level and aid in the rational design of next-generation indole-based antioxidants.[17][18]

References

  • Basu, A., Upadhyaya, P., & Taliyan, R. (2021). New indole derivatives with free radical scavenging activity from Agrocybe cylindracea.
  • Kim, W. G., Kim, J. P., Kim, C. J., Lee, K. H., & Yoo, I. D. (1998). New Indole Derivatives with Free Radical Scavenging Activity from Agrocybe cylindracea.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • Martínez-Cifuentes, M., & Pérez-Correa, J. R. (2023).
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  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]

  • El-Basiony, N. M., & El-Kholy, A. G. (n.d.). ABTS Antioxidant Assay Kit: A Comprehensive Guide. Retrieved from a relevant scientific supplier website.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Measuring Antioxidant Capacity: The Role of ABTS in Food Science. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. Retrieved from [Link]

  • Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2018). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 19(7), 1831.
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  • Li, Y., Yang, Z., & Liu, H. (2018). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules, 23(5), 1146.
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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step guide for the safe and compliant disposal of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide is designed to provide you with the necessary operational protocols and the scientific rationale behind them, ensuring that waste management is an integral and validated part of your experimental workflow.

Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol

Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. This compound (CAS No. 40899-93-2) is not a benign substance; its hazard profile necessitates careful management.

According to its Safety Data Sheet (SDS), this compound is classified as:

  • Skin Corrosion/Irritation, Category 2 : Causes skin irritation upon contact.[1]

  • Serious Eye Damage/Eye Irritation, Category 2 : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure), Category 3 : May cause respiratory irritation.[1]

The primary routes of exposure are inhalation, skin contact, and eye contact. The causality is clear: improper handling and disposal can lead to direct chemical exposure, causing irritation to the skin, eyes, and respiratory system. Furthermore, like many complex organic molecules, its environmental fate is not fully understood, making containment and proper disposal a critical aspect of responsible research. Therefore, drain disposal is strictly prohibited to prevent the release of chemical waste into aquatic systems.[3]

The fundamental principle of this protocol is containment and transfer . The goal is to move the waste from its point of generation to a licensed disposal facility without exposing personnel or the environment to its hazards.

Key Chemical and Hazard Data Summary

For quick reference, the essential properties and classifications are summarized below.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 40899-93-2[1]
Physical State Solid (Powder)[1]
GHS Hazard Classes Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), Respiratory Irritant (Cat. 3)[1]
Incompatible Materials Strong oxidizing agents[1][4]
Disposal Mandate Dispose of contents/container to an approved waste disposal plant.[1][5]

Pre-Disposal: Personal Protective Equipment (PPE) and Spill Management

Safety begins before the first gram of waste is handled. Adherence to proper PPE and readiness for emergencies are non-negotiable.

Required Personal Protective Equipment (PPE)

Given the irritant nature of the compound, a multi-barrier approach is essential.

  • Eye Protection : Wear chemical safety goggles or a face shield.[6] Standard safety glasses do not provide a sufficient seal against fine dust or splashes.

  • Hand Protection : Wear chemical-resistant, powder-free gloves (e.g., nitrile).[7] Inspect gloves for tears or holes before use. Contaminated gloves should be removed carefully, avoiding skin contact, and disposed of as hazardous waste.[7][8]

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of dust generation, chemical-resistant aprons or coveralls should be considered.[6]

  • Respiratory Protection : All handling of the solid material that could generate dust should be performed in a certified chemical fume hood to prevent inhalation.[9] If a significant spill occurs outside of a fume hood, a NIOSH-certified respirator may be necessary.[10]

Emergency Spill Protocol

In the event of a spill, the response must be immediate and systematic to mitigate exposure.

  • Evacuate & Alert : Alert all personnel in the immediate area.

  • Isolate : Secure the area to prevent unauthorized entry.

  • Protect : Don the full PPE described above.

  • Contain & Clean :

    • Avoid raising dust. Do not dry sweep.[1]

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it into a clearly labeled, sealable hazardous waste container.[1][8]

  • Decontaminate : Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Report : Report the incident to your institution's Environmental Health & Safety (EH&S) department.

Step-by-Step Waste Disposal Protocol

This protocol outlines the procedure for collecting and storing waste this compound from the point of generation until it is collected by trained EH&S personnel.

Step 1: Container Selection

The integrity of the waste stream begins with the primary container.

  • Choose a Compatible Container : Use a clean, dry container made of chemically resistant material, such as high-density polyethylene (HDPE) or glass.[11] If possible, use the original manufacturer's container.[11]

  • Ensure Proper Sealing : The container must have a secure, leak-proof screw-top cap.[12] Containers must be kept closed at all times except when actively adding waste.[11][12] This is a common regulatory violation and a primary cause of laboratory contamination.

Step 2: Waste Labeling

Accurate labeling is a critical component of regulatory compliance and safety. Improperly labeled containers can be rejected by disposal facilities.

  • Attach a Hazardous Waste Tag : Affix your institution's official hazardous waste tag to the container before adding any waste.

  • Complete All Fields : Clearly write the following information:

    • The full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.

    • All constituents and their approximate percentages if it is a mixture.

    • The relevant hazard characteristics: "Irritant," "Skin Irritant," "Eye Irritant."

    • The name of the principal investigator or lab group.

    • The accumulation start date (the date the first drop of waste enters the container).

Step 3: Waste Segregation and Accumulation

Proper segregation prevents dangerous chemical reactions.

  • Store Incompatibles Separately : This compound is incompatible with strong oxidizing agents.[1] A dedicated waste container for this compound must be maintained and stored separately from oxidizer waste streams.

  • Use a Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA within the laboratory where it was generated. This area should be under the direct control of laboratory personnel and be located at or near the point of generation.[3]

  • Do Not Overfill : Fill containers to no more than 80% capacity to allow for expansion and prevent spills during transport.

Step 4: Arranging for Disposal

Waste should not be stored indefinitely in the laboratory.

  • Schedule a Pickup : Once the container is full or the project is complete, contact your institution's EH&S department to schedule a waste pickup.[13]

  • Follow Institutional Timelines : Be aware of regulatory deadlines for waste removal from SAAs. Academic institutions must ensure hazardous waste is removed from the laboratory at least every twelve months.[14]

Disposal Decision Workflow

The following diagram illustrates the logical flow from waste generation to final disposal, emphasizing key decision and action points for laboratory personnel.

G cluster_lab Laboratory Operations cluster_ehs EH&S / Waste Management Operations A Waste Generated (Solid Residue, Contaminated Items) B Select & Prepare Waste Container A->B C Label Container with Hazardous Waste Tag B->C D Add Waste to Container (in Fume Hood) C->D E Store in Designated SAA (Segregated from Oxidizers) D->E F Is Container Full or Project Complete? E->F F->D No G Request Pickup from EH&S F->G Yes H EH&S Personnel Collect Waste G->H I Transport to Central Accumulation Facility H->I J Consolidation & Manifesting I->J K Transfer to Licensed Hazardous Waste Disposal Facility J->K L Final Destruction/ Treatment (e.g., Incineration) K->L

Caption: Workflow for the compliant disposal of this compound.

Regulatory Framework: A Foundation of Compliance

All chemical waste disposal activities are governed by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[15] This regulation establishes a "cradle-to-grave" system for managing hazardous waste.[16] Your institution's EH&S department operates under these regulations to ensure that all waste is handled, stored, transported, and disposed of in a compliant manner. By following this guide, you are fulfilling your role as a generator of hazardous waste and ensuring the safety and compliance of your laboratory.

References

  • German Medical Aid Organization (Difäm) & Ecumenical Pharmaceutical Network (EPN). (n.d.). A safety and chemical disposal guideline for Minilab users. UFZ. Retrieved from [Link]

  • Regulations.gov. (n.d.). Attachment 15. Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • OUHSC.edu. (n.d.). EHSO Manual 2025-2026 - Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • NASA. (n.d.). APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards. Retrieved from [Link]

  • VelocityEHS. (2019, December 4). USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

Sources

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